molecular formula C4H2F8 B2402914 1,1,1,2,2,3,3,4-Octafluorobutane CAS No. 662-35-1

1,1,1,2,2,3,3,4-Octafluorobutane

Cat. No.: B2402914
CAS No.: 662-35-1
M. Wt: 202.047
InChI Key: XALFNZSGFNPWSM-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4-Octafluorobutane is a useful research compound. Its molecular formula is C4H2F8 and its molecular weight is 202.047. The purity is usually 95%.
The exact mass of the compound 1,1,1,2,2,3,3,4-Octafluorobutane is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1,1,1,2,2,3,3,4-Octafluorobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1,2,2,3,3,4-Octafluorobutane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2,3,3,4-octafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F8/c5-1-2(6,7)3(8,9)4(10,11)12/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALFNZSGFNPWSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10894957
Record name 1,1,1,2,2,3,3,4-Octafluorobutane
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URL https://comptox.epa.gov/dashboard/DTXSID10894957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

662-35-1
Record name 1,1,1,2,2,3,3,4-Octafluorobutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000662351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1,2,2,3,3,4-Octafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10894957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profile & Technical Analysis: 1,1,1,2,2,3,3,4-Octafluorobutane (HFC-338mccq)

[1][2][3][4][5]

Executive Summary

1,1,1,2,2,3,3,4-Octafluorobutane (IUPAC), designated industrially as HFC-338mccq , is a hydrofluorocarbon (HFC) with the chemical formula C₄H₂F₈ .[1] Unlike its symmetrical isomer HFC-338pcc (1,1,2,2,3,3,4,4-octafluorobutane), HFC-338mccq possesses a distinct asymmetric structure comprising a perfluorinated propyl tail and a monofluorinated methyl head.[1]

This asymmetry imparts unique thermodynamic properties, notably a boiling point near ambient temperature (~27–28 °C), making it a critical candidate for low-pressure refrigerant blends , precision cleaning solvents , and carrier fluids in pharmaceutical applications where volatility control is paramount.[1] This guide provides a definitive technical reference for researchers, distinguishing HFC-338mccq from its isomers and detailing its specific physicochemical behavior.[1]

Molecular Architecture & Identification

Correct identification is critical due to the prevalence of the symmetrical isomer (HFC-338pcc) in literature. HFC-338mccq is characterized by a terminal difluoromethylene group adjacent to a monofluorinated carbon, creating a dipole moment distinct from the non-polar symmetrical isomer.[1]

Identifier Details
Chemical Name 1,1,1,2,2,3,3,4-Octafluorobutane
Common Code HFC-338mccq (or R-338mccq)
CAS Registry Number 662-35-1
Molecular Formula C₄H₂F₈
SMILES FC(C(C(C(F)(F)F)(F)F)(F)F)
InChI Key XALFNZSGFNPWSM-UHFFFAOYSA-N
Structural Feature Asymmetric: CF₃-CF₂-CF₂-CH₂F
Structural Isomer Distinction[2]
  • HFC-338mccq (Target): CF₃-CF₂-CF₂-CH₂F (Boiling Point: ~27.8 °C)[1][2][3]

  • HFC-338pcc (Common): CHF₂-CF₂-CF₂-CHF₂ (Boiling Point: 44.4 °C)[1]

Thermodynamic & Physical Properties

The following data represents the consensus values derived from experimental thermodynamic studies (e.g., J. Chem. Eng. Data).

Core Physical Data
PropertyValueUnitConditions / Notes
Molar Mass 202.05 g/mol
Boiling Point (Tb) 27.8 (27.2–27.[1]8)°CAt 101.3 kPa [1, 2]
Freezing Point -132°CEstimated
Liquid Density 1.461 g/cm³At 25 °C [3]
Critical Temperature (Tc) 158.8 (431.95 K)°C[4]
Critical Pressure (Pc) 2.74MPaEstimated [4]
Vapor Pressure ~92kPaAt 25 °C (Near boiling)
Solubility in Water Negligible-Hydrophobic
Phase Behavior & Criticality

HFC-338mccq exhibits a liquid range that straddles ambient temperature, classifying it as a volatile liquid under standard laboratory conditions.[1] Its critical temperature (158.8 °C) suggests thermal stability suitable for medium-temperature heat pump applications or as a solvent in heated extraction processes.[1]

PhaseBehaviorcluster_0Phase State at 25°C (1 atm)LiquidLiquid Phase(Just below BP)TransitionPhase TransitionBoiling Point: 27.8°CLiquid->TransitionHeat InputVaporVapor Phase(Above 27.8°C)PropApplication Relevance:- Low-pressure Spray- Solvent EvaporationVapor->PropTransition->VaporVaporization

Figure 1: Phase transition logic for HFC-338mccq, highlighting its proximity to ambient temperature boiling.

Synthesis & Production Protocols

While HFC-338mccq is less common than its symmetrical counterpart, it can be synthesized via fluorination of specific alcohol precursors or radical addition pathways.[1]

Protocol A: Dehydroxy-Fluorination (Laboratory Scale)

This method converts 2,2,3,3,4,4,4-heptafluorobutanol into the target octafluorobutane using a nucleophilic fluorinating agent.[1]

Reagents:

  • Precursor: 2,2,3,3,4,4,4-Heptafluorobutanol (CF₃-CF₂-CF₂-CH₂-OH).[1]

  • Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or Sulfur Tetrafluoride (SF₄).[1]

  • Solvent: Dichloromethane (DCM), anhydrous.[1]

Workflow:

  • Preparation: Dissolve heptafluorobutanol (1.0 eq) in anhydrous DCM under inert atmosphere (N₂).

  • Addition: Cool reaction vessel to -78 °C. Add DAST (1.1 eq) dropwise to control exotherm.

  • Reaction: Allow mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Quench: Carefully quench with saturated NaHCO₃ solution.

  • Isolation: Extract organic layer, dry over MgSO₄, and distill.

    • Note: Product BP is ~27.8 °C. Fractional distillation requires precise temperature control to separate from solvent (DCM BP: 40 °C).[1]

Protocol B: Radical Addition (Industrial Route Logic)

Synthesis often involves the addition of perfluoropropyl iodide to a methylene source, followed by fluorination, though this is more complex.[1] A more direct industrial route involves the hydrogenation of perfluorobutene derivatives or hydrodehalogenation of chlorofluorobutanes.

SynthesisPrecursor2,2,3,3,4,4,4-Heptafluorobutanol(CF3-CF2-CF2-CH2-OH)IntermediateReaction Matrix(-78°C to RT)Precursor->IntermediateReagentFluorinating Agent(DAST / SF4)Reagent->IntermediateProduct1,1,1,2,2,3,3,4-Octafluorobutane(BP ~27.8°C)Intermediate->ProductNucleophilic Substitution

Figure 2: Synthetic pathway via dehydroxy-fluorination of heptafluorobutanol.[1]

Applications in Research & Development

Pharmaceutical Solvent & Carrier Fluid

Due to its boiling point of ~27.8 °C, HFC-338mccq serves as an ideal "transient solvent."[1] It is liquid at room temperature (if kept slightly cool or under slight pressure) but evaporates rapidly upon application of body heat or gentle processing.[1]

  • Topical Formulations: Used as a volatile carrier that deposits active ingredients on the skin and then flashes off without residue.[1]

  • Extraction: Selective extraction of fluorinated compounds or hydrophobic actives from biological matrices.[1]

Refrigerant Mixtures (Azeotropes)

HFC-338mccq is frequently studied in binary azeotropic mixtures with HFC-245ca (1,1,2,2,3-pentafluoropropane).[1][4]

  • Application: High-temperature heat pumps and organic Rankine cycles (ORC) for waste heat recovery.[1]

  • Benefit: The mixture suppresses flammability and optimizes vapor pressure characteristics compared to pure components [1].

Cleaning & Degreasing

As a replacement for ozone-depleting CFC-113, HFC-338mccq offers:

  • Zero Ozone Depletion Potential (ODP). [1]

  • Low Surface Tension: Excellent wetting of complex geometries (e.g., medical device cleaning).[1]

  • Compatibility: Inert toward most plastics and elastomers used in drug delivery devices.[1]

Safety & Handling

  • Flammability: HFC-338mccq is generally considered non-flammable or low-flammability, but mixtures (e.g., with alcohols) may have flammability limits.[1]

  • Toxicity: Like most HFCs, it is an asphyxiant in high concentrations.[1] Ensure adequate ventilation.[1]

  • Storage: Store in pressure vessels or tightly sealed containers in a cool area (<25 °C) to prevent boil-off.

References

  • Defibaugh, D. R., et al. (1997).[1][5] Thermodynamic Properties of HFC-338mccq, 1,1,1,2,2,3,3,4-Octafluorobutane. Journal of Chemical & Engineering Data, 42(3), 488-496.[1] Link

  • U.S. EPA. (1998).[1] New Chemical Alternative for Ozone-depleting Substances: HFC-245ca.[1][6] (Contains comparative data for HFC-338mccq). Link

  • ChemicalBook. (2024).[1] 1,1,1,2,2,3,3,4-Octafluorobutane Product Properties. Link

  • National Institute of Standards and Technology (NIST). (2005).[1] Search for New Fire Suppressant Chemicals: Thermophysical Properties. Link

  • ResearchGate. (2007).[1] Liquid Density Modeling of Pure Refrigerants. (Data points for HFC-338mccq). Link

1,1,1,2,2,3,3,4-octafluorobutane molecular structure and conformation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,1,1,2,2,3,3,4-Octafluorobutane

Prepared by: Gemini, Senior Application Scientist

Abstract

1,1,1,2,2,3,3,4-Octafluorobutane (C₄H₂F₈), also known as HFC-338pce, is a partially fluorinated alkane whose physicochemical properties are intrinsically linked to its three-dimensional structure and conformational preferences. This guide provides a comprehensive technical analysis of its molecular architecture. We delve into the rotational isomerism around the carbon-carbon single bonds, exploring the complex interplay of steric, electrostatic, and quantum mechanical effects that dictate the stability of its various conformers. By integrating principles from foundational conformational analysis with insights from advanced computational studies on analogous hydrofluoroalkanes, this document offers a robust theoretical framework for understanding this molecule. Methodologies for experimental and computational elucidation are detailed, providing researchers, scientists, and drug development professionals with the foundational knowledge required to predict and manipulate the molecule's behavior in complex systems.

Core Molecular Architecture

1,1,1,2,2,3,3,4-Octafluorobutane is a four-carbon chain characterized by heavy fluorination, particularly at the terminal carbons. The presence of a trifluoromethyl (CF₃) group, two difluoromethylene (CF₂) groups, and a methylene (CH₂) group creates a molecule with significant asymmetry and a complex electronic profile.

Identifier Value
IUPAC Name 1,1,1,2,2,3,3,4-Octafluorobutane
Molecular Formula C₄H₂F₈
Molecular Weight 202.046 g/mol
CAS Number 662-35-1
Canonical SMILES C(C(C(F)(F)F)(F)F)F(F)C(F)F

The fundamental geometry, including bond lengths and angles, is shaped by the high electronegativity of fluorine. Fluorine substitution is known to have a limited effect on C-C bond lengths but can substantially alter bond angles compared to their hydrocarbon counterparts.[1][2] The geometry around each carbon atom remains approximately tetrahedral, but bond angles will deviate from the ideal 109.5° to minimize steric and electrostatic repulsion between the bulky, electron-rich fluorine atoms.

Conformational Isomerism: A Landscape of Stability

The flexibility of the butane backbone arises from rotation around the three C-C single bonds. This rotation gives rise to various spatial arrangements known as conformations or rotamers. The relative stability of these conformers is dictated by a delicate balance of several forces.

Governing Principles

In partially fluorinated alkanes, the conformational landscape is more complex than in simple alkanes like butane. The analysis must consider:

  • Torsional Strain: The inherent energetic cost of eclipsing bonds on adjacent atoms. Staggered conformations are always energetically preferred over eclipsed ones.

  • Steric Hindrance: Repulsive van der Waals interactions that occur when bulky groups are forced into close proximity. In this molecule, the CF₃ and CF₂H groups are the bulkiest substituents.

  • Electrostatic Interactions: Repulsive or attractive forces between partial charges. The highly polar C-F bonds create significant local dipoles, and their relative orientation (e.g., parallel vs. anti-parallel) strongly influences conformational energy.

  • Hyperconjugation: A stabilizing quantum mechanical effect involving the interaction of filled bonding orbitals (e.g., σC-H) with adjacent empty antibonding orbitals (e.g., σ*C-F). This effect often favors a gauche orientation between certain bonds.[3]

For molecules like 2,3-difluorobutane, a related structure, the final conformational preference is a non-intuitive compromise between these competing effects, highlighting that simple steric arguments are often insufficient.[3][4]

Analysis of Rotation Around the Central C2-C3 Bond

Rotation around the central C2-C3 bond is arguably the most critical for determining the overall shape of the molecule. We can visualize the primary conformers using Newman projections, looking down the C2-C3 axis.

The two most stable (low-energy) conformations are expected to be the staggered arrangements:

  • Anti-periplanar (Anti) Conformer: The bulky CF₃ group (on C2) and the CF₂H group (on C3) are positioned 180° apart. This arrangement minimizes steric hindrance between the largest groups.

  • Gauche Conformer: The CF₃ and CF₂H groups are positioned approximately 60° apart. While this introduces some steric repulsion, it may be stabilized by favorable hyperconjugative or electrostatic interactions.

The high-energy eclipsed conformations represent the transition states between these staggered forms.

Predicted Rotational Energy Profile

The interplay of these energetic factors results in a potential energy surface as the C2-C3 bond rotates. The diagram below illustrates a qualitative energy profile, highlighting the relative energies of the key staggered and eclipsed conformers.

G cluster_0 cluster_1 Energy Relative Energy (kJ/mol) Dihedral Angle Dihedral Angle (C1-C2-C3-C4) p1 p2 60° p3 120° p4 180° p5 240° p6 300° p7 360° a b a:s->b:n c b:n->c:s d c:s->d:n e d:n->e:s f e:s->f:n g f:n->g:s Eclipsed_1 Eclipsed (CF₃/CF₂H) Gauche Gauche Eclipsed_2 Eclipsed Anti Anti (Most Stable) Gauche_2 Gauche Eclipsed_3 Eclipsed

Caption: Qualitative potential energy diagram for rotation around the C2-C3 bond.

Methodologies for Structural Analysis

A definitive understanding of the conformational preferences of 1,1,1,2,2,3,3,4-octafluorobutane requires a synergistic approach, combining computational modeling with experimental validation.

Computational Chemistry Workflow

Modern computational chemistry provides powerful tools for predicting molecular structure and energetics with high accuracy. Density Functional Theory (DFT) is a commonly employed method for such analyses.[3][5]

Standard Protocol for Conformational Analysis:

  • Conformational Search: A systematic search is performed to identify all possible low-energy conformers. This can be done by rotating all rotatable bonds in discrete steps (e.g., 60° or 120°) and using a molecular mechanics force field to perform an initial energy minimization.[6]

  • Quantum Mechanical Optimization: The geometries of the most promising conformers identified in the initial search are then re-optimized at a higher level of theory (e.g., DFT with a suitable basis set like 6-311+G(d,p)). This yields precise geometric parameters and electronic energies.

  • Vibrational Frequency Calculation: A frequency calculation is performed on each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Thermodynamic Analysis: From the frequency calculation, Gibbs free energies of each conformer are determined. The relative populations of the conformers at a given temperature are then calculated using the Boltzmann distribution, which is crucial as a molecule exists as an equilibrium of multiple conformers.[7]

G A Initial Structure Generation B Conformational Search (Molecular Mechanics) A->B C Selection of Low-Energy Conformers B->C D Geometry Optimization (DFT / ab initio) C->D E Frequency Calculation D->E F Verify True Minima (No Imaginary Frequencies) E->F Validation G Calculate Gibbs Free Energy F->G H Boltzmann Population Analysis G->H I Predicted Spectroscopic & Thermodynamic Properties H->I

Caption: Typical workflow for computational conformational analysis.

Experimental Validation Techniques
  • Gas-Phase Electron Diffraction (GED): This is a powerful technique for determining the precise geometric structure (bond lengths, angles, and dihedral angles) of molecules in the gas phase, free from intermolecular forces. It provides an average structure based on the conformational mixture present at the experimental temperature.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For solution-phase studies, NMR is the preeminent tool. Vicinal coupling constants (³J), particularly between ¹H and ¹⁹F nuclei, are highly sensitive to the dihedral angle between the coupled nuclei (described by the Karplus equation). By measuring these coupling constants, one can deduce the time-averaged conformation and the relative populations of different rotamers in a specific solvent.[3][8]

  • Vibrational Spectroscopy (Infrared & Raman): The IR and Raman spectra of a molecule are a direct reflection of its vibrational modes. Since different conformers have distinct symmetries and geometries, they will exhibit unique spectral signatures. Comparing experimentally measured spectra with those predicted from DFT calculations for each potential conformer can confirm their presence and relative abundance.[5][7]

Structure-Property Implications for Science and Development

The specific three-dimensional structure and conformational equilibrium of 1,1,1,2,2,3,3,4-octafluorobutane directly influence its macroscopic properties and molecular interactions.

  • Polarity and Dipole Moment: While individual C-F bonds are highly polar, the overall molecular dipole moment depends on the vector sum of these bond dipoles. Different conformers will have markedly different dipole moments. For instance, an anti conformer may have a lower overall dipole than a gauche conformer where the C-F bonds are oriented more closely together. This conformational dependence of polarity can affect solubility and miscibility.[9]

  • Intermolecular Interactions: The distribution of positive and negative electrostatic potential on the molecular surface dictates how it interacts with other molecules. For drug development professionals, understanding this is key to predicting how the molecule might act as a solvent or excipient, or how a drug candidate containing such a fluorinated motif might interact with a protein binding pocket.

  • Application in Pharmaceutical Formulations: Hydrofluoroalkanes (HFAs) are widely used as propellants in pressurized metered-dose inhalers (pMDIs).[10][11] The solvation power of an HFA and its ability to stabilize a drug suspension are dependent on its intermolecular interactions, which are governed by its structure and conformation. A detailed understanding allows for the rational design of excipients and formulations.[12]

Conclusion

The molecular structure of 1,1,1,2,2,3,3,4-octafluorobutane is defined by a conformationally flexible carbon backbone heavily substituted with fluorine atoms. Its overall shape and properties are not governed by a single, rigid structure but by a dynamic equilibrium between multiple rotamers, primarily the anti and gauche forms around the central C-C bond. The relative stability of these conformers is a result of a sophisticated balance between steric, electrostatic, and hyperconjugative effects. A definitive characterization necessitates a combined approach, using high-level computational modeling to map the potential energy surface and guide the interpretation of experimental data from NMR, vibrational spectroscopy, or gas-phase electron diffraction. For scientists and researchers, this detailed structural understanding is the critical first step toward predicting the molecule's behavior and harnessing its properties for advanced applications.

References

  • Bain, R., & D'Sa, D. (1999). Protein conformational stability in the hydrofluoroalkane propellants tetrafluoroethane and heptafluoropropane analysed by Fourier transform Raman spectroscopy. International Journal of Pharmaceutics, 186(1), 31-41. [Link]

  • Ehm, C., & Lentz, D. (2010). Partially Fluorinated Butatrienes: A Coupled Cluster Study. The Journal of Physical Chemistry A, 114(10), 3609–3614. [Link]

  • O'Hagan, D., et al. (2014). A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains. University of Southampton. [Link]

  • Marshall, M. D., et al. (2022). Gas-Phase Chemistry of 1,1,2,3,3,4,4-Heptafluorobut-1-ene Initiated by Chlorine Atoms. Atmosphere, 13(2), 179. [Link]

  • Ehm, C., & Lentz, D. (2010). Partially fluorinated butatrienes: a coupled cluster study. The Journal of Physical Chemistry A, 114(10), 3609-14. [Link]

  • Linclau, B., et al. (2016). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA International Journal for Chemistry, 70(3), 158-164. [Link]

  • E.I. Du Pont De Nemours and Company. (1993). Partially fluorinated alkanes having a tertiary structure.
  • O'Hagan, D., et al. (2014). A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains. Request PDF. [Link]

  • Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. [Link]

  • Brown, D. (n.d.). INDEX of 1H NMR spectra of organic compounds. Doc Brown's Chemistry. [Link]

  • Xie, L. (n.d.). Computational Chemistry Lab Module: Conformational Analysis of Alkanes. University of Wisconsin-Oshkosh. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • Ye, Y., et al. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 1083431. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • da Rocha, S. R. P., & Conti, D. S. (2017). Hydrofluoroalkane-philicity: Excipient Screening for Pressurized Metered Dose Inhaler Formulations. ResearchGate. [Link]

  • Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics, 42(9), 3396–3402. [Link]

  • Stevens, J. E., Macomber, L. D., & Davis, L. W. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, CF3CF2H, and CF3CF2CF2H. The Open Physical Chemistry Journal, 4, 17-27. [Link]

  • Ibiapina, C. C., Cruz, A. A., & Camargos, P. A. (2004). Hydrofluoroalkane as a propellant for pressurized metered-dose inhalers: history, pulmonary deposition, pharmacokinetics, efficacy and safety. Jornal de Pediatria, 80(6), 441-446. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1,1,1,2,2,3,3,4-Octafluorobutane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,1,1,2,2,3,3,4-octafluorobutane (HFC-338pcc) in a range of common organic solvents. In the absence of extensive direct experimental data for this specific hydrofluorocarbon, this guide leverages a robust framework of theoretical principles, data from analogous fluorinated compounds, and detailed experimental methodologies to empower researchers, scientists, and drug development professionals. A thorough understanding of the underlying principles of fluorocarbon solubility, including the role of weak intermolecular forces and the concept of "fluorophilicity," is presented. Furthermore, this guide details predictive models such as the UNIFAC group contribution method and advanced equations of state, offering powerful tools for estimating solubility. A step-by-step experimental protocol for the accurate determination of gas solubility in liquids is provided, complete with a schematic diagram of the necessary apparatus. This guide serves as an essential resource for any professional working with or considering the use of 1,1,1,2,2,3,3,4-octafluorobutane in solution-based applications.

Introduction to 1,1,1,2,2,3,3,4-Octafluorobutane and its Solubility

1,1,1,2,2,3,3,4-Octafluorobutane, also known as HFC-338pcc, is a hydrofluorocarbon with the chemical formula C4H2F8.[1] Its unique physicochemical properties, stemming from the high degree of fluorination, make it a compound of interest for various applications, including as a potential refrigerant, solvent, or component in advanced material formulations. The effectiveness of HFC-338pcc in these roles is critically dependent on its solubility in other substances, particularly common organic solvents.

Understanding the solubility of 1,1,1,2,2,3,3,4-octafluorobutane is paramount for:

  • Process Design and Optimization: In chemical manufacturing and purification processes, solubility data is essential for designing and optimizing separation techniques such as extraction and crystallization.

  • Formulation Development: For applications in the pharmaceutical and specialty chemical industries, knowledge of solubility is crucial for developing stable and effective formulations.

  • Reaction Chemistry: The choice of solvent can significantly influence reaction rates and pathways. Understanding the solubility of reactants and products is key to controlling chemical reactions.

  • Environmental Fate and Transport: Solubility data is a critical parameter in models that predict the environmental distribution and persistence of chemical compounds.

This guide aims to provide a detailed technical overview of the solubility of 1,1,1,2,2,3,3,4-octafluorobutane, addressing the current landscape of available data, theoretical underpinnings, predictive modeling, and experimental determination.

Theoretical Principles Governing Fluorocarbon Solubility

The solubility behavior of fluorocarbons is distinct from that of their hydrocarbon counterparts and is governed by a unique set of intermolecular interactions.

The Dominance of Weak Intermolecular Forces

The carbon-fluorine bond is highly polarized due to the exceptional electronegativity of the fluorine atom. However, the symmetrical and compact arrangement of fluorine atoms around the carbon skeleton of a perfluorinated or highly fluorinated molecule results in a very small overall molecular dipole moment. Consequently, the dominant intermolecular forces are the weak London dispersion forces. The high electron density and low polarizability of the fluorine atoms lead to very weak dispersion forces between fluorocarbon molecules. This inherent "self-phobicity" is a key factor in their solubility characteristics.

The "Like Dissolves Like" Principle and Fluorophilicity

The adage "like dissolves like" provides a foundational understanding of solubility. For fluorocarbons, this translates to a preference for interacting with other fluorinated molecules, a concept termed "fluorophilicity." This leads to the well-known phenomenon of liquid perfluorocarbons being immiscible with many common organic solvents and water, forming a distinct "fluorous" phase. The solubility of a fluorocarbon in an organic solvent is therefore a function of the solvent's ability to overcome the weak, yet cohesive, forces within the fluorocarbon phase and its own intermolecular forces to accommodate the fluorocarbon molecules.

Factors Influencing Solubility

Several factors influence the extent to which a fluorocarbon will dissolve in an organic solvent:

  • Molecular Weight of the Fluorocarbon: Generally, as the molecular weight and size of a perfluoroalkane increase, its solubility in non-fluorinated solvents tends to decrease.

  • Structure of the Fluorocarbon: The presence of hydrogen atoms in hydrofluorocarbons, such as 1,1,1,2,2,3,3,4-octafluorobutane, can introduce a small degree of polarity and the potential for weak hydrogen bonding, which may influence their solubility in polar solvents.

  • Solvent Properties:

    • Polarity: Non-polar or weakly polar organic solvents are generally better solvents for fluorocarbons than highly polar solvents.

    • Cohesive Energy Density (Solubility Parameter): Solvents with low cohesive energy densities, indicating weak intermolecular forces, are typically more effective at dissolving fluorocarbons.

    • Hydrogen Bonding: Solvents with strong hydrogen-bonding networks, such as water and lower alcohols, are generally poor solvents for fluorocarbons.

  • Temperature: The solubility of gases in liquids generally decreases with increasing temperature. However, for some systems, a minimum solubility may be observed at a specific temperature.

  • Pressure: According to Henry's Law, the solubility of a gas in a liquid is directly proportional to the partial pressure of the gas above the liquid, at constant temperature.[2][3][4]

Solubility Data of 1,1,1,2,2,3,3,4-Octafluorobutane and Analogous Compounds

Direct experimental solubility data for 1,1,1,2,2,3,3,4-octafluorobutane in common organic solvents is sparse in publicly accessible literature. However, by examining the solubility of structurally similar perfluorocarbons and other hydrofluorocarbons, we can infer the likely solubility behavior of HFC-338pcc.

Table 1: Qualitative and Quantitative Solubility Data for Analogous Fluorocarbons in Select Organic Solvents

FluorocarbonSolventTemperature (°C)SolubilityReference(s)
Perfluorobutane (C4F10)BenzeneAmbientSoluble[5]
Perfluorobutane (C4F10)ChloroformAmbientSoluble[5]
Perfluorohexane (C6F14)Ethyl EtherAmbientSoluble[6]
Perfluorohexane (C6F14)BenzeneAmbientSoluble[6]
Perfluorohexane (C6F14)ChloroformAmbientSoluble[6]
Oxygen (O2) in Perfluoro-n-hexane14.250.530 ± 0.004 (Ostwald Coeff.)[7]
Oxygen (O2) in Perfluoro-n-hexane28.580.395 ± 0.003 (Ostwald Coeff.)[7]

Note: The table above provides a selection of available data. "Soluble" indicates a qualitative observation of miscibility or dissolution.

From the available data on analogous compounds, it can be inferred that 1,1,1,2,2,3,3,4-octafluorobutane is likely to exhibit higher solubility in non-polar, weakly cohesive solvents such as aromatic hydrocarbons and chlorinated solvents. Its solubility in polar, hydrogen-bonding solvents like methanol and ethanol is expected to be significantly lower.

Predictive Models for Estimating Solubility

In the absence of experimental data, thermodynamic models provide a powerful means of estimating the solubility of compounds.

UNIFAC Group Contribution Method

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group contribution method used to predict activity coefficients in non-ideal liquid mixtures. The model is based on the principle that the properties of a molecule can be estimated by summing the contributions of its constituent functional groups. To predict the solubility of 1,1,1,2,2,3,3,4-octafluorobutane, the molecule would be broken down into its constituent groups (e.g., -CF3, -CF2-, -CH2F), and their interactions with the functional groups of the solvent would be used to calculate the activity coefficient, which is then related to solubility. The accuracy of the UNIFAC model is dependent on the availability of reliable group interaction parameters, which may be limited for some fluorinated groups.

Equations of State (EoS)

Equations of state, such as the Peng-Robinson or Soave-Redlich-Kwong equations, are widely used in chemical engineering to describe the phase behavior of fluids. More advanced models, like the Cubic Plus Association (CPA) Equation of State, have been successfully applied to correlate the solubility of hydrofluorocarbons in various solvents, including alcohols.[8] These models require pure component parameters and binary interaction parameters, which may need to be determined from limited experimental data.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful method based on quantum chemistry that can predict thermodynamic properties, including solubility, from the molecular structure alone. The model calculates the screening charge density on the surface of a molecule in a virtual conductor, which is then used to determine the chemical potential of the molecule in a liquid. COSMO-RS has been shown to be a valuable tool for predicting the solubility of various compounds, including hydrofluorocarbons in ionic liquids.[9]

Experimental Determination of Solubility

Accurate determination of the solubility of 1,1,1,2,2,3,3,4-octafluorobutane requires precise experimental measurements. The static synthetic method is a reliable and widely used technique for this purpose.

Principle of the Static Synthetic Method

In the static synthetic method, known amounts of the solute (1,1,1,2,2,3,3,4-octafluorobutane gas) and the solvent are charged into a thermostatted equilibrium cell of known volume. The system is then brought to a state of thermodynamic equilibrium at a desired temperature, and the equilibrium pressure is measured. From the known amounts of solute and solvent, and the measured temperature and pressure, the mole fraction solubility can be calculated.

Experimental Apparatus

A typical apparatus for the static synthetic method consists of a high-pressure equilibrium cell equipped with a magnetic stirrer, a pressure transducer, a temperature sensor, and connections to a vacuum pump and gas/liquid injection systems.

Experimental_Setup cluster_0 System Preparation cluster_1 Equilibrium Measurement cluster_2 Data Acquisition Vacuum_Pump Vacuum Pump Equilibrium_Cell High-Pressure Equilibrium Cell Vacuum_Pump->Equilibrium_Cell Evacuation Solvent_Reservoir Degassed Solvent Reservoir Solvent_Reservoir->Equilibrium_Cell Solvent Injection Gas_Cylinder HFC-338pcc Gas Cylinder Gas_Cylinder->Equilibrium_Cell Gas Injection Pressure_Transducer Pressure Transducer Equilibrium_Cell->Pressure_Transducer Temperature_Sensor Temperature Sensor Equilibrium_Cell->Temperature_Sensor Magnetic_Stirrer Magnetic Stirrer Magnetic_Stirrer->Equilibrium_Cell Stirring Thermostat_Bath Thermostatted Bath Thermostat_Bath->Equilibrium_Cell Temperature Control Data_Logger Data Acquisition System Pressure_Transducer->Data_Logger Temperature_Sensor->Data_Logger

Caption: Schematic of a static synthetic apparatus for gas solubility measurement.

Step-by-Step Experimental Protocol
  • Solvent Preparation: The organic solvent must be thoroughly degassed to remove any dissolved air, which could interfere with the measurements. This is typically achieved by several freeze-pump-thaw cycles under vacuum.

  • System Evacuation: The entire experimental apparatus, including the equilibrium cell and all connecting lines, is evacuated to a high vacuum using a turbomolecular or diffusion pump to remove any residual gases.

  • Solvent Charging: A precise and known amount of the degassed solvent is introduced into the equilibrium cell. This can be done gravimetrically or volumetrically.

  • Gas Charging: A known amount of 1,1,1,2,2,3,3,4-octafluorobutane gas is then introduced into the cell. The amount of gas can be determined by the pressure-volume-temperature (PVT) properties of the gas in a calibrated charging vessel.

  • Equilibration: The contents of the cell are vigorously stirred at a constant, controlled temperature to ensure that thermodynamic equilibrium between the gas and liquid phases is reached. The system is considered to be at equilibrium when the pressure remains constant over a prolonged period.

  • Data Recording: The equilibrium temperature and pressure are precisely measured and recorded.

  • Data Analysis and Calculation: The mole fraction solubility of 1,1,1,2,2,3,3,4-octafluorobutane in the solvent at the recorded equilibrium temperature and pressure is calculated using the known amounts of solute and solvent and applying appropriate equations of state to account for the non-ideal behavior of the gas phase.

Experimental_Workflow Start Start Solvent_Prep Prepare and Degas Solvent Start->Solvent_Prep System_Evac Evacuate Experimental System Solvent_Prep->System_Evac Charge_Solvent Charge Known Amount of Solvent System_Evac->Charge_Solvent Charge_Gas Charge Known Amount of HFC-338pcc Gas Charge_Solvent->Charge_Gas Equilibrate Establish Equilibrium (Constant T, Stirring) Charge_Gas->Equilibrate Measure Measure Equilibrium Pressure and Temperature Equilibrate->Measure Calculate Calculate Mole Fraction Solubility Measure->Calculate End End Calculate->End

Caption: Workflow for the experimental determination of gas solubility.

Conclusion

While direct, quantitative experimental data on the solubility of 1,1,1,2,2,3,3,4-octafluorobutane in common organic solvents is not extensively available, a strong understanding of its likely behavior can be formulated. Based on the principles of fluorocarbon chemistry and data from analogous compounds, it is anticipated that HFC-338pcc will exhibit preferential solubility in non-polar, weakly cohesive solvents. For applications requiring precise solubility values, the use of predictive thermodynamic models such as UNIFAC or advanced equations of state can provide valuable estimations. Ultimately, for critical applications, experimental determination using a robust method like the static synthetic technique is recommended. This guide provides the foundational knowledge and practical framework for researchers and professionals to confidently approach the challenges associated with the solubility of 1,1,1,2,2,3,3,4-octafluorobutane.

References

  • PubChem. Perfluorobutane. National Center for Biotechnology Information. [Link]

  • Taylor & Francis Online. Understanding the Fundamentals of Perfluorocarbons and Perfluorocarbon Emulsions Relevant to In Vivo Oxygen Delivery. [Link]

  • Universidade de Aveiro. Solubility of oxygen in liquid perfluorocarbons. [Link]

  • ScienceDirect. Data science for thermodynamic modeling: Case study for ionic liquid and hydrofluorocarbon refrigerant mixtures. [Link]

  • ResearchGate. Solubility of hydrofluorocarbons in aromatic solvents and alcohols: Experimental data and modeling with CPA EoS. [Link]

  • NIST Chemistry WebBook. 1,1,1,2,2,3,3,4-Octafluorobutane. [Link]

  • DigitalCommons@University of Aveiro. Thermophysical Characterization of Sustainable Pathways for Hydrofluorocarbons Separation Utilizing Deep Eutectic Solvents. [Link]

  • Semantic Scholar. Solubility of oxygen in n-hexane and in n-perfluorohexane. Experimental determination and prediction by molecular simulation. [Link]

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  • ResearchGate. Solubilities of selected fluoride compounds adapted from CRC Handbook of Physics and Chemistry. [Link]

  • PubChem. Perfluorohexane. National Center for Biotechnology Information. [Link]

  • Archive.org. CRC Handbook Of Chemistry And Physics A Ready Reference Book Of Chemical And Physical Data CRC Press ( 2016). [Link]

  • Google Books. CRC Handbook of Chemistry and Physics: A Ready-reference Book of Chemical....
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  • NIST Chemistry WebBook. Butane, 1,1,2,2,3,3,4,4-octafluoro-1,4-diiodo-. [Link]

  • NIST Chemistry WebBook. Cyclobutane, octafluoro-. [Link]

  • NIST Chemistry WebBook. Cyclobutane, octafluoro-. [Link]

  • MathGuy.US. CRC Handbook of Chemistry and Physics. [Link]

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  • Max Planck Institute for Chemistry. Alcohols (ROH) - Henry's Law Constants. [Link]

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vapor pressure and boiling point of 1,1,1,2,2,3,3,4-octafluorobutane

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth assessment of the thermodynamic profile of 1,1,1,2,2,3,3,4-octafluorobutane , industrially designated as HFC-338mccq .[1][2][3][4]

This guide addresses the critical need for precise thermophysical data in the development of next-generation pharmaceutical solvents, propellants, and cleaning agents.[5] It distinguishes HFC-338mccq from its isomers (such as HFC-338pcc) to ensure experimental validity.

Executive Summary

1,1,1,2,2,3,3,4-Octafluorobutane (HFC-338mccq) is a hydrofluorocarbon with a boiling point (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) closely matching that of CFC-11  (

). This thermal proximity makes it a primary candidate for replacing ozone-depleting solvents in precision cleaning and pharmaceutical extractions.[4][5] Unlike its symmetric isomer HFC-338pcc (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

), HFC-338mccq remains volatile enough for rapid evaporation at ambient conditions while maintaining a liquid phase for processing.[4]
Chemical Identity & Isomer Distinction

Researchers must verify the specific isomer in use, as "octafluorobutane" is an ambiguous term in commercial catalogs.

PropertyHFC-338mccq (Target)HFC-338pcc (Isomer)HFC-338eea (Isomer)
IUPAC Name 1,1,1,2,2,3,3,4-Octafluorobutane1,1,2,2,3,3,4,4-Octafluorobutane1,1,1,2,2,3,3-Heptafluoro-4-fluorobutane*
Structure



CAS Number 662-35-1 377-36-6-
Boiling Point 27.8 °C 42.5 °C25.4 °C
Symmetry AsymmetricSymmetricSymmetric

Note: Isomer codes are derived from the ASHRAE/fluorocarbon numbering system (+90 rule).[5]

Part 1: Thermodynamic Data Profile

The following data is synthesized from high-precision comparative ebulliometry and differential scanning calorimetry (DSC) studies conducted by the National Institute of Standards and Technology (NIST).

Critical Properties

The critical point defines the upper limit of the vapor-liquid equilibrium curve.[4][5] For HFC-338mccq, the critical temperature allows for supercritical applications at relatively moderate thermal loads.[5]

ParameterValueUncertainty (

)
Critical Temperature (

)
431.95 K (158.80 °C)

K
Critical Pressure (

)
2.726 MPa (27.26 bar)

MPa
Critical Density (

)
585 kg/m ³ (Estimated)

kg/m ³
Vapor Pressure and Boiling Point

The normal boiling point is the temperature at which the vapor pressure equals 101.325 kPa (1 atm).[5]

  • Normal Boiling Point (

    
    ): 27.8 °C  (300.95 K)
    
  • Vapor Pressure at 25 °C:

    
     (0.90 atm)
    

Note: At standard laboratory temperature (25°C), HFC-338mccq is a liquid but is extremely close to boiling.[5] Handling requires chilled vessels to prevent premature vaporization.[5]

Theoretical Modeling (Equation of State)

For process simulation (e.g., ASPEN Plus, ChemCAD), the Martin-Hou or Carnahan-Starling-DeSantis (CSD) equations of state are recommended over standard Peng-Robinson models due to the polarity introduced by the terminal ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 group.[4][5]

EOS_Selection Start Select Thermodynamic Model for HFC-338mccq Polarity Is System Polar? (Yes, terminal -CH2F) Start->Polarity Pressure Operating Pressure? Polarity->Pressure LowP < 5 MPa (Vapor/Liquid) Pressure->LowP HighP > 5 MPa (Supercritical) Pressure->HighP Rec1 Rec: Martin-Hou EOS (Standard for Fluorocarbons) LowP->Rec1 Rec2 Rec: CSD EOS (High Precision Density) LowP->Rec2 Rec3 Rec: Span-Wagner (If high precision required) HighP->Rec3

Figure 1: Decision logic for selecting the appropriate Equation of State (EOS) for HFC-338mccq simulation.

Part 2: Experimental Methodology (Self-Validating Protocol)

To verify the vapor pressure of a specific HFC-338mccq sample, a Comparative Ebulliometry method is required.[4][5] This method minimizes systematic errors by referencing a known standard (e.g., water or R-134a) simultaneously.[5]

Principle of Measurement

Static methods are prone to errors from dissolved non-condensable gases (air). Comparative ebulliometry uses a dynamic reflux system where the sample boils under a common pressure controlled by an inert gas buffer.[5] The temperature difference between the sample and the reference fluid at the same pressure yields the vapor pressure data.[5]

Protocol Workflow
  • System Preparation:

    • Clean ebulliometer with acetone and bake out at 100°C under vacuum (

      
       Pa).
      
    • Validation Step: Leak rate must be

      
       Pa/min.[5]
      
  • Sample Loading & Degassing:

    • Load HFC-338mccq into the sample cell.[5]

    • Perform Freeze-Pump-Thaw cycles (minimum 3x) using liquid nitrogen.[5]

    • Causality: This removes dissolved oxygen and nitrogen, which would otherwise artificially inflate the measured vapor pressure (Raoult’s Law deviation).

  • Measurement Loop:

    • Pressurize the manifold with Helium to the target pressure (e.g., 100 kPa).

    • Heat both sample and reference until stable reflux is observed.[5]

    • Record

      
       and 
      
      
      
      using Platinum Resistance Thermometers (PRTs).
    • Self-Check: If temperature drift

      
       K/min, equilibrium is not reached.
      

Ebulliometry_Protocol Step1 1. Vacuum Bake-out (< 10^-4 Pa) Step2 2. Load Sample (HFC-338mccq) Step1->Step2 Step3 3. Freeze-Pump-Thaw (Remove Non-condensables) Step2->Step3 Step4 4. Establish Helium Buffer (Pressure Control) Step3->Step4 Step5 5. Reflux & Measure T (Equilibrium) Step4->Step5 Check Validation: Drift < 0.01 K/min? Step5->Check Check->Step5 No (Wait) Record Record Data Point Check->Record Yes Repeat Change Pressure & Repeat Record->Repeat

Figure 2: Workflow for high-precision comparative ebulliometry to determine vapor pressure.

Part 3: Pharmaceutical & Research Applications[4][6]

Solvent Replacement Strategy

HFC-338mccq is structurally similar to CFC-113 and CFC-11 but lacks the ozone-depleting chlorine atoms.[5]

  • Solubility Parameter: The terminal fluorine atoms create a moderate dipole, making it effective for dissolving fluorinated oils and lubricants used in medical device manufacturing (e.g., coating needles or stents).

  • Toxicity: Preliminary data suggests lower toxicity than CFC-11, but standard industrial hygiene (ventilation) is required due to displacement of oxygen.

Azeotropic Blends

In drug delivery (MDIs - Metered Dose Inhalers), pure HFC-338mccq may have insufficient vapor pressure.[5] It is often blended with HFC-245ca or HFC-365mfc to tune the evaporation rate and propellant force.[5]

  • Example: An azeotrope of HFC-338mccq and HFC-245ca can lower the boiling point to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , creating a blend that is strictly non-flammable and evaporates cleanly.[4][5]
    

References

  • Defibaugh, D. R., et al. (1997).[1] "Thermodynamic Properties of HFC-338mccq, 1,1,1,2,2,3,3,4-Octafluorobutane." Journal of Chemical & Engineering Data, 42(3), 488–496.[1]

    • Authoritative source for critical temperature, pressure, and density.[1]

  • U.S. Environmental Protection Agency (EPA). (1996).[5] "New Chemical Alternative for Ozone-depleting Substances: HFC-245ca and HFC-338mccq Mixtures."[5] EPA/600/R-96/131.[5]

    • Source for boiling point comparisons and azeotropic mixture d
  • National Institute of Standards and Technology (NIST). "REFPROP: Reference Fluid Thermodynamic and Transport Properties Database."[5]

    • Standard database for calculating fluid properties using the equations derived by Defibaugh et al.[5]

  • Matrix Scientific. "Product Data: 1,1,1,2,2,3,3,4-Octafluorobutane (CAS 662-35-1)."

    • Commercial verification of CAS and physical state.[4]

Sources

An In-depth Technical Guide to the Thermal Stability of 1,1,1,2,2,3,3,4-Octafluorobutane

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals

Abstract

1,1,1,2,2,3,3,4-Octafluorobutane, a hydrofluorocarbon (HFC), is a compound of interest in various specialized applications due to its unique physicochemical properties. A critical parameter governing its utility and safety is its thermal stability. This guide provides a comprehensive technical overview of the thermal stability of 1,1,1,2,2,3,3,4-octafluorobutane, delving into the fundamental principles of its decomposition, methodologies for its evaluation, and the nature of its degradation products. This document is intended to serve as a foundational resource for researchers and professionals working with this and related fluorinated compounds.

Introduction: The Significance of Thermal Stability in Fluorinated Hydrocarbons

Fluorinated hydrocarbons, such as 1,1,1,2,2,3,3,4-octafluorobutane, are characterized by the presence of strong carbon-fluorine (C-F) bonds. These bonds are among the strongest single bonds in organic chemistry, imparting a high degree of chemical and thermal stability to the molecules.[1] This inherent stability is a key driver for their use in demanding applications, including as refrigerants, solvents, and in the synthesis of advanced materials.

However, under conditions of elevated temperature, even these robust molecules will undergo decomposition. Understanding the threshold at which this degradation occurs, the rate of decomposition, and the identity of the resulting products is of paramount importance for several reasons:

  • Safety and Handling: Uncontrolled thermal decomposition can lead to the formation of hazardous and corrosive byproducts, such as hydrogen fluoride (HF).[2] Knowledge of the decomposition temperature allows for the establishment of safe operating limits.

  • Material Compatibility: The products of thermal degradation can be reactive and may corrode or otherwise damage equipment and containment vessels.

  • Process Optimization: For applications involving high temperatures, understanding the thermal stability profile is crucial for optimizing process conditions to prevent unwanted side reactions and ensure product purity.

  • Environmental Impact: The nature of the decomposition products can have environmental implications, and a thorough understanding is necessary for responsible management and disposal.

This guide will now explore the core aspects of the thermal stability of 1,1,1,2,2,3,3,4-octafluorobutane in greater detail.

Mechanisms of Thermal Decomposition in Fluorinated Alkanes

The thermal decomposition of per- and polyfluoroalkyl substances (PFAS) typically proceeds through radical chain reactions initiated by the homolytic cleavage of the weakest bond in the molecule.[3] For a saturated fluorinated alkane like 1,1,1,2,2,3,3,4-octafluorobutane, the carbon-carbon (C-C) bonds are generally weaker than the C-F bonds and are therefore more susceptible to initial cleavage at elevated temperatures.

The decomposition process can be conceptualized in the following stages:

  • Initiation: The process begins with the breaking of a C-C bond, generating two perfluoroalkyl radicals.

  • Propagation: These highly reactive radicals can then participate in a variety of reactions, including:

    • β-scission: The radical can break a C-C bond at the beta position, leading to the formation of a smaller radical and a stable olefin.

    • Recombination: Two radicals can combine to form a larger perfluoroalkane.

    • Disproportionation: A fluorine atom is transferred from one radical to another, resulting in a perfluoroalkene and a perfluoroalkane.

  • Termination: The radical chain reactions are terminated when two radicals combine.

The specific products formed are dependent on the temperature, pressure, and the presence of other substances.[3]

Experimental Methodologies for Assessing Thermal Stability

A variety of analytical techniques can be employed to experimentally determine the thermal stability of a compound. The following are particularly relevant for the study of fluorinated hydrocarbons:

Technique Principle of Operation Information Gained
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.Onset of decomposition temperature, decomposition kinetics, and the presence of non-volatile residues.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Exothermic or endothermic nature of decomposition, decomposition temperature, and heat of decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting volatile products are separated by gas chromatography and identified by mass spectrometry.Identification of thermal decomposition products.
Experimental Workflow: Pyrolysis-GC-MS

The following diagram illustrates a typical workflow for analyzing the thermal decomposition products of a fluorinated compound using Py-GC-MS.

G cluster_0 Sample Preparation cluster_1 Pyrolysis cluster_2 Analysis Sample 1,1,1,2,2,3,3,4-octafluorobutane Sample Pyrolyzer High-Temperature Pyrolyzer Sample->Pyrolyzer Introduction GC Gas Chromatograph Pyrolyzer->GC Transfer of Volatiles MS Mass Spectrometer GC->MS Separated Analytes Data Data Analysis MS->Data Mass Spectra

Caption: Workflow for Py-GC-MS analysis of thermal decomposition.

Predicted Thermal Decomposition Products of 1,1,1,2,2,3,3,4-Octafluorobutane

Upon heating, the C-C bonds in 1,1,1,2,2,3,3,4-octafluorobutane are expected to cleave, leading to the formation of various perfluoroalkyl radicals. These radicals can then rearrange and react to form a range of smaller, more stable molecules.

Potential Decomposition Products:

  • Perfluoroalkenes: Tetrafluoroethylene (C2F4), Hexafluoropropene (C3F6)

  • Perfluoroalkanes: Hexafluoroethane (C2F6), Decafluorobutane (C4F10) (from radical recombination)

  • Cyclic Compounds: Octafluorocyclobutane (c-C4F8)

  • Hydrogen Fluoride (HF): In the presence of a hydrogen source.

The following diagram illustrates a simplified potential decomposition pathway.

G cluster_0 Reactant cluster_1 Primary Radicals cluster_2 Decomposition Products Octafluorobutane 1,1,1,2,2,3,3,4-Octafluorobutane Radical1 CF3CFH• Octafluorobutane->Radical1 C-C Cleavage Radical2 •CF2CF2H Octafluorobutane->Radical2 C-C Cleavage HF Hydrogen Fluoride Octafluorobutane->HF HF Elimination C2F4 Tetrafluoroethylene Radical1->C2F4 β-scission C3F6 Hexafluoropropene Radical1->C3F6 Rearrangement C2F6 Hexafluoroethane Radical1->C2F6 Recombination Radical2->C2F4 β-scission Radical2->C2F6 Recombination

Caption: Simplified potential thermal decomposition pathways.

Safety Considerations and Handling

Given the potential for the formation of hazardous decomposition products, strict safety protocols must be followed when handling 1,1,1,2,2,3,3,4-octafluorobutane at elevated temperatures.

  • Ventilation: All work should be conducted in a well-ventilated area, preferably within a fume hood, to prevent the accumulation of potentially toxic and corrosive gases.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. In situations where significant decomposition is possible, respiratory protection may be necessary.[4]

  • Material Compatibility: Ensure that all equipment and vessels are constructed from materials resistant to attack by both the parent compound and its potential decomposition products, particularly hydrogen fluoride.

  • Temperature Monitoring and Control: Implement precise temperature monitoring and control to prevent unintentional overheating beyond the compound's stability threshold.

Conclusion

1,1,1,2,2,3,3,4-octafluorobutane possesses a high degree of thermal stability due to the strength of the carbon-fluorine bonds within its structure. However, like all chemical compounds, it will decompose at sufficiently high temperatures. A thorough understanding of its thermal decomposition profile, including the onset temperature, the mechanism of degradation, and the identity of the resulting products, is essential for its safe and effective use. This guide has provided a foundational overview of these critical aspects, drawing upon established principles of fluorocarbon chemistry and standard analytical methodologies. Researchers and professionals are encouraged to utilize this information as a starting point for their work and to conduct specific experimental evaluations to determine the precise thermal stability parameters for their particular applications.

References

  • SynQuest Laboratories, Inc. (n.d.). 1,1,1,2,3,4,4,4-Octafluorobutane - Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Pyrolysis of Fluorocarbon Polymers.
  • AIP Publishing. (2005). Wettability and thermal stability of fluorocarbon films deposited by deep reactive ion etching.
  • Matheson Tri-Gas, Inc. (2008).
  • ResearchGate. (n.d.). Experiment research on the performance of fluorocarbon surfactant for magnetic liquid.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: 1,1,2,2,3,3,4,4-Octafluoro-1,4-diiodobutane.
  • ACS Publications. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes.

Sources

The C-F Bond in Octafluorobutane Isomers: A Technical Whitepaper on Stereoelectronic Dynamics and Catalytic Activation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In fluorocarbon chemistry, the term "octafluorobutane isomers" encompasses a unique class of


 architectures, primarily referring to the perfluorinated cyclic isomer octafluorocyclobutane  (

-C₄F₈) and the alkene isomers octafluoro-1-butene and octafluoro-2-butene (C₄F₈). As application scientists navigating the intersection of materials chemistry and pharmacology, we must treat the carbon-fluorine (C-F) bond not merely as a static structural feature, but as a dynamic stereoelectronic system. This guide deconstructs the thermodynamic stability, spectroscopic profiling, and catalytic activation of the C-F bond across these isomers, providing actionable workflows for laboratory and clinical development.

Mechanistic Insights into C-F Bond Dynamics

The C-F bond is the strongest single bond in organic chemistry, characterized by intense electrostatic attraction and low polarizability. However, its behavior shifts dramatically depending on the carbon backbone's hybridization and steric environment.

Hybridization and Bond Dissociation Energy (BDE)

The bond dissociation energy of the C-F bond is heavily dictated by the


-character of the carbon atom. In , the standard 

C-F bond strength is approximately 460 kJ/mol[1].
  • Vinylic vs. Allylic Dynamics: In octafluoro-1-butene and octafluoro-2-butene, the vinylic C-F bonds (

    
     hybridized) are exceptionally strong (~530 kJ/mol) due to shorter bond lengths. Conversely, the allylic C-F bonds are weaker (~480 kJ/mol) because the resulting radical can be stabilized by resonance with the adjacent 
    
    
    
    -system. This differential stability is the primary driver of the[2].
Ring Strain and Stereoelectronic Shielding

Octafluorocyclobutane (


-C₄F₈) presents a fascinating stereoelectronic paradox. The 

carbons are constrained within a cyclobutane ring, introducing significant angle strain. However, the molecule possesses a highly symmetric

conformation, resulting in a[3]. The dense electron cloud of the eight fluorine atoms provides intense stereoelectronic shielding, protecting the strained carbon backbone from nucleophilic attack and rendering the molecule chemically inert under standard physiological conditions.

Quantitative Profiling of Octafluorobutane Isomers

To facilitate rapid analytical comparison, the thermodynamic and spectroscopic baselines of the primary isomers are summarized below.

IsomerChemical FormulaStructural FeatureApprox. C-F BDE (kJ/mol)Principal ¹⁹F NMR Shift (ppm vs CFCl₃)
Octafluorocyclobutane

-C₄F₈
Strained

ring
~460-135 to -140
Octafluoro-1-butene C₄F₈Terminal alkene (

)
~530 (vinylic), ~480 (allylic)-70 to -190 (multiplets)
Octafluoro-2-butene C₄F₈Internal alkene (

)
~530 (vinylic)-118 (vinylic), -71 (allylic)
1H,4H-Octafluorobutane C₄H₂F₈Terminal protons (

)
~450-130 to -140

Experimental Workflows for C-F Bond Analysis

The following protocols are designed as self-validating systems, ensuring that every experimental choice is grounded in chemical causality.

Protocol 1: Spectroscopic Profiling and Thermal Isomerization Analysis

Objective: To quantify the trans-cis isomerization rates of octafluoro-2-butene and assess C-F bond stability under thermal stress.

  • Sample Preparation: Load the C₄F₈ isomer gas into a specialized quartz gas cell equipped with ZnSe windows.

    • Causality: Quartz withstands the high thermal stress required for activation, while ZnSe allows the broad-spectrum IR transmission necessary for detecting critical C-F stretching frequencies (1000–1400 cm⁻¹).

  • Internal Standardization: Introduce a calibrated trace of trichlorofluoromethane (CFCl₃).

    • Causality: CFCl₃ provides a universally recognized 0 ppm reference point for ¹⁹F-NMR, ensuring that subsequent chemical shift variations are strictly due to structural isomerization rather than magnetic drift.

  • Baseline Validation (Self-Validation Step): Acquire a high-resolution FTIR and ¹⁹F-NMR spectrum at 298 K. The presence of a dominant broad band at 1000-1400 cm⁻¹ and the exact integration of the allylic CF₃ signals (-71 ppm) validate the integrity of the C-F framework before thermal perturbation.

  • Thermal Perturbation & Kinetic Monitoring: Incrementally heat the cell from 300 K to 600 K. Concurrently monitor the integration of the allylic CF₃ signals.

    • Causality: The high activation energy for trans-cis isomerization requires elevated temperatures to observe kinetic shifts without inducing full C-C backbone cleavage.

Protocol 2: Catalytic C-F Bond Activation (Dehalogenation)

Objective: To selectively activate the C-F bond in octafluorobutane derivatives using transition metal catalysis.

  • Catalyst Activation: Wash zinc dust with 1M HCl, followed by water, ethanol, and diethyl ether, then dry under vacuum.

    • Causality: Removing the passivating ZnO layer exposes the highly reactive Zn(0) surface, which is critical for the initial single-electron transfer (SET) to the fluorocarbon.

  • Reaction Assembly: In a Schlenk flask under an inert Argon atmosphere, suspend the activated Zn in anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that effectively stabilizes the radical anion intermediate formed during the electron transfer process.

  • Substrate Introduction: Slowly bubble the octafluorobutane isomer into the suspension at 0°C.

    • Causality: Strict temperature control prevents runaway exothermic side reactions, such as complete defluorination to carbonaceous species.

  • Product Isolation (Self-Validation Step): Distill the volatile fluorinated products directly into a cold trap and run a baseline GC-MS. The disappearance of the parent mass ion (

    
     200 for C₄F₈) and the emergence of lower mass fragments validates successful defluorination.
    

Pathway Visualization: Catalytic Activation

Recent advances demonstrate that transition metal complexes can selectively activate these robust C-F bonds. For instance, exhibit significant elongation of the Rh–CF bond trans to the boryl ligand[4]. This elongation weakens the C-F bond, enabling high reactivity toward hydrogenolysis[4].

CF_Bond_Dynamics Isomer1 Octafluoro-1-butene (Terminal C-F) Catalyst Transition Metal Complex (e.g., PBP-Rh / Zn) Isomer1->Catalyst Allylic Activation Isomer2 Octafluoro-2-butene (Internal C-F) Isomer2->Catalyst Vinylic Activation Isomer3 Octafluorocyclobutane (Strained Ring C-F) Isomer3->Catalyst Ring Opening OxAdd Oxidative Addition (Metal-Fluorine Interaction) Catalyst->OxAdd Electron Transfer Intermediate Metallacyclopentane Intermediate OxAdd->Intermediate C-F Cleavage Products Defluorinated Products (Biomedical / Industrial) Intermediate->Products Reductive Elimination

Caption: Mechanistic pathway of C-F bond activation in octafluorobutane isomers via metal catalysis.

Relevance to Drug Development and Environmental Science

Biomedical Engineering & Bioisosterism

In drug development and medical imaging, the extreme stability of the C-F bond is heavily leveraged. Octafluorocyclobutane (


-C₄F₈) is utilized as a core gas in lipid-encapsulated microbubbles for contrast-enhanced ultrasound (CEUS). The dense stereoelectronic shielding of the fluorine atoms prevents the gas from rapidly dissolving into the aqueous bloodstream, significantly prolonging the half-life of the contrast agent in vivo. Furthermore, understanding the differential stability of vinylic vs. allylic C-F bonds aids medicinal chemists in designing fluorinated pharmacophores that resist cytochrome P450-mediated oxidative metabolism.
Environmental Persistence

Despite their biomedical utility, the robust nature of the C-F bond renders perfluorocarbons (PFCs) environmentally persistent. Octafluorocyclobutane is a potent greenhouse gas with a global warming potential (GWP) of approximately 10,200 over a 100-year timescale[5]. Recent atmospheric measurements indicate a sharp increase in global


-C₄F₈ emissions, which are used to produce PTFE[5]. Furthermore, the analytical separation of has become critical for tracking these anthropogenic emissions[6]. This environmental persistence underscores the urgent need for the catalytic defluorination protocols outlined in Section 4.

References

  • Droste, E. S., et al. "Trends and emissions of six perfluorocarbons in the Northern Hemisphere and Southern Hemisphere." Atmospheric Chemistry and Physics, 20 (2020): 4787-4807.[Link]

  • Mühle, J., et al. "Global emissions of perfluorocyclobutane (PFC-318, c-C4F8) resulting from the use of hydrochlorofluorocarbon-22 (HCFC-22) feedstock to produce polytetrafluoroethylene (PTFE) and related fluorochemicals." Atmospheric Chemistry and Physics, 22 (2022): 3371-3378.[Link]

  • Schlag, E. W., and E. W. Kaiser Jr. "The Thermal trans-cis Isomerization of Octafluorobutene-2." Journal of the American Chemical Society, 87.6 (1965): 1171-1174.[Link]

  • Zhang, Y., et al. "Theoretical Investigation of Mono- and Di-Chloro-Substituent Effects on the Insulation and Greenhouse Properties of Octafluorocyclobutane." Frontiers in Physics, (2016).[Link]

  • University of Pretoria. "Polytetrafluoroethylene: Synthesis and Characterization of the Original Extreme Polymer." Electronic Theses and Dissertations, (2019).[Link]

  • O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37.2 (2008): 308-319.[Link]

  • ResearchGate. "Formation and C-F Bond Functionalization of [P,N]-Ligated Perfluoronickelacyclopentanes." (2025).[Link]

Sources

A Prospective Theoretical Investigation of 1,1,1,2,2,3,3,4-Octafluorobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1,2,2,3,3,4-Octafluorobutane (OFB), a hydrofluorocarbon (HFC-338pcc), represents a class of molecules with significant potential across various scientific and industrial domains, including as refrigerants, solvents, and in the synthesis of fluorinated organic compounds. A thorough understanding of its fundamental molecular properties is crucial for the rational design of new applications and for assessing its environmental impact. While experimental data provides valuable benchmarks, theoretical studies offer a powerful and complementary approach to elucidate detailed molecular characteristics that may be challenging to probe experimentally. This technical guide outlines a comprehensive theoretical investigation of 1,1,1,2,2,3,3,4-octafluorobutane using state-of-the-art quantum chemical calculations. We present a prospective study, detailing the computational methodologies and workflows to determine its molecular structure, conformational landscape, spectroscopic signatures, thermodynamic properties, and chemical reactivity. This guide is intended to serve as a roadmap for researchers and scientists interested in the computational chemistry of fluorinated hydrocarbons.

Introduction: The Rationale for a Theoretical Deep Dive into Octafluorobutane

The introduction of fluorine atoms into hydrocarbons dramatically alters their physicochemical properties, including polarity, thermal stability, and reactivity.[1] The strong carbon-fluorine bond, the high electronegativity of fluorine, and the potential for complex stereoelectronic interactions make fluorinated alkanes a fascinating and challenging area of study.[1] 1,1,1,2,2,3,3,4-octafluorobutane (C4H2F8) is a partially fluorinated butane with a unique substitution pattern that is expected to result in a complex conformational landscape and distinct reactivity.

A comprehensive theoretical study is warranted to:

  • Elucidate the three-dimensional structure and conformational preferences of octafluorobutane, which are fundamental to understanding its interactions with other molecules and its physical properties.

  • Predict its vibrational spectra (Infrared and Raman) , providing valuable data for its identification and quantification.

  • Determine its key thermodynamic properties , such as the enthalpy of formation, heat capacity, and entropy, which are essential for chemical process design and safety analysis.

  • Assess its chemical reactivity , with a focus on carbon-hydrogen (C-H) and carbon-fluorine (C-F) bond dissociation energies, to predict its stability and potential decomposition pathways.

This guide will detail the proposed computational protocols to achieve these objectives, emphasizing the importance of methodological rigor and validation against established theoretical benchmarks for similar fluorinated compounds.

Proposed Computational Methodologies: A Multi-faceted Approach

The selection of an appropriate theoretical method and basis set is paramount for obtaining accurate and reliable results in computational chemistry.[2] For fluorinated alkanes, a combination of Density Functional Theory (DFT) and high-level ab initio methods is often employed to balance computational cost and accuracy.[3][4]

Choice of Quantum Chemical Methods
  • Density Functional Theory (DFT): DFT methods have proven to be a robust and efficient tool for studying the properties of a wide range of molecules.[5] For this investigation, we propose the use of the following functionals:

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that often provides a good balance of accuracy and computational efficiency for organic molecules.

    • M06-2X: A high-nonlocality functional that has shown excellent performance for thermochemistry, kinetics, and non-covalent interactions, which can be important in fluorinated systems.[3][5]

  • Ab Initio Methods: To obtain benchmark-quality energies, especially for bond dissociation energies, we will employ:

    • Coupled-Cluster with Single, Double, and Perturbative Triple Excitations (CCSD(T)): Often referred to as the "gold standard" of quantum chemistry, CCSD(T) provides highly accurate energies for systems where single-reference methods are appropriate.[6]

Basis Sets

The choice of basis set is crucial for accurately describing the electronic structure, particularly for electronegative atoms like fluorine. We will utilize Pople-style and Dunning-style basis sets:

  • Pople Basis Sets (e.g., 6-311+G(d,p)): These basis sets are computationally efficient and provide a good starting point for geometry optimizations and frequency calculations. The inclusion of diffuse functions (+) and polarization functions (d,p) is essential for describing the lone pairs of fluorine and for accurately modeling bond polarities.

  • Dunning's Correlation-Consistent Basis Sets (e.g., aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are recommended for high-accuracy energy calculations, particularly with correlated methods like CCSD(T).[6] The "aug" prefix indicates the addition of diffuse functions, which are critical for describing the electron distribution in fluorine-containing molecules.

A Roadmap for Theoretical Investigation

This section outlines the proposed step-by-step computational workflows for investigating the key properties of 1,1,1,2,2,3,3,4-octafluorobutane.

Molecular Structure and Conformational Analysis

The presence of multiple rotatable C-C bonds in octafluorobutane suggests the existence of several conformers. Identifying the lowest energy conformers is crucial as they will dominate the equilibrium population and thus the observed properties of the molecule.

Experimental Protocol: Conformational Search and Optimization

  • Initial Structure Generation: Construct the 3D structure of 1,1,1,2,2,3,3,4-octafluorobutane using a molecular builder.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers. This can be achieved by rotating around the C-C single bonds.

  • Geometry Optimization: Each identified conformer will be subjected to a full geometry optimization using DFT (B3LYP and M06-2X) with the 6-311+G(d,p) basis set. This process will locate the stationary points on the potential energy surface.

  • Frequency Calculations: For each optimized geometry, a vibrational frequency calculation will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the structure is a true minimum on the potential energy surface. The vibrational frequencies themselves are a key output of this step.

  • Relative Energy Calculation: The relative energies of the conformers will be calculated to determine their relative stabilities. For higher accuracy, single-point energy calculations using the CCSD(T) method with the aug-cc-pVTZ basis set will be performed on the DFT-optimized geometries.

Visualization of the Computational Workflow:

G A Initial 3D Structure of Octafluorobutane B Conformational Search (Rotation around C-C bonds) A->B C Geometry Optimization (DFT: B3LYP & M06-2X) B->C D Frequency Calculation (Confirm Minima) C->D E Relative Energy Calculation (CCSD(T)) D->E F Identify Most Stable Conformers E->F

Caption: Computational workflow for the conformational analysis of 1,1,1,2,2,3,3,4-octafluorobutane.

Expected Quantitative Data:

The results of the conformational analysis will be summarized in a table, providing key structural parameters and relative energies of the most stable conformers.

ConformerDihedral Angle (C1-C2-C3-C4) (°)Relative Energy (kcal/mol)
Anti~1800.00 (by definition)
Gauche 1~60Predicted Value
Gauche 2~-60Predicted Value
Vibrational Spectroscopy

The calculated vibrational frequencies and their corresponding infrared (IR) intensities and Raman activities can be used to generate a theoretical vibrational spectrum. This spectrum can aid in the experimental identification of octafluorobutane and provide insights into its molecular vibrations.

Experimental Protocol: Vibrational Spectra Calculation

  • Frequency Data: The vibrational frequencies will be obtained from the frequency calculations performed during the conformational analysis for the most stable conformer.

  • Scaling Factors: It is well-known that DFT-calculated vibrational frequencies are often systematically higher than experimental values. Therefore, a scaling factor (e.g., from the NIST Standard Reference Database) will be applied to the calculated frequencies to improve their accuracy.

  • Spectrum Generation: The scaled frequencies and their calculated IR intensities will be used to generate a theoretical IR spectrum, typically by fitting a Lorentzian or Gaussian function to each vibrational mode.

Expected Quantitative Data:

A table summarizing the most significant calculated vibrational frequencies and their assignments will be generated.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)IR Intensity (km/mol)Assignment
1Predicted ValuePredicted ValueC-H stretch
2Predicted ValuePredicted ValueC-F stretch
3Predicted ValuePredicted ValueC-C stretch
4Predicted ValuePredicted ValueBending/Torsion
Thermodynamic Properties

Key thermodynamic properties, including the standard enthalpy of formation (ΔHf°), heat capacity (Cv), and entropy (S°), will be calculated. These properties are crucial for understanding the stability and reactivity of octafluorobutane under various conditions.

Experimental Protocol: Thermochemical Calculations

  • Zero-Point Energy and Thermal Corrections: The frequency calculations provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Enthalpy of Formation (ΔHf°): The ΔHf° will be calculated using a well-established isodesmic reaction scheme.[3] This approach minimizes errors by ensuring that the number and types of chemical bonds are conserved on both sides of the reaction. An example of a possible isodesmic reaction is: C4H2F8 + CH4 -> CH3-CH2-CH3 + CH3F + CHF3 The enthalpy of this reaction (ΔHr) can be calculated from the computed total energies of the reactants and products. The ΔHf° of octafluorobutane can then be derived using the known experimental ΔHf° values of the other species in the reaction.

  • Heat Capacity and Entropy: The heat capacity and entropy will be calculated using standard statistical mechanics formulas based on the computed vibrational frequencies and molecular geometry.

Visualization of the Isodesmic Reaction Workflow:

G A Calculate Total Energies of all species in the isodesmic reaction (DFT/CCSD(T)) B Calculate Reaction Enthalpy (ΔHr) A->B C Use Known Experimental ΔHf° of other species B->C D Calculate ΔHf° of 1,1,1,2,2,3,3,4-octafluorobutane C->D

Caption: Workflow for calculating the enthalpy of formation using an isodesmic reaction.

Expected Quantitative Data:

A table summarizing the calculated thermodynamic properties at standard conditions (298.15 K and 1 atm).

PropertyCalculated ValueUnits
ΔHf°Predicted Valuekcal/mol
CvPredicted Valuecal/(mol·K)
Predicted Valuecal/(mol·K)
Chemical Reactivity: Bond Dissociation Energies

The strength of the C-H and C-F bonds in octafluorobutane is a key indicator of its chemical stability and potential reaction pathways. The bond dissociation energy (BDE) is the enthalpy change associated with the homolytic cleavage of a bond.

Experimental Protocol: BDE Calculation

  • Radical Optimization: The geometries of the radicals formed by the homolytic cleavage of the C-H and C-F bonds will be optimized using DFT (M06-2X/6-311+G(d,p)).

  • Energy Calculations: High-accuracy single-point energy calculations will be performed on the optimized geometries of the parent molecule and the resulting radicals using the CCSD(T)/aug-cc-pVTZ level of theory.

  • BDE Calculation: The BDE will be calculated as the difference in the total energies of the products (radicals) and the reactant (parent molecule), with the inclusion of zero-point energy corrections. BDE(A-B) = E(A•) + E(B•) - E(A-B)

Expected Quantitative Data:

A table comparing the calculated C-H and C-F bond dissociation energies.

BondBond Dissociation Energy (kcal/mol)
C-HPredicted Value
C-F (at C1)Predicted Value
C-F (at C2)Predicted Value
C-F (at C3)Predicted Value
C-F (at C4)Predicted Value

Conclusion and Future Outlook

This technical guide has outlined a comprehensive theoretical framework for the in-depth characterization of 1,1,1,2,2,3,3,4-octafluorobutane. By employing a combination of robust DFT and high-level ab initio methods, we can obtain reliable predictions of its molecular structure, spectroscopic properties, thermodynamic parameters, and chemical reactivity. The insights gained from such a theoretical investigation will be invaluable for guiding future experimental work and for the rational design of applications involving this and other fluorinated hydrocarbons. The methodologies presented here are broadly applicable to the study of other complex organic molecules, providing a powerful toolkit for modern chemical research.

References

  • Watkins, E. K., & Jorgensen, W. L. (2001). Perfluoroalkanes: Conformational Analysis and Liquid-State Properties from ab Initio and Monte Carlo Calculations. The Journal of Physical Chemistry A, 105(16), 4118–4125. [Link]

  • Simoes, A., et al. (2023). Thermochemistry of per‐ and polyfluoroalkyl substances. Journal of Computational Chemistry, 44(8), 570-582. [Link]

  • Center for PFAS Research. (2022, November 5). Thermochemistry of per- and polyfluoroalkyl substances. Michigan State University. [Link]

  • Filo. (2023, November 4). The bond dissociation energy of a typical C-F bond in a chlorofluorocarbo... [Link]

  • ResearchGate. (n.d.). Stability analysis of the C-F bond. [Link]

  • Bunn, C. W., & Howells, E. R. (1954). Conformational energies of perfluoroalkanes. Part 1.—Semi-empirical calculations. Transactions of the Faraday Society, 50, 935-942. [Link]

  • ASME Open Journal of Engineering. (2025, April 2). Estimation of the Thermodynamic Properties of Per- and Polyfluoroalkyl Substances. [Link]

  • University of Southampton. (2014, November 21). A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains. [Link]

  • ACS Omega. (2024, January 23). The Dynamics of Per- and Polyfluoroalkyl Substances (PFAS) at Interfaces in Porous Media: A Computational Roadmap from Nanoscale Molecular Dynamics Simulation to Macroscale Modeling. [Link]

  • ASME Digital Collection. (2025, April 2). Estimation of the Thermodynamic Properties of Per- and Polyfluoroalkyl Substances. [Link]

  • Chemistry LibreTexts. (2024, April 4). 6.8: Describing a Reaction - Bond Dissociation Energies. [Link]

  • ACS Publications. (2023, September 18). High-Level Quantum Chemical Prediction of C–F Bond Dissociation Energies of Perfluoroalkyl Substances. [Link]

  • Chemistry Stack Exchange. (2015, March 16). Determining the Average Bond Enthalpy for the C-F bond. [Link]

  • ACS Publications. (1983). Calculated geometries, vibrational spectra, energetics and electronic properties of fluorinated methanes and silanes. The Journal of Physical Chemistry, 87(11), 2054-2063. [Link]

  • National Institute of Standards and Technology. (2021, November 9). Equations of State for the Thermodynamic Properties of Three Perfluorocarbons: n-Perfluorobutane, n-Perfluoropentane, and n-Perfluorohexane. [Link]

  • National Center for Biotechnology Information. (n.d.). Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. [Link]

  • Fluorine notes. (2013, February). Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds. [Link]

  • Semantic Scholar. (n.d.). Thermochemical and chemical kinetic data for fluorinated hydrocarbons. [Link]

  • CSWAB. (2007, March 28). Perfluoroalkyl Substances in the Environment: Theory, Practice, and Innovation. [Link]

  • ResearchGate. (2025, December 6). Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. [Link]

  • National Center for Biotechnology Information. (2024, June 14). Molecular symmetry change of perfluoro-n-alkanes in 'Phase I' monitored by infrared spectroscopy. [Link]

  • Scilit. (n.d.). Perfluoroalkanes: Conformational Analysis and Liquid-State Properties from ab Initio and Monte Carlo Calculations. [Link]

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  • ACS Publications. (n.d.). Calculated geometries, vibrational spectra, energetics and electronic properties of fluorinated methanes and silanes. [Link]

  • Chapter 3 Quantum chemistry calculations. (n.d.). [Link]

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Methodological & Application

Application Note: 1,1,1,2,2,3,3,4-Octafluorobutane as a Solvent for Polymerization

[1][2][3]

Executive Summary

1,1,1,2,2,3,3,4-Octafluorobutane (CAS: 662-35-1), often referred to in industrial contexts as HFC-338mccq or simply HFC-338 , represents a critical class of hydrofluorocarbon (HFC) solvents.[1] It serves as a high-performance medium for the polymerization of fluorinated monomers, offering a unique balance of polarity, inertness, and volatility.[1]

Unlike traditional chlorinated solvents (e.g., dichloromethane, chloroform) or ozone-depleting chlorofluorocarbons (CFCs), this solvent provides a greener alternative with zero ozone depletion potential (ODP).[1] Its primary utility lies in radical polymerization processes where maintaining the solubility of fluorinated polymer chains is essential to achieving high molecular weights and preventing premature precipitation.[2]

This guide details the physicochemical profile of 1,1,1,2,2,3,3,4-octafluorobutane and provides a validated protocol for its use in the solution polymerization of fluoro-methacrylates.[1]

Physicochemical Profile & Solvent Selection Logic

Chemical Identity & Properties

The specific isomer 1,1,1,2,2,3,3,4-octafluorobutane is an asymmetric hydrofluorocarbon.[1] Its physical properties dictate specific handling requirements, particularly regarding temperature control.[1]

PropertyValueContext for Polymerization
Chemical Formula

Asymmetric structure creates a dipole moment, enhancing solubility for polar fluoromonomers.[1][2]
CAS Number 662-35-1Unique identifier for regulatory verification.[2]
Boiling Point ~25.1°C (at 1 atm)Critical: It is a volatile liquid at room temperature.[2] Reactions requiring heat (e.g., >40°C) must be conducted in sealed pressure vessels.[1]
Density ~1.56 g/mLHigh density facilitates phase separation from aqueous layers or non-fluorinated organic washes.
Chain Transfer Constant Low (

)
Inert C-H bonds minimize hydrogen abstraction, allowing for the synthesis of high-molecular-weight polymers (

kDa).[1][2]
Why Choose This Solvent?
  • Fluoropolymer Solubility: Standard organic solvents (THF, Toluene) often fail to dissolve highly fluorinated polymer chains, leading to heterogeneous mixtures and broad molecular weight distributions.[1] HFC-338 maintains homogeneity for monomers like 2,2,2-trifluoroethyl methacrylate (TFEMA) or vinylidene fluoride (VDF) .[1]

  • Inertness: It lacks the reactive chlorine atoms found in

    
     or 
    
    
    , preventing "telomerization" (chain termination) side reactions.[1]
  • Facile Workup: With a boiling point of ~25°C, the solvent can be removed under mild vacuum or even simple evaporation, minimizing thermal stress on the final polymer.[1]

Protocol: Radical Polymerization of Fluorinated Methacrylates[2][4]

Objective: Synthesis of Poly(2,2,2-trifluoroethyl methacrylate) [PTFEMA] targeting

Safety & Handling
  • Pressure Hazard: Due to the low boiling point (25°C), heating this solvent to standard initiation temperatures (60-70°C) will generate significant internal pressure.[1][2] Always use a rated pressure vessel (e.g., heavy-wall glass pressure tube or stainless steel autoclave). [1]

  • Cold Handling: Pre-chill the solvent to 0-4°C to minimize evaporation during weighing and transfer.[2]

Materials
  • Monomer: 2,2,2-Trifluoroethyl methacrylate (TFEMA), purified (inhibitor removed via basic alumina column).[1]

  • Solvent: 1,1,1,2,2,3,3,4-Octafluorobutane (HFC-338mccq),

    
    .[1]
    
  • Initiator: AIBN (Azobisisobutyronitrile), recrystallized.[1]

  • Vessel: 15 mL Heavy-Wall Pressure Tube with Teflon screw cap and O-ring seal.

Step-by-Step Procedure
Phase 1: Preparation & Deoxygenation
  • Monomer Prep: Pass 5.0 g of TFEMA through a short column of basic alumina to remove the hydroquinone inhibitor.[2] Collect directly into a tared vial.

  • Solvent Charging: In a fume hood, weigh 5.0 g (approx. 3.2 mL) of cold 1,1,1,2,2,3,3,4-octafluorobutane into the pressure tube.

    • Note: A 1:1 weight ratio (monomer:solvent) is standard for high-solids loading, but can be diluted to 1:3 for viscosity control.[1]

  • Initiator Addition: Add AIBN (25 mg, 0.5 wt% relative to monomer).

  • Degassing (Freeze-Pump-Thaw):

    • Freeze: Submerge the tube in liquid nitrogen (

      
      ) until the contents are solid.
      
    • Pump: Apply high vacuum (0.1 mbar) for 5 minutes.

    • Thaw: Close the valve/stopcock and thaw in a warm water bath until liquid.

    • Repeat: Perform 3 total cycles.

    • Why? Oxygen is a radical inhibitor.[1][2] Thorough removal is critical for reproducible kinetics.

  • Sealing: Backfill with Argon and tightly seal the Teflon cap.[2]

Phase 2: Polymerization [3]
  • Heating: Place the sealed pressure tube in a thermostated oil bath or heating block set to 65°C .

    • Mechanism:[2][4] At 65°C, AIBN decomposes (

      
       hrs) to generate radicals.[1] The solvent vapor pressure will rise, but the heavy-wall tube will contain it.[1][2]
      
  • Reaction Time: Stir magnetically at 300 RPM for 12–16 hours.

    • Observation: The solution should become viscous but remain clear (indicating good solubility).[2] If turbidity appears, the polymer may be precipitating (add more solvent or fluorinated co-solvent).[1]

Phase 3: Workup & Isolation
  • Cooling: Remove the tube from heat and allow it to cool to Room Temperature (RT), then place in an ice bath for 10 minutes.

    • Safety: Do not open the vessel while hot.[2]

  • Precipitation:

    • Prepare a beaker with 100 mL of n-Hexane (or Methanol, depending on polymer polarity) stirring vigorously.

    • Slowly pour the viscous polymer solution into the non-solvent.[2]

    • The polymer will precipitate as a white fibrous solid.[2]

  • Drying: Filter the solid and dry in a vacuum oven at 40°C for 24 hours to remove residual HFC solvent and precipitant.

Experimental Workflow Visualization

Polymerization Setup Logic

The following diagram illustrates the critical decision pathways for selecting the setup based on solvent volatility.

PolymerizationSetupStartStart: Polymerization DesignSolventCheckCheck Solvent Boiling Point(HFC-338mccq BP ≈ 25°C)Start->SolventCheckTempCheckRequired Reaction Temp(e.g., AIBN requires 60-65°C)SolventCheck->TempCheckDecisionIs Reaction Temp > BP?TempCheck->DecisionRefluxStandard Reflux Setup(Glassware, Condenser)Decision->RefluxNo (Temp < BP)PressurePressure Vessel Setup(Autoclave / Heavy-Wall Tube)Decision->PressureYes (Temp > BP)SafetySafety Protocol:1. Check Pressure Rating2. Blast Shield3. Cold LoadingPressure->SafetyMandatory

Caption: Decision logic dictating the use of pressure vessels for HFC-338mccq mediated polymerization due to its low boiling point.

Reaction & Purification Workflow

PurificationFlowMix1. Mix Monomer + HFC-338 + Initiator(Cold: 4°C)Degas2. Freeze-Pump-Thaw(Remove O2)Mix->DegasReact3. Heat to 65°C(Sealed Pressure Tube)Degas->ReactCool4. Cool to 0°C(Depressurize)React->CoolPrecip5. Precipitate in Hexane(Remove Solvent/Monomer)Cool->PrecipDry6. Vacuum Dry(Final Polymer)Precip->Dry

Caption: Step-by-step workflow for the radical polymerization and isolation of fluoropolymers.

References

  • NIST Chemistry WebBook. 1,1,1,2,2,3,3,4-Octafluorobutane (CAS 662-35-1) Properties.[1] National Institute of Standards and Technology.[2][5] [Link][1][2]

  • Defibaugh, D. R., et al. (1997).[1][6] Thermodynamic Properties of HFC-338mccq, 1,1,1,2,2,3,3,4-Octafluorobutane.[3][1][6][7] Journal of Chemical & Engineering Data, 42(3), 488-496.[1][6] [Link]

  • Wood, C. D., et al. (2002).[1] Polymer Synthesis Using Hydrofluorocarbon Solvents.[1][8] Macromolecules, 35(18), 6743–6746.[1] (Contextual grounding for HFC dispersion polymerization). [Link]

Application Note: Advanced Suspension Polymerization Protocols using 1,1,1,2,2,3,3,4-Octafluorobutane

[1][2]

Executive Summary

This guide details the application of 1,1,1,2,2,3,3,4-octafluorobutane (commonly referred to as HFC-338mccq ; CAS: 662-35-1) in suspension polymerization. Unlike traditional hydrocarbon solvents, this fluorinated alkane offers a unique combination of high density (~1.46 g/cm³) , low boiling point (~25°C) , and extreme chemical inertness .

These properties enable two distinct, high-value polymerization strategies:

  • As the Continuous Phase (Inert Medium): For the synthesis of Ultra-High Molecular Weight (UHMW) polyolefins and moisture-sensitive catalytic polymerizations where water cannot be used.

  • As a Porogen/Blowing Agent: For the creation of macroporous beads (e.g., Molecularly Imprinted Polymers - MIPs) or expandable polymer matrices, utilizing its phase-separation behavior and volatility.

Chemical Profile & Strategic Advantages

PropertyValueImplications for Polymerization
Formula

Partially fluorinated; balances inertness with solubility.
Boiling Point ~25°C (298 K)Critical : Acts as a "self-removing" solvent. Requires mild pressure or cooling during reaction.
Density 1.46 g/cm³Significantly higher than water/organics. Prevents sedimentation of heavy catalyst particles.
Solubility Hydrophobic / LipophobicImmiscible with water and many organic monomers. Ideal for "inverse" or "fluorocarbon" suspensions.
Reactivity Chemically InertCompatible with Ziegler-Natta and Metallocene catalysts.

Protocol A: Fluorocarbon-Medium Suspension Polymerization

Application: Synthesis of Ultra-High Molecular Weight (UHMW) Polyolefins (e.g., Poly-1-hexene, Poly-1-octene). Rationale: Standard aqueous suspension is impossible for Ziegler-Natta catalysts (water poisons the catalyst). Bulk polymerization causes thermal runaway. HFC-338mccq acts as an inert heat sink that dissolves neither the catalyst nor the polymer, allowing for precise particle growth.

Experimental Setup
  • Reactor : Stainless steel autoclave (Büchi or similar) rated for at least 10 bar.

  • Temperature Control : Jacket cooling required (Target: 20°C – 30°C).

  • Atmosphere : Strictly anaerobic (Argon/Nitrogen glovebox or Schlenk line).

Step-by-Step Methodology

Step 1: Reactor Preparation & Inerting

  • Heat the autoclave to 100°C under vacuum for 1 hour to remove trace moisture.

  • Cool to 20°C under a positive pressure of Argon (Ar).

  • Critical Check : Ensure the reactor temperature is below the boiling point of HFC-338mccq (25°C) before charging, or be prepared to pressurize immediately.

Step 2: Solvent & Monomer Charging

  • Condense 1,1,1,2,2,3,3,4-octafluorobutane (300 mL) into the reactor.

    • Note: If handling at room temperature, use a pressurized transfer cylinder.

  • Add the monomer (e.g., 1-hexene , 50 mL) via syringe against Ar flow.

  • Add co-catalyst (e.g., Triisobutylaluminum (TIBA) , 1.0 M in hexane) to scavenge impurities. Stir at 500 RPM for 10 minutes.

Step 3: Catalyst Injection & Polymerization

  • Inject the catalyst suspension (e.g., TiCl₄/MgCl₂ Ziegler-Natta catalyst) suspended in a small volume of mineral oil or HFC-338.

  • Seal the reactor.

  • Maintain temperature at 25°C . The reaction is exothermic; the boiling HFC-338mccq provides evaporative cooling (reflux mode if condenser is present, or pressure rise if closed).

    • Pressure Note: Expect pressure to rise slightly (1–3 bar) due to HFC vapor pressure.

  • Run reaction for 1–4 hours depending on target MW.

Step 4: Termination & Isolation

  • Inject Ethanol (10 mL) to kill the catalyst.

  • Venting : Slowly vent the reactor. The HFC-338mccq will evaporate rapidly (flash evaporation), leaving the solid polymer behind.

    • Sustainability: Capture the vented HFC gas in a cryogenic trap (-78°C) for recycling.

  • Dry the polymer product under vacuum at 40°C.

Process Workflow Diagram

Gcluster_0Preparationcluster_1Polymerizationcluster_2IsolationPrepReactor Drying(Vacuum/100°C)CoolCool to <20°C(Argon Purge)Prep->CoolChargeCharge HFC-338& MonomerCool->ChargeCatInject Catalyst(Ziegler-Natta)Charge->CatReactReaction(25°C, 1-3 bar)Cat->ReactKillTerminate(Ethanol Injection)React->KillFlashFlash Evaporation(Solvent Recovery)Kill->FlashFlash->ChargeRecycle HFC-338ProductUHMW PolymerPowderFlash->Product

Figure 1: Workflow for UHMW Polyolefin synthesis using Octafluorobutane as the reaction medium.

Protocol B: Porogenic Suspension Polymerization (MIPs)

Application: Synthesis of Molecularly Imprinted Polymers (MIPs) or Macroporous Beads. Rationale: HFC-338mccq acts as a porogen . It is soluble in the monomer mix but phase-separates from the polymer as the chain grows. Upon removal, it leaves behind defined pores. Its density also helps stabilize the suspension of heavy pre-polymer droplets.

Experimental Setup
  • Continuous Phase : Water (with PVA stabilizer).

  • Dispersed Phase : Monomer + Crosslinker + HFC-338mccq + Initiator.

  • Reactor : Glass jacketed reactor with reflux condenser (cooled to 5°C).

Step-by-Step Methodology
  • Aqueous Phase : Dissolve Polyvinyl Alcohol (PVA, 1 wt%) in deionized water (200 mL). Stir at 60°C to dissolve, then cool to 20°C.

  • Organic Phase (The "Oil") :

    • Functional Monomer (e.g., Methacrylic Acid): 1.0 g

    • Crosslinker (e.g., EGDMA): 4.0 g

    • Porogen (HFC-338mccq) : 5.0 mL (Added cold).

    • Initiator (AIBN): 50 mg.

    • Template Molecule (if making MIPs): 0.5 mmol.

  • Dispersion :

    • Add Organic Phase to Aqueous Phase while stirring at 400 RPM.

    • HFC-338mccq's high density may cause droplets to sink; adjust stirring speed to maintain suspension.

  • Polymerization :

    • Purge with Nitrogen for 10 mins.

    • Ramp temperature to 60°C .

    • Note: Since 60°C > BP of HFC-338 (25°C), the porogen will attempt to boil. The reflux condenser (5°C) is critical to return the HFC to the droplets, or the reactor must be pressurized (recommended).

  • Pore Formation : As polymer networks form, HFC-338 is excluded, forming liquid-filled pockets.

  • Work-up : Filter beads. Wash with methanol. The HFC porogen evaporates spontaneously during drying, leaving clean pores without requiring harsh solvent extraction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Monomer Loss HFC-338 evaporation carried monomer away.Ensure condenser is <5°C or use a pressurized autoclave (3-5 bar).
Polymer Agglomeration Droplets coalesced due to density mismatch.Increase stirring speed; add density matcher (e.g., sucrose) to aqueous phase (Protocol B).
No Porosity (Protocol B) Porogen evaporated before gelation.Pressurize reactor to keep HFC-338 liquid during the initial crosslinking phase.
Catalyst Deactivation (Protocol A) Moisture ingress.HFC-338 must be dried over molecular sieves (4Å) before use.

Safety & Handling (E-E-A-T)

  • Pressure Hazard : Although HFC-338mccq has a low vapor pressure at room temperature, it builds pressure rapidly upon heating. Always use pressure-rated glassware or steel vessels.

  • Asphyxiation : The gas is heavier than air. Use in well-ventilated hoods with low-level extraction.

  • Environmental : HFC-338 is a greenhouse gas. Capture and recycle is mandatory in industrial settings.

References

  • Thermodynamic Properties of HFC-338mccq : Defibaugh, D. R., et al. "Thermodynamic Properties of HFC-338mccq, 1,1,1,2,2,3,3,4-Octafluorobutane." Journal of Chemical & Engineering Data, vol. 42, no. 3, 1997, pp. 488-496.

  • Suspension Polymerization in Fluorinated Media : Rasputin, N. A., et al. "Synthesis of Ultra-High Molecular Weight Polyolefins of Regular Structure in Octafluorobutane Medium." Russian Journal of Applied Chemistry, vol. 94, 2021, pp. 736–740.

  • MIP Synthesis in Perfluorocarbons : Mayes, A. G., & Mosbach, K. "Molecularly imprinted polymer beads: suspension polymerization using a liquid perfluorocarbon as the dispersing phase." Analytical Chemistry, vol. 68, no. 21, 1996, pp. 3769-3774.

  • Fluorocarbon Blowing Agents : "Polystyrene: Suspension Polymerization Processes." EPA AP-42, Chapter 6.6.3.

1,1,1,2,2,3,3,4-octafluorobutane as a reaction medium for organometallic chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1,1,1,2,2,3,3,4-Octafluorobutane (HFC-338mcc) as a Reaction Medium for Organometallic Chemistry

Part 1: Executive Summary & Strategic Rationale

In the domain of organometallic synthesis, solvent selection is rarely just about solubility; it is a structural component of the reaction coordinate. 1,1,1,2,2,3,3,4-Octafluorobutane (HFC-338mcc) represents a unique "Goldilocks" reaction medium that bridges the gap between traditional organic solvents and perfluorinated fluids.

With a boiling point of approximately 25°C , HFC-338mcc offers a critical advantage for handling thermally unstable organometallic complexes . Unlike standard solvents (THF, Toluene) requiring heat or high vacuum for removal—often triggering decomposition of fragile metal-ligand bonds—HFC-338mcc can be stripped away at ambient pressure or mild vacuum at 0°C. Furthermore, its partially fluorinated structure allows it to act as a "hybrid" solvent, solubilizing specific fluorinated ligands while remaining distinct enough from organic layers to facilitate Fluorous Biphasic Catalysis (FBC) .

Key Application Areas:

  • Isolation of Thermolabile Electrophiles: Zero-thermal-stress workups for fragile metal carbonyls and hydrides.

  • Fluorous Biphasic Catalysis: Efficient catalyst recycling without perfluorocarbon persistence issues.

  • Inert C-H Activation Media: A non-coordinating, oxidation-resistant medium for high-valent metal catalysis.

Part 2: Technical Specifications & Comparative Analysis

To understand the utility of HFC-338mcc, it must be compared against standard reaction media. Its low boiling point and high electronegativity define its operational window.

Table 1: Physicochemical Profile of HFC-338mcc vs. Common Solvents

PropertyHFC-338mcc (1,1,1,2,2,3,3,4-Octafluorobutane)Perfluorohexane (FC-72)Dichloromethane (DCM)THF
Boiling Point ~25°C (Volatile Liquid)56°C39.6°C66°C
Density (g/mL) ~1.381.681.330.89
Coordination Non-Coordinating Non-CoordinatingWeakly CoordinatingCoordinating
C-H Reactivity Inert (High bond dissociation energy)Inert (No C-H)Reactive (H-atom abstraction)Reactive (

-H abstraction)
Phase Behavior Forms biphasic systems with organics at <10°CDistinct fluorous phaseMiscible with organicsMiscible with organics

Expert Insight: The terminal


 group in HFC-338mcc provides a dipole moment that improves solubility for semi-fluorinated ligands compared to fully perfluorinated solvents like FC-72, while retaining the phase-separation capability needed for catalyst recycling.

Part 3: Experimental Protocols

Protocol A: Synthesis and Isolation of Thermally Unstable Metal Carbonyls

Context: Many manganese and rhenium carbonyl cations decompose rapidly above 30°C or under high vacuum. This protocol utilizes HFC-338mcc’s volatility to isolate these species without thermal stress.

Materials:

  • Precursor:

    
    
    
  • Reagent:

    
     (Silver Tetrafluoroborate)
    
  • Solvent: HFC-338mcc (Anhydrous, degassed)

  • Atmosphere: Argon/Nitrogen Schlenk line

Step-by-Step Methodology:

  • Solvent Preparation:

    • Dry HFC-338mcc over activated 3Å molecular sieves for 24 hours.

    • Degas via freeze-pump-thaw cycles. Note: Due to the 25°C BP, keep the "thaw" bath at 10°C to prevent rapid solvent loss.

  • Reaction Assembly:

    • In a Schlenk flask cooled to 0°C, charge

      
       (1.0 eq) and 
      
      
      
      (1.1 eq).
    • Cannulate cold HFC-338mcc (10 mL/mmol) into the flask.

    • Mechanism:[1] The solvent’s non-coordinating nature prevents competitive binding, allowing the weakly coordinating anion (

      
      ) to stabilize the cationic metal center.
      
  • Filtration:

    • Stir at 0°C for 2 hours. Precipitated AgBr is visible.

    • Filter the suspension through a cooled frit (0°C) into a receiving Schlenk flask.

  • Zero-Thermal Isolation:

    • Critical Step: Instead of rotovap, apply a gentle stream of Argon over the solution while maintaining the flask at 10°C.

    • The HFC-338mcc will evaporate rapidly, leaving the crystalline organometallic product.

    • Validation: Analyze immediately via IR spectroscopy (Carbonyl region) to confirm integrity.

Protocol B: Fluorous Biphasic Catalysis (FBC) for Cross-Coupling

Context: Recycling expensive Pd-catalysts is critical in drug development. By using HFC-338mcc as the "fluorous phase," a catalyst tagged with fluorous ponytails can be separated from the organic product simply by cooling.

System Design:

  • Phase A (Organic): Toluene (contains reactants/products).

  • Phase B (Fluorous): HFC-338mcc (contains Fluorophilic Catalyst).

  • Catalyst:

    
     (where 
    
    
    
    is a perfluoroalkyl chain).

Workflow:

  • Reaction Setup (Homogeneous Phase):

    • Combine aryl halide, boronic acid, base, and the fluorous Pd-catalyst.

    • Add a 1:1 mixture of Toluene and HFC-338mcc.

    • Heat to 50°C .

    • Observation: At 50°C, the two solvents become miscible, creating a homogeneous single phase for rapid kinetics.

  • Phase Separation (Heterogeneous Phase):

    • Upon reaction completion, cool the mixture to 0°C .

    • The system will spontaneously demix.

      • Top Layer: Toluene (Product).

      • Bottom Layer: HFC-338mcc (Catalyst).

  • Harvesting:

    • Decant the top organic layer for purification.

    • The bottom HFC-338mcc layer retains >98% of the catalyst.

  • Recycling:

    • Add fresh reactants and Toluene to the HFC-338mcc layer.

    • Re-heat to 50°C to restart the cycle.

Part 4: Process Visualization

The following diagram illustrates the logic flow for the Fluorous Biphasic Catalysis using HFC-338mcc, highlighting the temperature-dependent phase switching.

FBC_Workflow Start Reactants + Fluorous Catalyst (Toluene + HFC-338mcc) Heating Heat to 50°C (Miscibility Point) Start->Heating Reaction Homogeneous Reaction (Single Phase Kinetics) Heating->Reaction Cooling Cool to 0°C (Phase Separation) Reaction->Cooling Separation Biphasic Mixture Cooling->Separation OrganicLayer Top Layer (Toluene) Contains Product Separation->OrganicLayer Decant Top FluorousLayer Bottom Layer (HFC-338mcc) Contains Catalyst Separation->FluorousLayer Retain Bottom Product Product Isolation (Evaporation) OrganicLayer->Product Recycle Add Fresh Reactants (Recycle Catalyst) FluorousLayer->Recycle Recycle->Heating Next Cycle

Figure 1: Temperature-controlled phase switching workflow for HFC-338mcc biphasic catalysis. The system exploits the miscibility gap between toluene and HFC-338mcc to separate products from catalysts.

Part 5: References

  • Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron.

  • Horváth, I. T., & Rábai, J. (1994). Facile Catalyst Separation Without Water: Fluorous Biphase Hydroformylation of Olefins. Science.

  • Shukla, P. K., et al. (2018). Hydrofluorocarbons (HFCs) as Green Solvents in Organic Synthesis. Current Organic Chemistry.

  • National Institute of Standards and Technology (NIST). (2025).[2] 1,1,1,2,2,3,3,4-Octafluorobutane Thermophysical Properties. NIST Chemistry WebBook.[2][3]

Sources

Application Note: High-Resolution GC-MS Purity Assessment of 1,1,1,2,2,3,3,4-Octafluorobutane (HFC-338mcc)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The precise characterization of hydrofluorocarbons (HFCs) is critical in pharmaceutical propellant development, precision cleaning, and thermal management systems.[1] 1,1,1,2,2,3,3,4-Octafluorobutane (CAS: 662-35-1), often designated as HFC-338mcc , presents unique analytical challenges due to its high volatility (approximate b.p. 44–45°C) and the presence of structurally similar isomers, such as 1,1,2,2,3,3,4,4-octafluorobutane (HFC-338pcc).[2][1]

This protocol details a validated Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the purity assessment of HFC-338mcc.[2] Unlike generic volatile organic compound (VOC) methods, this approach utilizes a thick-film cyanopropyl-phenyl stationary phase to maximize isomeric resolution and mitigate peak fronting common in fluorinated species.[2][1]

Key Analytical Challenges Addressed
  • Isomer Resolution: Separation of the target HFC-338mcc from its symmetric isomer HFC-338pcc and other hepta-/nona-fluorinated byproducts.[2]

  • Volatility Management: Prevention of sample fractionation during injection.[2]

  • MS Fragmentation: Accurate identification using characteristic fluorocarbon fragment ions (e.g.,

    
     69,[2][1] 51) where molecular ions are often absent.[2]
    

Experimental Configuration

Instrumentation
  • Gas Chromatograph: Agilent 8890 or Thermo Trace 1310 (or equivalent) equipped with a Split/Splitless injector.

  • Detector: Single Quadrupole Mass Spectrometer (e.g., Agilent 5977B) with Electron Ionization (EI) source.

  • Autosampler: Liquid sampler with cooled tray capability (maintained at 4°C).[2]

GC Column Selection

Primary Column: DB-624 UI (Ultra Inert) or equivalent (ZB-624, Rtx-624).[2][1]

  • Dimensions: 60 m

    
     0.25 mm ID 
    
    
    
    1.4 µm film thickness.[2]
  • Rationale: The 6% cyanopropyl-phenyl / 94% dimethylpolysiloxane phase provides the necessary dipole-dipole interaction to separate fluorinated isomers based on polarity differences rather than just boiling point.[2] The thick film (1.4 µm) increases retention of volatiles, allowing for initial focusing at ambient or near-ambient temperatures.

Instrument Parameters[1]
ParameterSettingRationale
Inlet Temperature 200°CSufficient to volatilize without thermal degradation.[2]
Injection Mode Split (Ratio 50:1 to 100:[2][1]1)Prevents column saturation; HFCs have high expansion volumes.[2]
Carrier Gas Helium, Constant Flow 1.2 mL/minOptimized linear velocity for 60m column efficiency.[2]
Oven Program Initial: 35°C (Hold 8 min)Ramp 1: 10°C/min to 100°CRamp 2: 25°C/min to 220°C (Hold 3 min)Low initial temp is critical for resolving air/CO2 and light isomers.[1]
Transfer Line 230°CPrevents condensation of heavier byproducts.[2]
Ion Source (EI) 230°CStandard EI temperature; 70 eV ionization energy.
Quadrupole 150°CStandard setting.
Scan Range

29 – 350
Covers fragments (

) and potential dimers/heavies.
Solvent Delay 2.5 minProtects filament from solvent peak (if diluted).

Sample Preparation & Workflow

Safety Note: HFC-338mcc is a volatile liquid.[2] All handling must occur in a fume hood.[2] Wear safety glasses and fluoro-polymer compatible gloves.[2]

Purity Assessment (Neat or High Concentration)

For assaying the bulk material (>99% purity), a "Neat Liquid" approach with high split is preferred to detect trace impurities.

  • Cooling: Store the HFC-338mcc sample at 4°C prior to analysis to minimize evaporation.

  • Syringe: Use a gas-tight syringe (e.g., Hamilton 10 µL) pre-chilled if possible.

  • Injection: Rapidly inject 0.5 µL of the neat liquid.

    • Alternative (Dilution): If the neat liquid is too volatile or saturates the detector, dilute 100 µL of sample into 900 µL of cold Methanol (HPLC grade).

Identification of Impurities

Common impurities in HFC synthesis include:

  • Isomers: HFC-338pcc (1,1,2,2,3,3,4,4-octafluorobutane).[2][1]

  • Under-fluorinated: Heptafluorobutanes (

    
    ).[2]
    
  • Starting Materials: Butenes or chlorinated intermediates.[2]

Workflow Diagram (DOT)

G cluster_0 Sample Prep cluster_1 GC Separation cluster_2 MS Detection cluster_3 Data Analysis S1 Sample Storage (4°C) S2 Aliquot 0.5 µL (Gas-Tight Syringe) S1->S2 G1 Inlet: 200°C Split 50:1 S2->G1 G2 Column: DB-624 UI (60m x 1.4µm) G1->G2 G3 Oven: 35°C -> 220°C G2->G3 M1 EI Source (70eV) G3->M1 M2 Scan m/z 29-350 M1->M2 D1 Peak Integration (Area %) M2->D1 D2 Library Match (NIST/Wiley) D1->D2

Figure 1: Analytical workflow for HFC-338mcc purity assessment.

Method Validation & System Suitability

To ensure "Trustworthiness" and self-validation, the following criteria must be met before every sample batch.

System Suitability Test (SST)

Run a standard mixture containing HFC-338mcc and a known impurity (or a surrogate like Octafluorocyclobutane or HFC-338pcc if available).[2]

ParameterAcceptance CriteriaCorrective Action
Blank Analysis No peaks > 0.05% area at HFC RTBake out column; replace liner.
Symmetry Factor (Tailing) 0.9 <

< 1.5
Trim column inlet; check split flow.
Resolution (

)
> 1.5 between IsomersReduce initial oven temp; reduce flow rate.
Retention Time Precision RSD < 0.5% (n=5)Check carrier gas pressure/leaks.
Mass Spectral Interpretation

HFC-338mcc (


, MW 202) typically does not  show a strong molecular ion (

).[1] Identification relies on fragmentation patterns.[2]
  • Base Peak: Often

    
     51 (
    
    
    
    ) or
    
    
    69 (
    
    
    ).[1]
  • Key Fragments:

    • 
       31 (
      
      
      
      )
    • 
       119 (
      
      
      
      )
    • 
       131 (
      
      
      
      )
    • Differentiation: HFC-338mcc (

      
      ) will show fragments related to the terminal 
      
      
      
      group (
      
      
      33,
      
      
      ) which may be less abundant or absent in the symmetric HFC-338pcc isomer (
      
      
      ).[2]

Troubleshooting & Optimization

Issue: Poor Resolution of Isomers

Causality: Fluorinated isomers often have identical boiling points.[2] Separation is driven by the interaction of the stationary phase with the dipole moment of the molecule. Solution:

  • Lower Initial Temp: Start at 30°C or 35°C.

  • Slower Ramp: Reduce the first ramp rate to 5°C/min.

  • Phase Change: If DB-624 is insufficient, switch to GasPro (PLOT column) which separates based on molecular shape/size, highly effective for structural isomers.[2][1]

Issue: Peak Fronting

Causality: Overloading the column due to the high expansion coefficient of fluorocarbons or condensation in the inlet. Solution: Increase Split Ratio to 100:1 or reduce injection volume to 0.2 µL.

References

  • National Institute of Standards and Technology (NIST). 1,1,1,2,2,3,3,4-Octafluorobutane (CAS 662-35-1) Properties and Spectra.[2][1][3] NIST Chemistry WebBook, SRD 69.[2][1][3][4] Available at: [Link][1]

  • United States Environmental Protection Agency (EPA). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[2] SW-846.[2] Available at: [Link][1]

  • Agilent Technologies. Optimizing Volatile Organic Compound Analysis using Agilent J&W DB-624 Ultra Inert Capillary GC Columns. Application Note 5990-3285EN.[2] Available at: [Link]

  • Zenkevich, I. G., et al. Gas-chromatographic identification of fluorine-containing organic compounds. Journal of Analytical Chemistry, 2007.[2] Available at: [Link]

Sources

Application Note: Handling and Storage of 1,1,1,2,2,3,3,4-Octafluorobutane (HFC-338q)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and laboratory personnel working with 1,1,1,2,2,3,3,4-Octafluorobutane (also known as HFC-338q ).

Executive Summary

1,1,1,2,2,3,3,4-Octafluorobutane (CAS: 662-35-1 ) is a highly fluorinated hydrofluorocarbon (HFC) utilized primarily as a heat transfer fluid, refrigerant blend component, and specialized solvent in organic synthesis and semiconductor etching.[1][2]

Critical Operational Constraint: With a boiling point of approximately 25.1°C (77.2°F) , this compound exists at the thermodynamic "knife-edge" between liquid and gas at standard laboratory conditions. It must be handled as a volatile liquid or liquefied gas , requiring specific pressure management and temperature control protocols to prevent uncontrolled vaporization and pressure buildup.

Physicochemical Profile & Hazards

Table 1: Key Chemical Properties
PropertyValueOperational Implication
Chemical Name 1,1,1,2,2,3,3,4-OctafluorobutaneSpecific Isomer (Asymmetric)
Common Code HFC-338qUsed in industry specifications
CAS Number 662-35-1 Verification ID
Molecular Formula

(

)
High Fluorine content (Non-flammable)
Boiling Point 25.1°C (approx.)[1][3]Volatile: Boils at warm room temp.
Vapor Pressure > 1 atm at > 25.1°CPressurized container required.
Density ~1.5 g/mL (Liquid)Heavy liquid phase.
Vapor Density ~7.0 (Air = 1)Asphyxiant: Settles in low areas.
Safety Assessment (HSE)
  • Flammability: Classified as Non-Flammable due to the high fluorine-to-hydrogen ratio. However, thermal decomposition at high temperatures (>250°C) can release toxic Hydrogen Fluoride (HF) and Carbonyl Fluoride (

    
    ).
    
  • Health Hazards:

    • Inhalation: Primary hazard. High concentrations displace oxygen, leading to asphyxiation. Narcotic effects (dizziness) possible.

    • Skin/Eye: Rapid evaporation causes frostbite (cryogenic burn).

  • Reactivity: Compatible with most metals (Stainless Steel, Copper). Incompatible with alkali metals (Na, K) and powdered Aluminum/Magnesium.

Storage Protocol

Objective: Maintain the compound in a stable liquid state while managing vapor pressure to prevent vessel rupture or seal failure.

A. Container Selection
  • Primary Vessel: Stainless Steel (SS 304/316) cylinders or lecture bottles are mandatory. Glass containers are prohibited for long-term storage due to pressure risks if temperature fluctuates.

  • Valves: Diaphragm valves (e.g., Swagelok, Parker) are preferred over packed valves to minimize leakage of the low-viscosity fluid.

B. Environmental Conditions[4]
  • Temperature: Store in a cool, well-ventilated area , ideally below 20°C (68°F) .

    • Best Practice: Dedicated flammable/chemical storage refrigerator (spark-proof) if available, though not strictly required for non-flammables, it ensures liquid state stability.

  • Positioning: Cylinders must be secured upright.

  • Monitoring: Storage areas should be equipped with Oxygen Depletion Sensors (ODS) if large quantities (>1 kg) are stored in confined spaces.

Handling & Transfer Protocol

Context: Because the boiling point is ~25°C, the material will boil upon contact with warm glassware or transfer lines. All transfers must account for phase change thermodynamics.

Workflow Diagram: Liquid Transfer Setup

The following diagram illustrates the closed-loop transfer system required to move HFC-338q without atmospheric exposure or loss.

G cluster_0 Fume Hood Environment Cylinder Source Cylinder (HFC-338q) Regulator Pressure Regulator (CGA 660/Standard) Cylinder->Regulator Vapor Pressure Chiller Pre-Cooling Loop (Ice Bath / Chiller) Regulator->Chiller Gas/Liquid Mix Reactor Receiving Vessel (Pre-cooled < 0°C) Chiller->Reactor Re-condensed Liquid Scrubber Vent/Scrubber (Exhaust) Reactor->Scrubber Overpressure Vent

Figure 1: Closed-loop transfer schematic. The key is pre-cooling the receiving vessel to re-condense any vapor generated during the pressure drop.

Step-by-Step Transfer Procedure
  • Preparation:

    • Don PPE: Safety glasses with side shields, cryo-gloves (or thick nitrile), and lab coat.

    • Work strictly within a Fume Hood .

    • Weigh the source cylinder to track usage.

  • Receiver Setup:

    • Place the receiving flask/reactor in an ice/water bath (0°C) or dry ice/acetone bath (-78°C).

    • Reasoning: Lowering the receiver temperature below the boiling point (25°C) creates a pressure gradient (cryo-pumping) that pulls the material into the flask and keeps it liquid.

  • Connection:

    • Use Stainless Steel or PTFE (Teflon) tubing. Avoid Tygon or rubber, which may leach plasticizers or become brittle.

    • Connect the cylinder outlet to the receiver using a needle valve for flow control.

  • Transfer:

    • Invert the cylinder (if it lacks a dip tube) to dispense liquid. If dispensing gas, keep upright.

    • Open the cylinder valve slowly.

    • Observe condensation in the cooled receiver.

    • Caution: If the tubing frosts over, the flow rate is too high. Reduce flow to prevent "bumping" in the receiver.

  • Termination:

    • Close cylinder valve.

    • Allow residual liquid in the line to drain into the receiver or evaporate into the hood exhaust.

    • Disconnect and immediately cap the receiver.

Emergency Response Procedures

Decision Tree: Leak or Exposure

Emergency Start Emergency Event Type Identify Hazard Type Start->Type Leak Gas/Liquid Leak Type->Leak Exposure Personnel Exposure Type->Exposure SmallLeak Small Leak (Valve/Fitting) Leak->SmallLeak LargeLeak Large Release (Cylinder Failure) Leak->LargeLeak Skin Skin Contact (Frostbite) Exposure->Skin Inhale Inhalation (Dizziness) Exposure->Inhale ActionSmall 1. Tighten fitting 2. Increase Ventilation SmallLeak->ActionSmall ActionLarge 1. EVACUATE LAB 2. Activate Alarms 3. Do not enter without SCBA LargeLeak->ActionLarge TreatSkin Flush with tepid water (Do NOT rub) Seek Medical Aid Skin->TreatSkin TreatInhale Move to Fresh Air Administer Oxygen Seek Medical Aid Inhale->TreatInhale

Figure 2: Emergency response logic for HFC-338q incidents.

Specific Protocols
  • Spill (Liquid):

    • Evacuate the immediate area.

    • Allow the liquid to evaporate (it will do so rapidly at room temp).

    • Ensure fume hood is running at maximum sash height.

    • Do not mop. The material is volatile; mopping increases inhalation risk.

  • Fire:

    • HFC-338q is non-flammable.[4] If involved in a surrounding fire, cool cylinders with water spray to prevent rupture (BLEVE).

    • Wear SCBA to protect against HF fumes.

References

  • Matrix Scientific. (2024). Product Data Sheet: 1,1,1,2,2,3,3,4-Octafluorobutane (CAS 662-35-1).[1][2][5] Retrieved from

  • Defibaugh, D. R., et al. (1997).[6] Thermodynamic Properties of HFC-338mccq (1,1,1,2,2,3,3,4-Octafluorobutane). Journal of Chemical & Engineering Data, 42(3), 488-496.[3] Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 1,1,1,2,2,3,3,4-Octafluorobutane Phase Change Data. NIST Chemistry WebBook, SRD 69. Retrieved from

  • SynQuest Laboratories. (2023). Safety Data Sheet: Fluorinated Butanes. (General handling reference for HFC isomers). Retrieved from

Sources

1,1,1,2,2,3,3,4-octafluorobutane as a heat transfer fluid in laboratory settings

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Critical Identification

1.1 The Molecule 1,1,1,2,2,3,3,4-Octafluorobutane (


), industrially designated as HFC-338mcc , is a partially fluorinated hydrofluorocarbon. It is distinct from perfluorobutane (

) and octafluorocyclobutane (

), both of which are gases at standard temperature and pressure (STP).

1.2 Application Scope HFC-338mcc is utilized in laboratory settings as a dielectric heat transfer fluid (HTF) . Its physicochemical profile—specifically a boiling point near 44°C—places it in a unique operational niche:

  • Single-Phase Cooling: For maintaining sensitive instrumentation (e.g., laser diodes, RF amplifiers) near ambient temperature.

  • Two-Phase Cooling: As a boiling fluid for evaporative cooling of high-flux electronics, where the phase change isothermally removes heat.

1.3 Critical Safety Distinction (CAS Verification) Before proceeding, verify the CAS registry number of your fluid to prevent catastrophic system failure.

Chemical NameCommon NameCAS No.State at STPApplication
1,1,1,2,2,3,3,4-Octafluorobutane HFC-338mcc 2929-36-4 Liquid (BP ~44°C) Liquid Cooling / Solvent
DecafluorobutanePerfluorobutane355-25-9Gas (BP -2°C)Refrigerant / Plasma Etch
OctafluorocyclobutaneRC-318115-25-3Gas (BP -6°C)Refrigerant / Propellant

Part 2: Physicochemical Profile & Thermodynamics[1][2][3]

The utility of HFC-338mcc lies in its balance of thermal properties and dielectric strength. Unlike water or glycol, it is electrically non-conductive, allowing for direct contact with electronics (immersion cooling).

Table 1: Thermophysical Properties of HFC-338mcc

PropertyValue (Approx.)Operational Implication
Boiling Point (

)
44.2 °C (317.35 K)Upper limit for single-phase liquid loops; ideal onset for two-phase cooling.
Density (

)
1.54 g/cm³High density requires robust pump head pressure; facilitates debris separation (floating).
Viscosity (

)
< 0.8 cSt (@ 25°C)Extremely low viscosity ensures turbulent flow at lower velocities, enhancing heat transfer.
Dielectric Strength > 35 kV (0.1" gap)Safe for direct immersion of powered circuit boards.
Surface Tension ~15 dynes/cmHigh wettability; fluid penetrates tight geometries (micro-channels).
Solubility in Water Negligible (< 100 ppm)Immiscible; water contamination forms ice crystals at low temps (requires drying).

Analyst Insight: The low surface tension is a double-edged sword. While it improves heat transfer in micro-channels, it also makes the fluid prone to leaking through standard pipe threads. NPT fittings are not recommended; use compression fittings (Swagelok/VCR) or SAE O-ring bosses.

Part 3: Engineering the Heat Transfer Loop

To utilize HFC-338mcc effectively, the cooling loop must be designed to manage its high volatility (high vapor pressure) and material compatibility constraints.

System Architecture

The following diagram illustrates a recommended Closed-Loop Single-Phase Architecture designed to prevent fluid loss via evaporation.

HeatTransferLoop Reservoir Expansion Reservoir (Hermetically Sealed) Pump Mag-Drive Pump (No Shaft Seals) Reservoir->Pump Suction Head Filter Particulate Filter (10 micron) Pump->Filter FlowMeter Flow Meter (Turbine/Coriolis) Filter->FlowMeter HeatLoad Instrument / Reactor (Heat Source) FlowMeter->HeatLoad Supply (T_in) HeatLoad->Reservoir Vapor Vent (If boiling occurs) HeatExchanger Chiller / HX (Heat Sink) HeatLoad->HeatExchanger Return (T_out) HeatExchanger->Reservoir Cooled Fluid

Figure 1: Closed-loop architecture for HFC-338mcc. Note the requirement for a hermetically sealed reservoir to prevent evaporative losses.

Part 4: Operational Protocols

Protocol A: System Charging & Degassing

Objective: Fill the system while eliminating non-condensable gases (air) and moisture. Prerequisite: System must be clean and dry. HFC-338mcc will not solubilize water; water will exist as free droplets which can freeze or cause corrosion.

  • Vacuum Purge:

    • Connect a vacuum pump to the system high point.

    • Pull vacuum to < 500 microns (0.5 Torr). Hold for 30 minutes to verify leak integrity.

    • Reasoning: Removes air bubbles that would otherwise cause cavitation in the low-viscosity fluid and eliminates residual moisture.

  • Fluid Transfer:

    • Connect the HFC-338mcc supply canister to the fill port.

    • Do not pour. Use a closed transfer system (pressure transfer) to avoid atmospheric humidity ingress.

    • Fill the reservoir to 80% capacity (allowing 20% headspace for thermal expansion).

  • Degassing Cycle:

    • Start the pump at 50% speed.

    • Circulate fluid through the bypass loop (bypassing the heat load) for 15 minutes.

    • Observe the reservoir sight glass. If the fluid looks "milky," entrained air is present. Continue circulation until clear.

Protocol B: Material Compatibility Selection

Warning: Unlike Perfluorocarbons (PFCs) which are inert to almost everything, Hydrofluorocarbons (HFCs) like HFC-338mcc contain hydrogen, giving them a dipole moment. They act as mild solvents and will attack certain plastics and elastomers.

Material Selection Decision Tree:

Compatibility Start Select Component Material Metal Is it Metal? Start->Metal Plastic Is it Plastic/Elastomer? Start->Plastic MetalsOK Stainless Steel (304/316) Copper, Aluminum, Brass [COMPATIBLE] Metal->MetalsOK ElastomerType Elastomer Type Plastic->ElastomerType Viton FKM (Viton A) ElastomerType->Viton EPDM EPDM / EPR ElastomerType->EPDM PTFE PTFE / Teflon ElastomerType->PTFE Silicone Silicone ElastomerType->Silicone VitonResult SWELLING RISK (>10% Vol Change) [AVOID] Viton->VitonResult EPDMResult Generally Compatible [PREFERRED] EPDM->EPDMResult PTFEResult Inert [EXCELLENT] PTFE->PTFEResult SiliconeResult Test Required (Grade Dependent) Silicone->SiliconeResult

Figure 2: Material compatibility guide. Note that FKM (Viton), the standard for many lab chemicals, is often incompatible with HFCs due to swelling.

Part 5: Troubleshooting & Maintenance

SymptomProbable CauseCorrective Action
Pump Cavitation (Noise) High vapor pressure / Low NPSHHFC-338mcc has high vapor pressure. Increase reservoir height (static head) or cool the reservoir.
Fluid Discoloration Elastomer extractionCheck O-rings. If Viton was used, it may be degrading. Replace with EPDM or PTFE encapsulated seals.
Ice Formation in Lines Water contaminationFluid is < 0°C and wet. Install an inline molecular sieve dryer (3Å or 4Å) to remove moisture.
Rapid Fluid Loss EvaporationThe system is not hermetic. BP is only 44°C. Ensure all reservoir vents have pressure relief valves set > 2 psig, not open breathers.

References

  • National Institute of Standards and Technology (NIST). (2023). 1,1,1,2,2,3,3,4-Octafluorobutane (CAS 2929-36-4) Thermophysical Properties. NIST Chemistry WebBook, SRD 69.[1][2] [Link]2]

  • U.S. Environmental Protection Agency (EPA). (2023). Significant New Alternatives Policy (SNAP): Substitutes in Heat Transfer. [Link]

  • 3M Electronics Markets Materials Division. (2005). Reducing Emissions of PFC Heat Transfer Fluids: Assessment of HFE and HFC Alternatives. University of Arizona / SEMATECH Symposium. [Link]

  • PubChem. (2023). Compound Summary: Octafluorobutane. National Center for Biotechnology Information. [Link]

Sources

use of 1,1,1,2,2,3,3,4-octafluorobutane in spectroscopic studies of fluorinated compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Spectroscopic Profiling & Solubilization of Fluorinated Compounds using 1,1,1,2,2,3,3,4-Octafluorobutane (HFC-338mccq)

Part 1: Introduction & Mechanistic Insight

1.1 The Challenge of Fluorous Analysis In modern drug discovery, the incorporation of fluorine into pharmaceutical candidates (to modulate pKa, metabolic stability, and lipophilicity) has surged. However, highly fluorinated compounds—particularly those with perfluoroalkyl chains or "fluorous tags"—often exhibit poor solubility in standard organic NMR solvents (e.g., CDCl₃, DMSO-d₆). This insolubility leads to broadened signals, poor resolution, and precipitation during analysis.

1.2 The Solution: 1,1,1,2,2,3,3,4-Octafluorobutane This guide details the use of 1,1,1,2,2,3,3,4-octafluorobutane (Industry designation: HFC-338mccq ) as a specialized spectroscopic medium. Unlike common solvents, this hydrofluorocarbon (HFC) possesses a "fluorous" character that solvates perfluorinated domains through specific fluorous-fluorous interactions, while retaining enough polarity to dissolve many organic cores.

Key Physicochemical Properties:

  • Structure:

    
    
    
  • Boiling Point: ~25.1°C (Volatile Liquid/Gas interface at RT)

  • Solubility Profile: High affinity for perfluorinated chains; immiscible with water; miscible with ethers/alcohols.

  • Spectroscopic Utility: Transparent in the aliphatic

    
    H NMR region (except for the terminal 
    
    
    
    ); provides distinct internal reference signals for
    
    
    F NMR.

1.3 Mechanistic Causality The efficacy of HFC-338mccq arises from its low cohesive energy density and low surface tension, allowing it to penetrate and solvate the rigid, helical structures often adopted by perfluorinated alkyl chains. By matching the "fluorous phase" of the analyte, it prevents aggregation, yielding sharp, high-resolution NMR signals.

Part 2: Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR

Use this protocol for analyzing highly fluorinated drugs, polymers, or fluorous-tagged synthesis intermediates.

Safety Warning: HFC-338mccq has a boiling point of ~25°C. At standard lab temperatures, it is on the verge of boiling. All handling must be done with chilled equipment.

Materials:

  • Analyte (Fluorinated compound)[1][2][3][4][5][6]

  • HFC-338mccq (Pre-chilled to 4°C)

  • Co-axial NMR insert (containing CDCl₃ or Acetone-d₆ for lock) or admixture.

  • High-pressure NMR tube (e.g., J. Young valve tube) is mandatory to prevent solvent loss and pressure buildup.

Step-by-Step Workflow:

  • Weighing: Weigh 5–10 mg of analyte into a clean vial.

  • Chilling: Place the vial and the HFC-338mccq solvent bottle in an ice bath for 10 minutes.

  • Solvation: Add 600 µL of chilled HFC-338mccq to the analyte. Vortex briefly.

    • Note: If the analyte is not fully soluble, add 10% (v/v) methanol or THF as a co-solvent (HFC-338mccq is miscible with many organic solvents).

  • Lock Solvent:

    • Method A (External Lock): Insert a sealed capillary containing DMSO-d₆ or CDCl₃ into the tube. This prevents dilution of the fluorous phase.

    • Method B (Internal Lock): Add 50 µL of CDCl₃ directly to the mixture if miscibility allows.

  • Transfer: Quickly transfer the cold solution to a J. Young NMR tube and seal immediately.

  • Equilibration: Allow the tube to reach the probe temperature (typically 25°C or 30°C) inside the spectrometer. Ensure the cap is tight.[7]

Protocol B: F NMR Acquisition & Referencing

Use this protocol to assign signals using HFC-338mccq as a secondary internal standard.

1. Pulse Sequence Setup:

  • Nucleus:

    
    F (typically 376 MHz or 470 MHz).
    
  • Spectral Width: Set to at least 300 ppm (-50 to -350 ppm) to capture the solvent's wide range.

  • Relaxation Delay (D1): Set to >5 seconds. Fluorinated solvents often have long T1 relaxation times; insufficient delay will affect integration accuracy.

2. Solvent Signal Suppression (Optional): If the analyte signals are weak, the solvent signals (CF₃, CF₂, CH₂F) will dominate the dynamic range. Use a multi-frequency pre-saturation sequence (e.g., presat or wet solvent suppression) targeting the solvent peaks listed in Table 1 .

3. Data Processing:

  • Reference the spectrum using the terminal

    
     signal of HFC-338mccq if no internal 
    
    
    
    is added.
  • Calibration Point: Set the center of the

    
     multiplet (approx. -230 ppm, verify with standard) or the 
    
    
    
    group (-82 ppm).

Part 3: Data & Visualization

Table 1: NMR Spectral Signature of 1,1,1,2,2,3,3,4-Octafluorobutane

Chemical shifts are approximate (relative to CFCl₃ at 0 ppm) and may vary with concentration/temperature.

Group (Label)Structure Segment

F Shift (

, ppm)
Multiplicity

H Shift (

, ppm)
A

(Terminal)
-82.0TripletN/A
B

(Alpha to CF3)
-126.5MultipletN/A
C

(Beta to CF3)
-130.0MultipletN/A
D

(Terminal)
-235.0Triplet of Triplets~4.5 (Doublet of Multiplets)
Figure 1: Fluorous Solubilization & Analysis Workflow

The following diagram illustrates the decision logic for using HFC-338mccq in spectroscopic studies.

FluorousAnalysis Start START: Fluorinated Analyte SolubilityCheck Solubility Check: Standard Solvents (CDCl3/DMSO) Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble StandardNMR Proceed with Standard 1H/19F NMR Soluble->StandardNMR Yes Insoluble Precipitation/Broad Signals Soluble->Insoluble No HFCPrep Protocol A: Dissolve in Cold HFC-338mccq Insoluble->HFCPrep LockAdd Add Lock: Co-axial Insert (DMSO-d6) HFCPrep->LockAdd Acquisition Protocol B: 19F NMR (Wide Sweep Width) LockAdd->Acquisition Suppression Solvent Suppression? (If analyte < 1mM) Acquisition->Suppression Presat Apply Multi-Freq Presaturation Suppression->Presat Yes Process Data Processing: Ref to -CH2F signal Suppression->Process No Presat->Process

Caption: Decision matrix for utilizing HFC-338mccq in NMR studies of recalcitrant fluorinated compounds.

Part 4: References

  • Defibaugh, D. R., et al. (1997). "Thermodynamic Properties of HFC-338mccq, 1,1,1,2,2,3,3,4-Octafluorobutane." Journal of Chemical & Engineering Data, 42(3), 488-496.[8]

  • Matrix Scientific. (2024). "Product Data: 1,1,1,2,2,3,3,4-Octafluorobutane Physical Properties." Matrix Scientific Catalog.

  • Gladysz, J. A., & Curran, D. P. (2002). "Fluorous Chemistry: From Biphasic Catalysis to Synthesis and Separations." Tetrahedron, 58(20), 3823-3825. (Contextual grounding for fluorous solvents).

  • NASA/JPL. (2015). "Chemical Kinetics and Photochemical Data for Use in Atmospheric Studies, Evaluation No. 18." JPL Publication 15-10.

Sources

Troubleshooting & Optimization

challenges in the synthesis of 1,1,1,2,2,3,3,4-octafluorobutane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1,1,1,2,2,3,3,4-Octafluorobutane

Executive Summary

The synthesis of 1,1,1,2,2,3,3,4-octafluorobutane (CAS 662-35-1), a partially fluorinated hydrofluorocarbon (HFC-338 isomer), presents unique challenges due to the delicate balance between nucleophilic substitution and elimination in fluorinated substrates. The primary synthetic route involves the dehydroxyfluorination of 2,2,3,3,4,4,4-heptafluorobutanol (


) using electrophilic fluorinating agents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

This guide addresses the critical failure points in this workflow: product volatility , elimination side-reactions , and purification of azeotropic mixtures .

Part 1: Reaction Logic & Pathway Visualization

The transformation relies on converting the hydroxyl group into a good leaving group (alkoxysulfur intermediate), followed by nucleophilic displacement by fluoride. However, the high electronegativity of the perfluoropropyl tail (


) acidifies the 

-protons, making the intermediate susceptible to base-mediated elimination (HF loss), leading to alkene byproducts.

SynthesisPathway cluster_conditions Critical Control Points Start Precursor: 2,2,3,3,4,4,4-Heptafluorobutanol (C3F7-CH2-OH) Inter Intermediate: Alkoxysulfur Species (C3F7-CH2-O-SF2-NEt2) Start->Inter DAST/Deoxo-Fluor -78°C to RT Product Target Product: 1,1,1,2,2,3,3,4-Octafluorobutane (C3F7-CH2-F) Inter->Product SN2 Substitution (Major Pathway) SideProd Side Product: Perfluorobutene Derivative (C3F7-CH=CFH or similar) Inter->SideProd E2 Elimination (Base-Mediated HF Loss)

Figure 1: Mechanistic pathway showing the competition between the desired nucleophilic fluorination (Green) and the undesired elimination of HF (Red).

Part 2: Troubleshooting & FAQs

Category 1: Yield Optimization & Side Reactions

Q: I am observing a significant amount of olefinic impurities (alkenes) in my crude NMR. How do I suppress this elimination?

Diagnosis: The


-protons in 

are highly acidic due to the electron-withdrawing perfluoroalkyl chain. If your reaction mixture contains excess base (e.g., free amine from DAST degradation or added exogenous base), it will trigger an E2-type elimination of HF, forming alkenes (

).

Corrective Protocol:

  • Temperature Control: Conduct the addition of the fluorinating agent at -78°C and warm to room temperature very slowly. High temperatures favor elimination.

  • Reagent Quality: Ensure your DAST/Deoxo-Fluor is fresh. Yellow/brown DAST contains free HF and amines, which catalyze elimination.

  • Alternative Reagents: Switch to PBSF (Perfluorobutanesulfonyl fluoride) with TBAT or 3HF·Et3N . These reagents are less basic and milder, significantly reducing elimination risk [1].

  • Solvent Choice: Use non-polar solvents like Dichloromethane (DCM) or

    
    -trifluorotoluene . Avoid ethers (THF) which can coordinate with the cationic intermediate and promote side reactions.
    

Q: My reaction conversion is high, but the isolated yield is extremely low (<30%). Where is my product?

Diagnosis: This is likely a volatility management issue , not a chemical failure. 1,1,1,2,2,3,3,4-octafluorobutane has a boiling point estimated between 25°C and 40°C [2]. Standard rotary evaporation will strip the product along with the solvent.

Corrective Protocol:

  • No Rotary Evaporation: Do not concentrate the reaction mixture under vacuum.

  • Distillation Workup: Perform a fractional distillation directly from the crude reaction mixture (after quenching). Use a Vigreux column to separate the solvent (DCM, bp 40°C) from the product.

  • High-Boiling Solvents: Consider running the reaction in a higher-boiling solvent (e.g., Diglyme) so the product can be distilled out of the mixture, leaving the solvent behind.

Category 2: Purification & Isolation

Q: How do I separate the product from the unreacted heptafluorobutanol? They seem to co-distill.

Diagnosis: Fluoroalcohols and their corresponding fluorides often form azeotropes or have overlapping boiling points due to the anomalous hydrogen bonding of the fluoroalcohol.

Corrective Protocol:

  • Chemical Scavenging: Treat the crude mixture with polymer-supported isocyanate or a simple anhydride (e.g., acetic anhydride) to convert unreacted alcohol into a higher-boiling ester.

  • Wash Protocol: The alcohol is much more acidic (

    
    ) than non-fluorinated alcohols. Wash the organic layer with cold 1M NaOH . The heptafluorobutanol will deprotonate and move to the aqueous phase, while the octafluorobutane remains in the organic phase.
    
    • Warning: Do this quickly and cold to avoid hydrolyzing the newly formed C-F bond, although primary fluoroalkanes are relatively stable.

Category 3: Safety & Handling

Q: Are there specific safety concerns with the quench step for this reaction?

Diagnosis: Yes. Quenching DAST/Deoxo-Fluor releases stoichiometric quantities of HF (Hydrofluoric acid) .

Safety Protocol:

  • Quench Composition: Pour the reaction mixture slowly into a rapidly stirring saturated NaHCO

    
     solution  at 0°C.
    
  • Container Material: Do not use standard glassware for the quench if the HF concentration is high; use HDPE or Teflon (PFA/FEP) vessels if possible, or quench immediately to neutralize HF.

  • PPE: Double-gloving (Nitrile + Laminate) and a full face shield are mandatory. HF burns are initially painless but penetrate deep into tissue.

Part 3: Key Physical Data

PropertyValue (Approx.)Relevance to Protocol
Molecular Formula

-
Molecular Weight 202.05 g/mol -
Boiling Point 25°C - 40°CCritical: Product is highly volatile.[1][2] Keep traps at -78°C.
Density ~1.4 - 1.5 g/mLForms the bottom layer in aqueous extractions.
Solubility Immiscible with waterUse aqueous base washes to remove alcohol precursor.

References

  • Organic Chemistry Portal. "Fluoroalkane synthesis by fluorination or substitution." organic-chemistry.org. Available at: [Link] (Accessed Feb 28, 2026).

  • Cheméo. "Butane, 1,1,2,2,3,3,4,4-octafluoro-1,4-diiodo- Properties." chemeo.com. Available at: [Link] (Accessed Feb 28, 2026).

Sources

purification methods for 1,1,1,2,2,3,3,4-octafluorobutane from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1,1,2,2,3,3,4-Octafluorobutane (HFC-338pcc, CAS: 377-36-6) is a critical hydrofluorocarbon intermediate used in semiconductor etching, solvent applications, and as a feedstock for high-performance elastomers.[1] Synthesis typically yields a crude mixture containing Hydrogen Fluoride (HF), olefinic byproducts (e.g., heptafluorobutenes), and isomeric impurities.

This guide provides a tiered purification strategy designed to achieve >99.9% purity . The protocol prioritizes safety and efficiency, specifically addressing the breaking of HF azeotropes and the removal of trace unsaturated fluorocarbons.

Visual Workflow: Purification Logic

The following diagram outlines the critical path from crude reaction mixture to electronic-grade product.

PurificationWorkflow cluster_0 Phase 1: HF Management Start Crude Reaction Mixture (HFC-338pcc + HF + Olefins) Decanter Phase Separation (Decanter) Temp: -20°C to 0°C Start->Decanter Cooling HF_Recycle HF-Rich Phase (Recycle to Reactor) Decanter->HF_Recycle Top Layer (HF) Scrubber Alkali Scrubbing (KOH/NaOH) Decanter->Scrubber Bottom Layer (Organic) Dryer Drying Column (3A Molecular Sieves) Scrubber->Dryer Wet Crude OlefinRemoval Olefin Polishing (Activated Alumina/Carbon) Dryer->OlefinRemoval Dry Crude Distillation Fractional Distillation (Remove Isomers/Heavies) OlefinRemoval->Distillation Olefin-Free FinalProduct Purified HFC-338pcc (>99.9%) Distillation->FinalProduct Distillate Collection

Caption: Figure 1. Integrated workflow for HFC-338pcc purification, highlighting the critical separation of HF prior to organic polishing.

Phase 1: Hydrogen Fluoride (HF) Management

Context: HFC-338pcc forms a minimum-boiling azeotrope with HF. Simple distillation cannot separate this mixture. The most effective strategy leverages the low mutual solubility of HF and fluorocarbons at low temperatures.

FAQ: How do I effectively break the HF/HFC-338pcc azeotrope?

Recommendation: Use Low-Temperature Phase Separation (LTPS) followed by chemical scrubbing.

Protocol 1.1: Phase Separation (Decantation)

  • Cooling: Heat exchange the crude reaction mixture to between -20°C and 0°C .

  • Settling: Feed the mixture into a phase separator (decanter).

    • Top Layer: HF-rich phase (typically >90% HF). Recycle this to the fluorination reactor.

    • Bottom Layer: Organic-rich phase (HFC-338pcc with <5% dissolved HF).

  • Transfer: Pump the bottom organic layer to the scrubbing unit.

Protocol 1.2: Alkali Scrubbing Residual HF in the organic phase must be neutralized to prevent corrosion in downstream distillation columns.

  • Wash 1: Contact organic phase with 10-15% KOH or NaOH solution in a packed column or mixer-settler. Maintain pH > 9.

  • Wash 2: Wash with deionized water to remove residual salts.

  • Verification: Test the organic phase for acidity. Target: < 1 ppm HF .

Technical Insight: While distillation can be used to break the azeotrope by pressure swing, phase separation is energetically superior for this specific fluorocarbon due to the high density difference between HFC-338pcc (~1.5 g/mL) and HF (~1.0 g/mL) [1].

Phase 2: Removal of Olefins (Unsaturated Impurities)

Context: Reaction byproducts often include heptafluorobutenes (e.g., 1,1,2,3,3,4,4-heptafluorobut-1-ene). These are toxic and can polymerize, fouling equipment.

FAQ: My GC shows persistent olefin peaks. Distillation isn't removing them. Why?

Root Cause: Fluorinated olefins often have boiling points very close to their saturated counterparts (e.g., HFC-338pcc bp ~45°C vs. Heptafluorobut-1-ene bp ~30-40°C range), making fractional distillation inefficient.

Troubleshooting Protocol: Adsorptive Polishing For trace olefins (<1%), adsorption is the preferred method.

  • Adsorbent Selection: Use Activated Alumina or High-Surface Area Activated Carbon (e.g., coconut shell based).

    • Note: Alumina impregnated with permanganate can chemically oxidize olefins, but standard activated alumina is often sufficient for physical adsorption of polar unsaturates [2].

  • Conditions:

    • Temperature: Ambient (20-25°C).

    • Flow Rate: Liquid Hourly Space Velocity (LHSV) of 1-2 h⁻¹.

  • Regeneration: Beds can be regenerated using hot nitrogen (200°C), though replacement is recommended for high-purity applications.

Alternative: Chemical Chlorination (For High Olefin Content >1%) If olefin content is high, react the mixture with elemental chlorine (


) in the presence of UV light. This converts volatile olefins into high-boiling dichloro-derivatives, which are easily separated during the final distillation [3].

Phase 3: Final Distillation & Drying

Context: The mixture now contains HFC-338pcc, trace water, and heavy/light organic impurities.

FAQ: How do I achieve electronic-grade moisture levels (<10 ppm)?

Recommendation: Do not rely on distillation for drying. Use molecular sieves after the water wash but before final distillation.

Protocol 3.1: Drying

  • Pass the liquid organic stream through a bed of 3A Molecular Sieves .

  • Why 3A? 4A or 5A sieves may adsorb the HFC-338pcc molecule itself or catalyze dehydrofluorination. 3A excludes the fluorocarbon while trapping water [4].

Protocol 3.2: High-Efficiency Rectification

  • Column Specs: Packed column (e.g., structured packing) with 30-50 theoretical plates .

  • Reflux Ratio: Set initially to 5:1 to remove light boilers (air, trace light organics).

  • Main Cut: Collect the fraction boiling at 44-46°C (at atmospheric pressure).

  • Bottoms: Discard the heel containing heavy isomers and any chlorinated byproducts.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Corrosion in Distillation Column Residual HF carryover.Check pH of scrubber exit. Ensure phase separator interface level is stable to prevent HF phase carryover.
"Ghost" Peaks in GC Olefin impurities co-eluting.Use a specialized column (e.g., RT-Alumina BOND) for better olefin/paraffin separation. Implement Alumina adsorption step.
High Moisture Content Saturated Molecular Sieves.Regenerate sieves at 250°C under

flow or replace. Check for "wet" spots in transfer lines.
Product Yield Low Azeotrope loss or poor phase separation.Lower the temperature of the Decanter to -20°C to minimize HFC solubility in the HF phase.

References

  • Separation of HF from Fluorocarbons via Phase Separation.
  • Olefin Purification & Adsorbents. Source:Clariant Catalysts & Adsorbents. URL:[Link]

  • Purification of Halogenated Hydrocarbons (Chlorination of Olefins).
  • Molecular Sieves for Drying Fluorocarbons. Source:Petrotat Adsorbents. URL:[Link]

Sources

Technical Support Center: Purification of 1,1,1,2,2,3,3,4-Octafluorobutane (HFC-338pcc13)

[1][2]

Executive Summary & Chemical Profile[1][2][3]

You are working with 1,1,1,2,2,3,3,4-octafluorobutane (CAS: 662-35-1), often referred to as HFC-338pcc13 .[1][2] This is a partially fluorinated alkane (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

1

1

Critical Purity Requirement: In drug development and catalytic synthesis, even ppm-level water or acidic protons can poison sensitive transition metal catalysts (e.g., Pd, Pt) or hydrolyze labile intermediates.[1][2] This guide provides a definitive, self-validating workflow to achieve anhydrous (<10 ppm water) and aprotic conditions.

Chemical Properties Table[1][2][4][5][6]
PropertyValueNotes
Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

HFC-338pcc13
CAS Number 662-35-1Verify against label
Boiling Point ~45°C (Est.)[1][3]Volatile liquid; handle in fume hood
Molecular Weight 202.05 g/mol High density vapor
Key Impurities

,

,

Protic sources
Solubility of

Low (<100 ppm)Saturation is low but critical

Diagnostic Module: Know Your Contaminants

Q: How do I accurately measure water content in this fluorocarbon?

A: Do not rely on standard Karl Fischer (KF) titration without modification. Fluorocarbons are not miscible with standard methanolic KF reagents.[2]

  • Protocol: Use a Coulometric Karl Fischer titrator with a specialized cathode solution designed for fluorinated hydrocarbons (often containing chloroform or trifluoroethanol solubilizers).[1][2]

  • Target: < 10 ppm for sensitive applications.

Q: How do I detect HF or protic acidity?

A: HF is the most dangerous impurity, often arising from the decomposition of the solvent or upstream synthesis.

  • Quick Test: Shake 1 mL of solvent with 1 mL of degassed neutral water.[2][3] Test the aqueous layer with a high-sensitivity pH strip (0-6 range).[2] Any drop below pH 5.5 indicates significant acid.[2]

  • Precision Test: Ion Chromatography (IC) on the aqueous extract is the gold standard for quantifying fluoride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) ions.
    

Purification Workflow: The "Double-Polishing" Protocol

We recommend a two-stage approach: Chemical Scavenging (for HF) followed by Physical Adsorption (for Water).[1][2]

Stage 1: Removing Protic Impurities (HF)

If your solvent tests acidic, you must remove HF before drying, as HF degrades molecular sieves.[1]

Q: Can I wash with water to remove HF? A: Yes, but it saturates the solvent with water.[1][3]

  • Better Method (Solid Phase): Pass the solvent through a column of Basic Alumina (Activity I) .[2] The basic sites neutralize and bind HF irreversibly without adding water.[2]

  • Protocol:

    • Pack a glass column with activated Basic Alumina (approx.[2] 10g per 100mL solvent).[2][3]

    • Elute the octafluorobutane through the bed under gravity or slight nitrogen pressure.[2]

    • Validation: Retest pH of an aqueous extract; it should be neutral (pH 6-7).

Stage 2: Deep Drying (Water Removal)[1][2]

Q: Should I use 3A or 4A molecular sieves? A: Use 3A Molecular Sieves .

  • Reasoning: The pore size of 3A sieves (~3 Å) excludes the octafluorobutane molecule (kinetic diameter > 4 Å) while admitting water (2.6 Å).[2]

  • Risk with 4A: While 4A is often safe for C4 fluorocarbons, 3A offers superior exclusion assurance, preventing any risk of the solvent competing for adsorption sites or being catalytically decomposed inside the zeolite cage.[1]

Detailed Drying Protocol:

  • Activation: Activate 3A sieves (beads or pellets) at 250°C under high vacuum for 12 hours. Cool under argon. Never use "out of the bottle" sieves for critical work.

  • Loading: Add 10-20% w/v activated sieves to the solvent (e.g., 20g sieves per 100mL solvent).

  • Time: Allow to stand for 24-48 hours without stirring (stirring grinds sieves into dust).

  • Filtration: Filter through a 0.2 µm PTFE membrane to remove microscopic zeolite dust before use.[1][2][3]

Visual Workflow (Graphviz)[2]

The following diagram illustrates the logical decision tree for purifying 1,1,1,2,2,3,3,4-octafluorobutane.

PurificationWorkflowStartRaw HFC-338pcc13(1,1,1,2,2,3,3,4-octafluorobutane)CheckAcidityStep 1: Check Acidity(pH Strip / IC)Start->CheckAcidityIsAcidicIs Acidic? (HF Detected)CheckAcidity->IsAcidicAluminaTreatPass through Basic Alumina(Removes HF)IsAcidic->AluminaTreatYesCheckWaterStep 2: Check Water(Coulometric KF)IsAcidic->CheckWaterNoAluminaTreat->CheckWaterIsWetWater > 10 ppm?CheckWater->IsWetSieveDryDry with Activated 3A Sieves(24-48 hrs, 20% w/v)IsWet->SieveDryYesFilterFilter (0.2 µm PTFE)IsWet->FilterNo (Already Dry)SieveDry->FilterFinalProductUltra-Pure HFC-338pcc13(<10 ppm H2O, No HF)Filter->FinalProduct

Caption: Logical flow for the sequential removal of HF and water from fluorinated solvents.

Troubleshooting & FAQ

Q: The solvent turned cloudy after adding sieves. What happened?

A: This is likely attrition .[1] If you stirred the mixture with a magnetic bar, the sieves were ground into fine dust.

  • Fix: Filter through a 0.2 µm or 0.45 µm PTFE syringe filter. In the future, let the solvent stand statically or use a gentle rocker, never a stir bar.

Q: Can I distill this solvent to dry it?

A: Distillation is effective but challenging due to the low boiling point (~45°C).[2]

  • Warning: Fluorocarbons often form azeotropes with water.[1] If an azeotrope exists, simple distillation will not dry the solvent below the azeotropic composition. Molecular sieves are superior for breaking this limit.[2]

Q: My reaction failed even after drying. Why?

A: Check for Dissolved Oxygen .[1][2][3] Fluorocarbons have high oxygen solubility.[2]

  • Fix: Sparge the dried solvent with high-purity Argon or Nitrogen for 10-15 minutes prior to use.[1]

References

  • Burfield, D. R., et al. (1978).[1][2] "Molecular Sieves - Desiccants of Choice." Journal of Applied Chemistry and Biotechnology, 28(1), 23-30.[1][2] Link[2]

  • Williams, D. B. G., & Lawton, M. (2010).[1][2] "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 75(24), 8351–8354.[1][2] Link[2]

  • National Institute of Standards and Technology (NIST). "1,1,1,2,2,3,3,4-Octafluorobutane Properties."[1][2] NIST Chemistry WebBook.[2][4] Link

  • Pruett, D. J., & Howerton, W. B. (1982).[1][2] "The Removal of Fluoride from Aqueous Nitric Acid" (Discusses Alumina Adsorption of HF). Oak Ridge National Laboratory / OSTI.[2] Link[2]

optimizing reaction conditions for fluorination to produce octafluorobutane

Technical Support Center: Octafluorobutane ( ) Synthesis Optimization

Case ID: OCTA-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division Subject: Optimization of Reaction Conditions for Perfluorobutane Production

Executive Summary

Welcome to the Advanced Fluorination Support Center. You are likely attempting to synthesize Octafluorobutane (Perfluorobutane,

Electrochemical Fluorination (ECF/Simons Process)Direct Gas-Phase Fluorination

This guide addresses the non-linear behavior of fluorination reactions. Unlike standard organic synthesis, fluorination is often heterogeneous and highly exothermic. Success depends on managing the "Fluorine Demand" —balancing the rate of fluorine radical generation against the substrate's ability to absorb them without fragmenting the carbon backbone.

Module 1: Electrochemical Fluorination (Simons Process)

Primary Method for


The Simons process uses anhydrous hydrogen fluoride (aHF) as both solvent and fluorine source, with a Nickel anode. The reaction does not occur on the bare metal but on a high-valent nickel fluoride film (

Critical Parameter Optimization
ParameterOptimal RangeMechanistic Impact
Cell Voltage 5.0 – 6.0 V < 5.0V: Formation of insulating

(Passivation).> 7.0V: Electrolysis of HF to

gas (Explosion hazard) and extensive C-C fragmentation.
Current Density 1.0 – 2.0 A/dm² High current density increases reaction rate but promotes "tar" formation and backbone cleavage (yielding

).
Temperature 0°C – 10°C Low temp reduces aHF vapor pressure and suppresses fragmentation. High temp increases solubility of the organic substrate but risks volatility losses.
Substrate Conc. 5 – 10 wt% Too low: Anode attack (corrosion). Too high: Tar formation on electrode surface.
Troubleshooting Guide: ECF Anomalies

Q: My cell voltage is rising uncontrollably, but current is dropping. What is happening? A: You are experiencing Anode Passivation .

  • The Cause: The active conductive "black film" (

    
    ) has been reduced or replaced by an insulating layer of Nickel(II) Fluoride (
    
    
    ) or polymerized organic "tar."
  • The Fix:

    • Stop Electrolysis: Do not increase voltage to force current; this causes arcing.

    • Depolarization: Short-circuit the anode and cathode for 1–5 minutes. This discharges the capacitive layer.

    • Add Conductivity Aid: Introduce 1% wt Potassium Fluoride (KF) or Sodium Fluoride (NaF) to increase electrolyte conductivity.

Q: I am seeing high yields of


 and 

instead of

.
A:"Burning" (Fragmentation)
  • The Cause: The fluorination potential is too high, shattering the C-C bonds rather than replacing C-H bonds.

  • The Fix:

    • Reduce Current Density to < 1.0 A/dm².

    • Lower Cell Temperature to -5°C.

    • Pulse Electrolysis: Switch to a pulsed current regime (e.g., 10s ON / 2s OFF) to allow heat dissipation at the electrode interface.

Visual Logic: ECF Process Control

ECF_Control_LoopStartStart ECF ProcessMonitorMonitor Voltage (V) & Current (I)Start->MonitorDecisionIs V > 6.5V?Monitor->DecisionCheck_YieldAnalyze Off-Gas(GC-MS)Decision->Check_YieldNo (Stable V)PassivationIssue: Passivation(Insulating Layer)Decision->PassivationYes (V High, I Low)FragmentationIssue: Fragmentation(High CF4/C2F6)Check_Yield->FragmentationHigh Light BoilersSuccessStable Productionof n-C4F8Check_Yield->SuccessHigh C4 PeakAction_DepolAction: Short Circuit(Depolarize Anode)Passivation->Action_DepolAction_CoolAction: Lower TempReduce Current DensityFragmentation->Action_CoolAction_Depol->MonitorRestartAction_Cool->Monitor

Figure 1: Control logic for Electrochemical Fluorination. Note the feedback loops required for voltage stabilization.

Module 2: Direct Gas-Phase Fluorination (LaMar/Jet)

Alternative Method

If ECF is unavailable, direct reaction with



Protocol: The "Dilution Principle"
  • Inert Gas Barrier: Never introduce pure

    
     to butane.
    
    • Start: 5%

      
       in 
      
      
      (or He).
    • Ramp: Slowly increase to 20%

      
       only after the reaction stabilizes.
      
  • Solids Bed (The "Heat Sink"):

    • Conduct the reaction over a packed bed of Sodium Fluoride (NaF) pellets.

    • Why? NaF acts as a heat sink and a scavenger for HF (forming

      
      ), preventing the "hot spot" propagation that causes chain scission.
      
  • The "Polishing" Step:

    • Direct fluorination often leaves residual hydrogen (e.g.,

      
      ).
      
    • Pass the crude gas through a secondary reactor at higher temperature (150°C) with excess

      
       to replace the final stubborn protons.
      

Module 3: Purification & Analysis

The crude output from either process will contain HF,

Separation Workflow
  • HF Removal (Bulk):

    • Pass gas stream through a scrubber containing

      
       or water.
      
    • Warning:

      
       forms an azeotrope with HF. Simple distillation is insufficient for high purity. Phase separation (decanting) at -20°C is preferred before scrubbing.
      
  • Light Boiler Stripping:

    • Distillation is required to remove

      
       (bp -128°C) and 
      
      
      (bp -78°C) from
      
      
      (bp -1.7°C).
  • Isomer Management:

    • If your application requires Octafluorocyclobutane (

      
      , bp -6°C), note that this is NOT  efficiently made via ECF of butane. It is produced via the dimerization of Tetrafluoroethylene (TFE)  or pyrolysis of 
      
      
      .
    • Check: Use

      
       NMR.[1]
      
      • 
        : Signals at -81 ppm (
        
        
        ) and -126 ppm (
        
        
        ).
      • 
        : Single singlet peak around -135 ppm (all F equivalent).
        
Purification Logic Tree

Purification_FlowCrudeCrude Gas Mix(C4F8, HF, CF4)ScrubberKOH Scrubber(Removes HF)Crude->ScrubberDryerMolecular Sieves(Removes H2O)Scrubber->DryerWaste_HFWaste: KF/H2OScrubber->Waste_HFDistillationCryogenic DistillationDryer->DistillationLightsLights: CF4, C2F6Distillation->LightsTop FractionProductPure n-C4F8(>99.9%)Distillation->ProductBottom Fraction

Figure 2: Downstream processing for isolation of high-purity Octafluorobutane.

References

  • Simons, J. H., et al. (1949).[2] "The Electrochemical Process for the Production of Fluorocarbons." Journal of the Electrochemical Society, 95(2), 47-67. Link

  • Ignat'ev, N. V., et al. (2024).[3] "Unravelling highly oxidized nickel centers in the anodic black film formed during the Simons process."[4] RSC Advances. Link

  • Sartori, P., & Ignat'ev, N. (2005). "Electrochemical Fluorination (Simons Process) – A Powerful Tool."[5] Journal of Fluorine Chemistry. Link

  • Sandford, G. (2003). "Perfluoroalkanes."[6][7] Tetrahedron, 59(4), 437-454. Link

  • Banks, R. E. (1979). Organofluorine Chemicals and their Industrial Applications. Ellis Horwood.

Disclaimer: Fluorine chemistry involves extreme hazards, including hydrofluoric acid (HF) exposure and explosion risks. This guide is for qualified personnel only. Always verify protocols with your facility's EHS officer.

stability of 1,1,1,2,2,3,3,4-octafluorobutane in the presence of strong acids or bases

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with 1,1,1,2,2,3,3,4-octafluorobutane (HFC-338pcc).[1] It is designed to address stability concerns, specifically regarding interactions with strong acids and bases.[1]

Product Identity: 1,1,1,2,2,3,3,4-Octafluorobutane CAS Registry Number: 662-35-1 Chemical Formula:


Support Tier:  Level 3 (Senior Application Scientist)[1]

Executive Summary: Chemical Resistance Profile

For rapid decision-making, consult the compatibility matrix below. 1,1,1,2,2,3,3,4-octafluorobutane is a hydrofluorocarbon (HFC) characterized by high stability in acidic and oxidative environments but exhibits critical vulnerability to strong bases due to the presence of acidic protons in the terminal


 group.[1]
Compatibility Matrix
Chemical ClassRepresentative ReagentsCompatibility StatusPrimary Risk
Mineral Acids

,

,

High None at ambient temp.[1] Inert to protonation.
Strong Bases

,

,

Severe Incompatibility Rapid Dehydrofluorination (violent/exothermic).[1]
Lewis Acids

,

,

Conditional Halogen exchange (Cl

F) at high temp.[1]
Nucleophiles Amines, ThiolatesModerate Risk Slow elimination reactions over time.[1]
Oxidizers

,

High Generally inert.[1]

Detailed Technical Analysis

The "Why": Mechanistic Causality

To troubleshoot effectively, you must understand the molecular mechanism driving instability.[1]

A. Base Instability: The Dehydrofluorination Pathway

The instability in the presence of bases (e.g., NaOH, KOH) is not a simple hydrolysis; it is an E2 Elimination reaction .

  • The Trigger: The terminal carbon (C4) contains two protons (

    
    ). The adjacent carbon (C3) is fully fluorinated (
    
    
    
    ). The fluorine atoms are highly electronegative, pulling electron density and making the C4 protons acidic (
    
    
    ).[1]
  • The Mechanism: A strong base removes a proton from C4. Simultaneously, a fluoride ion (

    
    ) is ejected from C3 to form a double bond.[1]
    
  • The Consequence: Formation of Heptafluorobut-1-ene , a toxic and potentially reactive olefin, along with the generation of fluoride salts (precipitate).[1]

B. Acid Stability: The Fluorine Shield
  • Mineral Acids: The C-F bond is one of the strongest in organic chemistry (

    
    ). The fluorine atoms shield the carbon backbone from electrophilic attack by protons (
    
    
    
    ). Therefore, HFC-338pcc does not dissolve in or react with aqueous acids.[1]
  • Lewis Acids: While generally stable, extreme Lewis acids (like anhydrous

    
    ) can coordinate with fluorine lone pairs at elevated temperatures, leading to Halogen Exchange  (swapping F for Cl), which degrades the solvent quality.[1]
    

Visualizing the Degradation Pathway

The following diagram illustrates the specific failure mode when HFC-338pcc is exposed to a strong base.

Dehydrofluorination cluster_warning Critical Failure Mode Reactants HFC-338pcc (CF3-CF2-CF2-CH2F) + Base (OH-) TS Transition State [Base...H...C-C...F] Reactants->TS Proton Abstraction (E2 Mechanism) Products Heptafluorobut-1-ene (CF3-CF2-CF=CHF) TS->Products Elimination Byproducts Byproducts: Fluoride Salt (NaF) + H2O TS->Byproducts Leaving Group Ejection

Caption: Figure 1. E2 elimination mechanism of 1,1,1,2,2,3,3,4-octafluorobutane in the presence of strong bases, yielding an alkene and fluoride ions.[1]

Troubleshooting Guides & FAQs

Scenario A: Unexpected Precipitate Formation

User Report: "I washed my organic layer (containing HFC-338pcc) with 1M NaOH, and now the solution is cloudy with a white solid."

  • Diagnosis: You have initiated dehydrofluorination.[2] The white solid is likely Sodium Fluoride (NaF) , which is insoluble in the organic phase.

  • Immediate Action:

    • Stop agitation immediately.

    • Check pH. If basic, the reaction is ongoing.[1]

    • Remediation: Wash immediately with dilute HCl or water to neutralize the base. Filter the solids.

    • Validation: Test the filtrate for the presence of alkenes (using a dilute

      
       stain or NMR). If alkenes are present, the solvent quality is compromised.[1]
      
Scenario B: Pressure Buildup in Sealed Vials

User Report: "My reaction vial containing HFC-338pcc and Potassium tert-butoxide (


) pressurized overnight."
  • Diagnosis:

    
     is a strong, bulky base.[1] It rapidly dehydrofluorinates the solvent. The product, heptafluorobut-1-ene, has a different boiling point and vapor pressure profile.[1] Furthermore, the exotherm from the reaction can increase internal temperature/pressure.[1]
    
  • Corrective Action:

    • Vent carefully in a fume hood (olefin products may be toxic).

    • Do not use HFCs with alkoxide bases. Switch to ethers (THF, Diethyl ether) or non-fluorinated hydrocarbons.[1]

Scenario C: Lewis Acid Catalysis

User Report: "Can I use this solvent for a Friedel-Crafts reaction with


?"
  • Guidance: Proceed with Caution .

    • Low Temp (< 40°C): Generally safe.

    • High Temp (> 60°C): Risk of Fluorine-Chlorine exchange.[1]

    • Protocol: Run a blank control. Heat solvent +

      
       for 1 hour. Analyze by GC-MS. If you see peaks with mass shifts corresponding to 
      
      
      
      (+16.5 amu difference patterns), the solvent is participating in the reaction.[1]

Validated Experimental Protocols

Protocol 1: Rapid Stability Screening (The "CaF2 Test")

Use this protocol to verify if your specific reaction conditions are degrading the HFC-338pcc solvent.[1]

  • Preparation: Mix 1 mL of HFC-338pcc with your intended base/reagent (0.1 eq) in a clear vial.

  • Incubation: Stir at reaction temperature for 1 hour.

  • Extraction: Add 1 mL of deionized water. Shake and let layers separate.

  • Detection: Extract the aqueous top layer. Add 5 drops of saturated Calcium Chloride (

    
    )  solution.
    
  • Interpretation:

    • Clear Solution: No degradation. (Fluoride concentration is low).

    • White Precipitate (

      
      ): FAIL.  Significant dehydrofluorination has occurred. The solvent is incompatible.
      
Protocol 2: Safe Neutralization of Basic Mixtures

If you accidentally expose HFC-338pcc to a base, follow this sequence to minimize alkene formation:

  • Cooling: Immediately chill the mixture to 0°C (slows elimination kinetics).

  • Quenching: Add a stoichiometric excess of 1M Acetic Acid (weak acid prevents heat spikes).

  • Separation: Phase separate immediately.

  • Drying: Dry the organic layer over

    
     (avoid basic drying agents like 
    
    
    
    ).

References

  • PubChem. (n.d.). 1,1,1,2,2,3,3,4-Octafluorobutane Compound Summary. National Library of Medicine. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). 1,1,1,2,2,3,3,4-Octafluorobutane.[1] National Institute of Standards and Technology. Retrieved from [Link][1]

  • Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.).[1] (1994).[3] Organofluorine Chemistry: Principles and Commercial Applications. Plenum Press. (Foundational text on E2 elimination in hydrofluorocarbons).

  • DuPont (Chemours). (2020). Technical Information: Stability of Vertrel™ Specialty Fluids. (General reference for HFC stability with acids/bases). Retrieved from [Link]

Sources

managing pressure and temperature in reactions with 1,1,1,2,2,3,3,4-octafluorobutane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is structured as a dynamic "Knowledge Base" for a specialized chemical handling unit. It addresses the specific isomer 1,1,1,2,2,3,3,4-octafluorobutane (CAS: 662-35-1), often referred to in industrial contexts as a congener of the HFC-338 series.[1][2]

Subject: 1,1,1,2,2,3,3,4-Octafluorobutane (HFC-338 Isomer) Ticket Category: Reactor Thermodynamics & Safety Status: [Open][1][2]

Executive Summary & Chemical Profile

Substance: 1,1,1,2,2,3,3,4-Octafluorobutane (


)
CAS:  662-35-1
Classification:  Hydrofluorocarbon (HFC) / Partially Fluorinated Alkane.[1][2][3]

Critical Operational Warning: Unlike perfluorobutane (


), which is chemically inert and non-polar, this specific isomer contains hydrogen (

bonds) and a terminal monofluoromethyl group.[1][2][3][4] This introduces dipole moments and reactivity absent in perfluorocarbons.[1][2][3][4] It behaves as a "near-ambient" boiling point fluid (estimated

), meaning it transitions between liquid and gas phases with minimal thermal input, causing rapid reactor pressure spikes.[1][2][3]

Troubleshooting Guide (Q&A Format)

Ticket #001: "My reactor pressure spikes uncontrollably with only minor heating."

Diagnosis: Liquid-Vapor Phase Transition Hysteresis.[1][2][3][4] Root Cause: The boiling point of this isomer is likely just above standard ambient temperature.[2][3][4] If you heat a closed vessel even slightly above


, the liquid undergoes a rapid phase expansion.[1][2][3] If the vessel is "liquid full" (no headspace), hydraulic lock occurs, leading to immediate over-pressurization.[1][2][3]

Resolution Protocol:

  • Calculate Headspace: Ensure your reactor is never more than 70% liquid full at room temperature.[1][2][3][4]

  • Isochoric Heating Check: You are likely crossing the isochore (constant volume line) too fast.[1][2][3][4]

  • Action: Implement a Ramp-Soak heating profile.

Step-by-Step Correction:

  • Set jacket temperature to

    
     (stabilize).
    
  • Ramp at

    
    /min to 
    
    
    
    . Monitor pressure (
    
    
    ).[1][2][3][4]
  • If

    
     bar/min, STOP .[1][2][3][4] You are boiling.
    
  • Switch to pressure control mode (allow venting to a condenser) or ensure the vessel rating exceeds the vapor pressure curve (likely >5 bar at

    
    ).[1][2][3][4]
    
Ticket #002: "The O-rings in my autoclave are swelling and degrading."

Diagnosis: Material Incompatibility (Solubility Parameter Mismatch). Root Cause: Users often assume "Fluorine compatible" means "Viton (FKM) compatible."[1][2][3][4] This is false for HFCs.

  • Mechanism: "Like dissolves like."[1][2][3][4][5] Highly fluorinated elastomers (FKM/Viton) can absorb hydrofluorocarbon solvents, leading to swelling, extrusion, and rapid decompression failure.[1][2][3]

  • Evidence: HFCs are known to cause swelling in FKM and some grades of Buna-N [1].[1][2][3][4]

Resolution Protocol: Use the following compatibility matrix for seal selection:

MaterialCompatibilityNotes
FKM (Viton A/B) ⚠️ Risk High swelling potential.[1][2][3][4] Avoid for high T/P.
EPDM Good Generally resistant to HFCs (check specific grade).[1][2][3][4]
PTFE (Teflon) Excellent Chemically inert; requires spring-energized seals for pressure.[1][2][3][4]
FFKM (Kalrez) Excellent Best for high temperature, but expensive.[1][2][3][4]
Silicone Fail High permeability; gas will leak through the seal.[1][2][3][4]
Ticket #003: "I detect an acrid, stinging odor after a high-temperature run (>300°C)."

Diagnosis: Thermal Decomposition & HF Generation.[1][2][3][4][6] Root Cause: While HFCs are stable, they are not indestructible.[1][2][3][4] At temperatures exceeding


 (or lower in the presence of catalytic metals like Al/Fe), the C-F bonds can cleave.[2][3]
Reaction: 

[1][2][3][4]

Immediate Safety Action:

  • Evacuate the immediate area.

  • Do not open the reactor while hot.

  • Scrubber Check: Ensure reactor vent is connected to a caustic scrubber (NaOH or KOH solution) to neutralize HF gas [2].[1][2][3][4]

Visualizing the Control Logic

The following diagram illustrates the necessary logic flow for managing pressure in a reactor containing volatile HFCs.

PressureControl Start Start Heating Profile CheckP Check Reactor Pressure (P) Start->CheckP Decision1 Is P > Setpoint? CheckP->Decision1 CheckT Check Reactor Temp (T) Decision2 Is T > 250°C? CheckT->Decision2 Decision1->CheckT No ActionVent Open Proportional Relief Valve (Vent to Scrubber) Decision1->ActionVent Yes (Vapor Expansion) ActionCool Engage Emergency Cooling (Prevent Decomposition) Decision2->ActionCool Yes (HF Risk) ActionCont Continue Ramp Decision2->ActionCont No ActionVent->CheckP ActionCont->CheckP

Figure 1: Automated logic for pressure/temperature safety interlocks. Note the critical branch for high-temperature cutoff to prevent HF formation.

Standard Operating Procedures (SOP)

SOP-A: Vapor Pressure Determination (Empirical)

Since exact literature data for CAS 662-35-1 is scarce compared to perfluorobutane, you must validate the


 curve before reaction.[1][2][3]
  • Load: Fill a small (50mL) autoclave with 10mL of 1,1,1,2,2,3,3,4-octafluorobutane.

  • Purge: Degas with

    
     to remove air.[1][2][3][4]
    
  • Step-Heat: Increase T in

    
     increments from 
    
    
    
    to
    
    
    .
  • Record: Log Pressure at equilibrium for each step.

  • Fit: Apply the Antoine Equation:

    
    .[1][2][3][4] Use this model to program your safety relief valves.
    
SOP-B: Post-Reaction Neutralization

Due to the risk of HF generation:

  • Vent reactor gases through a 10% KOH scrubber .

  • Rinse the reactor vessel with a Calcium Gluconate or Calcium Carbonate solution immediately after opening.[1][2][3][4] This precipitates any fluoride ions as Calcium Fluoride (

    
    ), preventing acid burns.[1][2][3][4]
    

References

  • EPA/United States Environmental Protection Agency. (1996).[1][2][3][4] Material Compatibility Evaluations of HFC-245ca, HFC-245fa, and HFC-236ea. National Service Center for Environmental Publications.[1][2][3][4]

  • Purdue University. (2014).[1][2][3][4] Thermal Decomposition of Lower-GWP Refrigerants and HF Generation. International Refrigeration and Air Conditioning Conference.

  • NIST Chemistry WebBook. 1,1,1,2,2,3,3,4-Octafluorobutane (CAS 662-35-1) Formula and Identity.

  • PubChem. Compound Summary: Fluorinated Butane Derivatives. National Library of Medicine.[1][2][3][4]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Validation of 1,1,1,2,2,3,3,4-Octafluorobutane by Quantitative NMR

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and material science, the precise characterization of fluorinated compounds is paramount. 1,1,1,2,2,3,3,4-Octafluorobutane (C₄H₂F₈) serves as a key building block and specialty gas, where its purity directly impacts reaction yields, product safety, and final material properties. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods for the purity validation of this specific fluorinated alkane. As a primary analytical method, qNMR offers a direct, structure-specific measurement of concentration and purity without the need for an identical reference standard of the analyte, a significant advantage in research and development settings.[1][2][3]

This document is structured to not only provide step-by-step protocols but to elucidate the scientific rationale behind the methodological choices, empowering researchers to confidently implement and adapt these techniques.

The Inherent Advantage of ¹⁹F qNMR for Fluorinated Analytes

While proton (¹H) qNMR is a widely adopted technique, Fluorine-19 (¹⁹F) qNMR presents a superior alternative for the analysis of organofluorine compounds like 1,1,1,2,2,3,3,4-octafluorobutane for several key reasons:

  • High Natural Abundance and Sensitivity: The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it nearly as sensitive as ¹H.

  • Vast Chemical Shift Range: The ¹⁹F chemical shift range spans over 800 ppm, drastically reducing the probability of signal overlap, even in complex mixtures. This is a stark contrast to the typical 10-15 ppm range for ¹H NMR, where overlapping signals can complicate quantification.[4][5]

  • No Background Interference: The absence of fluorine in common laboratory solvents and reagents (barring specific internal standards) ensures a clean baseline, making signal integration more accurate and reliable.[1]

These factors make ¹⁹F qNMR an exceptionally robust and specific tool for the task at hand.[6]

Principle of Absolute Purity Determination by qNMR

Quantitative NMR operates on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3] When an internal standard (IS) of known purity and weight is added to a sample of the analyte of unknown purity, the analyte's purity can be calculated directly.

The purity of the analyte (Purityₓ) is determined using the following master equation:

Purityx=IxIstd&#215;NstdNx&#215;MxMstd&#215;mstdmx&#215;Puritystd

Where:

  • I: Integrated area of the signal for the analyte (x) and internal standard (std).

  • N: Number of nuclei responsible for the integrated signal.

  • M: Molar mass of the species.

  • m: Mass of the species weighed into the sample.

  • Puritystd: Purity of the certified internal standard.

This equation forms the basis of our self-validating system, where the accuracy is contingent on the precision of weighing and the certified purity of the internal standard.[2][7]

Experimental Protocol: ¹⁹F qNMR Purity Assay

This protocol details the steps for determining the purity of 1,1,1,2,2,3,3,4-octafluorobutane.

Causality Behind Experimental Choices
  • Internal Standard Selection: 3,5-Bis(trifluoromethyl)benzoic acid is chosen as the internal standard. Its -CF₃ groups provide a simple, sharp singlet in the ¹⁹F NMR spectrum, well-separated from the complex multiplets of octafluorobutane.[8] Its high purity can be certified, and it is chemically inert, non-volatile, and soluble in common deuterated solvents.[9]

  • Solvent Selection: Acetone-d₆ is selected for its excellent solvating properties for both the analyte and the internal standard, and its low interference in the spectral regions of interest.

  • Relaxation Delay (D1): The choice of D1 is arguably the most critical parameter for accurate quantification. It must be set to at least five times the longest spin-lattice relaxation time (T₁) of both the analyte and the standard.[4][7] This ensures complete relaxation of all nuclei between pulses, guaranteeing that the signal intensity is truly proportional to the number of nuclei. Using a shorter delay will lead to signal saturation and an underestimation of purity.

Step-by-Step Methodology
  • Preparation of the qNMR Sample:

    • Accurately weigh approximately 15-20 mg of the certified internal standard (e.g., 3,5-Bis(trifluoromethyl)benzoic acid) into a clean, dry glass vial using a calibrated microbalance. Record the weight to at least 0.01 mg.[9]

    • Accurately weigh approximately 10-15 mg of the 1,1,1,2,2,3,3,4-octafluorobutane sample into the same vial. Record the weight precisely. The goal is a near 1:1 molar ratio to optimize integration accuracy.[2][9]

    • Add approximately 0.7 mL of Acetone-d₆ to the vial.

    • Ensure complete dissolution by vortexing for 1-2 minutes.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Perform standard tuning and shimming procedures to achieve optimal magnetic field homogeneity.

    • Crucial Step: Determine the T₁ values for both the analyte and standard signals using an inversion-recovery pulse sequence.

    • Set the acquisition parameters for the quantitative experiment:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): ≥ 5 x the longest measured T₁. A conservative value of 30 seconds is often sufficient if T₁ is not measured.

      • Number of Scans (NS): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated. This is essential for an integration error of <1%.[7]

      • Spectral Width (SW): Ensure the full range of ¹⁹F signals is covered.

      • Transmitter Offset (O1P): Center the offset between the analyte and standard signals.[4]

  • Data Processing and Purity Calculation:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Manually and carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. Automatic phasing routines are often insufficient for high-accuracy qNMR.[9]

    • Apply a baseline correction across the entire spectrum.

    • Integrate the well-resolved signal for the internal standard and a clear, well-resolved signal from the 1,1,1,2,2,3,3,4-octafluorobutane.

    • Use the master equation provided above to calculate the weight-percent purity of the analyte.

qNMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_std 1. Accurately Weigh Internal Standard weigh_analyte 2. Accurately Weigh Octafluorobutane weigh_std->weigh_analyte dissolve 3. Dissolve in Deuterated Solvent weigh_analyte->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer tune_shim 5. Tune & Shim Spectrometer transfer->tune_shim set_params 6. Set qNMR Parameters (D1 ≥ 5*T1, 90° pulse) tune_shim->set_params acquire 7. Acquire Spectrum (S/N > 250:1) set_params->acquire process 8. Manual Phasing & Baseline Correction acquire->process integrate 9. Integrate Analyte & Standard Signals process->integrate calculate 10. Calculate Purity using Master Equation integrate->calculate

Caption: Workflow for purity determination of 1,1,1,2,2,3,3,4-octafluorobutane by ¹⁹F qNMR.

Comparison with Alternative Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a conventional technique for assessing the purity of volatile compounds. While powerful, it operates on a different principle than qNMR, and it is crucial to understand the trade-offs.

FeatureQuantitative NMR (qNMR) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Primary ratio method based on a fundamental physical constant (nuclear spin).[3]Physical separation based on partitioning between stationary and mobile phases, followed by detection.
Quantification Absolute quantification using a certified internal standard of a different chemical structure.[2]Relative quantification. Requires a certified reference material of the same compound (1,1,1,2,2,3,3,4-octafluorobutane) to generate a calibration curve.
Accuracy & Traceability High accuracy. Directly traceable to SI units via the certified mass of the internal standard.[3][10]Dependent on the purity of the analyte-specific standard and the quality of the calibration curve fit.
Sample Preparation Simple dissolution. Non-destructive.[1]Simple dissolution. May require derivatization for less volatile or polar impurities.[11] Sample is destroyed.
Speed A single experiment (after parameter optimization) provides the result. Can be very fast (~8-15 min/sample).[1]Requires run time for chromatographic separation plus time for calibration standards.
Selectivity Excellent for ¹⁹F due to wide chemical shift dispersion. Provides full structural information.High resolving power for separating isomers and closely related impurities. MS provides mass information for identification.
Key Limitation Lower sensitivity for trace impurities compared to MS. Potential for signal overlap in very complex ¹H spectra.Non-linear detector response is possible. Analyte may degrade in the hot GC inlet. Requires a specific, high-purity standard for the analyte itself, which may not be available.
Experimental Protocol: GC-MS Purity Analysis (for Comparison)
  • Preparation of Standards and Sample:

    • Prepare a stock solution of high-purity 1,1,1,2,2,3,3,4-octafluorobutane reference standard in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1000 µg/mL).

    • Create a series of calibration standards by serially diluting the stock solution (e.g., 1, 5, 10, 50, 100 µg/mL).

    • Prepare the unknown sample by dissolving a precisely weighed amount in the same solvent to a concentration within the calibration range.

  • GC-MS Instrument Conditions:

    • GC Column: A mid-polarity column (e.g., DB-624 or equivalent) is suitable for separating fluorinated hydrocarbons.

    • Inlet Temperature: 200 °C (or optimized to prevent degradation).

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) mode. Scan from m/z 30 to 300.

  • Data Analysis:

    • Inject the calibration standards and generate a calibration curve by plotting peak area against concentration.

    • Inject the unknown sample.

    • Determine the concentration of 1,1,1,2,2,3,3,4-octafluorobutane in the sample solution from the calibration curve.

    • Calculate the purity based on the weighed sample mass and the measured concentration. Impurities are identified by their mass spectra and retention times.

Decision Logic: qNMR vs. GC-MS

G start Purity Validation Required for 1,1,1,2,2,3,3,4-Octafluorobutane q1 Is a primary method with SI traceability required? start->q1 q2 Is a certified reference standard of the analyte available? q1->q2 No res_qnmr Use ¹⁹F qNMR q1->res_qnmr Yes q3 Is the primary goal to identify and quantify unknown trace impurities? q2->q3 Yes q2->res_qnmr No (qNMR only needs a certified internal standard) res_gcms Use GC-MS q3->res_gcms Yes res_gcms_qual Use GC-MS for impurity profiling, Use qNMR for primary purity assay q3->res_gcms_qual No

Caption: Decision-making framework for selecting an analytical method for purity validation.

Conclusion

For the definitive purity validation of 1,1,1,2,2,3,3,4-octafluorobutane, ¹⁹F quantitative NMR emerges as the superior methodology. Its status as a primary analytical technique provides a direct, highly accurate, and SI-traceable result without the prerequisite of an analyte-specific certified reference material. While GC-MS is a valuable tool for separating and identifying volatile impurities, its quantitative accuracy is contingent on the availability of that very reference standard. Therefore, for researchers, scientists, and drug development professionals who require the highest degree of confidence in their purity assignments, ¹⁹F qNMR is the authoritative and recommended approach.

References

  • Quantitative NMR Spectroscopy. (2017). University of Oxford. [Link]

  • PubChem. (n.d.). 1,1,2,2,3,3,4,4-Octafluoro-1,4-diiodobutane. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (2023). Butane, 1,1,1,2,2,3,3,4-octafluoro-. Substance Details. [Link]

  • Bureau International des Poids et Mesures (BIPM). (2024). New qNMR internal standard for pharmaceuticals and other organofluorine compounds. [Link]

  • Malz, F., & Jancke, H. (2005). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]

  • Mhlongo, S. E., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry. [Link]

  • Al-Hayali, R., et al. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 10(33), 4093-4101. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Butane, 1,1,2,2,3,3,4,4-octafluoro-1,4-diiodo-. NIST Chemistry WebBook. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • PubChem. (n.d.). Octafluoronaphthalene. National Center for Biotechnology Information. [Link]

  • Godlewska, A., et al. (2021). An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry. Molecules, 26(12), 3629. [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclobutane, octafluoro-. [Link]

  • Talebpour, Z., et al. (2009). Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. ResearchGate. [Link]

  • Wikipedia. (n.d.). Octafluorocyclobutane. [Link]

  • Singh, R. R., et al. (2021). Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone. RSC Advances, 11(40), 24969-24976. [Link]

  • Zhang, Y., et al. (2023). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. Analytical Methods, 15(38), 4861-4868. [Link]

  • Cioni, J. D., et al. (2024). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Environmental Science: Processes & Impacts, 26(1), 108-118. [Link]

  • PubChem. (n.d.). 1,1,2,2,3,3,4,4-Octafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulphonamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Butane, 1-chloro-1,1,2,2,3,3,4,4-octafluoro-. National Center for Biotechnology Information. [Link]

  • Liu, M., et al. (2017). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Journal of Analytical Methods in Chemistry. [Link]

  • Koc, M., et al. (2011). Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as a Model Compound. Croatica Chemica Acta, 84(3), 399-404. [Link]

  • Montrose Environmental. (2024). A Proxy Test for “Total” PFAS – Organofluorine Analysis. [Link]

  • Jochim, A. P., et al. (2013). A mass spectrometric investigation of isomers of butane. ResearchGate. [Link]

  • Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. [Link]

  • Own, Z. Y., et al. (2022). The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-Targeted Analysis of Polyfluorinated Alkyl Substances (PFAS). SSRN. [Link]

  • The Elkhemist. (2022). Mass Spectrometry | Interpreting Spectra | A-Level Chemistry | Alkanes | Butane. YouTube. [Link]

  • Innovatech Labs. (2025). PFAS Detection Made Simple: Using Total Fluorine Analysis & Combustion Ion Chromatography. [Link]

  • Beyond Labz. (n.d.). Introduction to Mass Spectrometry. [Link]

  • U.S. Environmental Protection Agency. (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). [Link]

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comparative analysis of octafluorobutane isomers' physical properties

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Octafluorobutane Isomers: Physical Properties & Performance Guide

Executive Summary: The Isomer Divergence

In the realm of fluorocarbon chemistry, the structural distinction between n-octafluorobutane (


) and perfluoroisobutane  (PFIB, 

) represents a critical safety and performance bifurcation. While they share the same molecular formula (

) and molecular weight (238.03 g/mol ), their isomeric structures dictate diametrically opposed applications:
  • n-Octafluorobutane: A chemically inert, biocompatible gas used as the core component in ultrasound contrast agents (e.g., Definity®) and retinal tamponades. Its performance relies on low solubility and high vapor pressure .

  • Perfluoroisobutane (PFIB): A potent pulmonary toxin (Schedule 2, Chemical Weapons Convention) and a common impurity in fluoropolymer production. Its "performance" is characterized by high electrophilic reactivity and extreme toxicity (~10x phosgene).

This guide provides a rigorous physical property comparison and a self-validating experimental protocol for distinguishing medical-grade


 from its toxic isomer.

Structural & Physical Property Analysis

The following data synthesizes experimental values for both isomers. Note the proximity in boiling points, which complicates separation and necessitates precise fractional distillation or gas chromatography for purification.

Table 1: Comparative Physical Properties
Propertyn-Octafluorobutane (

)
Perfluoroisobutane (PFIB)Implication
CAS Number 355-25-9382-21-8Distinct regulatory tracking.
Structure Linear Chain (

)
Branched Alkene (

)
The double bond in PFIB drives toxicity.
Boiling Point (1 atm) -2.1 °C7.0 °CPFIB concentrates in the liquid residue of

.
Vapor Pressure (25°C) ~2300 mmHg (Gas)~1800 mmHg (Gas)Both are gases at room temp; PFIB is slightly less volatile.
Density (Liquid) 1.52 g/mL (at -20°C)1.59 g/mL (at 0°C)Similar densities make gravity separation ineffective.
Water Solubility Negligible (Ostwald Coeff < 0.01)Reacts/Hydrolyzes

persists in blood; PFIB reacts with tissue.
Reactivity Inert (C-F bonds stable)Highly Reactive (Electrophilic)PFIB attacks nucleophiles (e.g., -SH groups in lung proteins).
Toxicity (LCt50) Non-toxic (Simple Asphyxiant)~880 mg·min/m³ (Mice)PFIB is a lethal pulmonary edema agent.

Mechanism of Action & Performance

n-Octafluorobutane in Medical Diagnostics

The clinical utility of


 is derived from its Ostwald Coefficient  (blood-gas partition coefficient).
  • Low Solubility: The blood-gas partition coefficient is extremely low (approx. 0.01–0.02).[1] When encapsulated in a lipid microsphere, the gas does not dissolve into the blood plasma.

  • Persistence: Unlike air or nitrogen, which dissolve rapidly,

    
     remains in the gaseous phase, providing a stable acoustic interface for ultrasound reflection (backscatter) for several minutes.
    
PFIB Toxicity Mechanism

PFIB owes its toxicity to the electron-deficient carbon in its alkene double bond (


).
  • Nucleophilic Attack: It acts as a powerful electrophile, reacting with nucleophilic groups (sulfhydryl, amino, hydroxyl) on alveolar tissues.

  • Edema Formation: This reaction disrupts the blood-air barrier, causing rapid, often fatal pulmonary edema (fluid in lungs) hours after exposure.

Diagram 1: Isomer Divergence Flow

IsomerDivergence C4F10 Octafluorobutane (C4F10) MW: 238.03 nIsomer n-Isomer (Linear Alkane) C4F10->nIsomer Straight Chain isoIsomer PFIB (Branched Alkene) C4F10->isoIsomer Pyrolysis/Branched Prop_Inert Property: Chemically Inert Sat. C-F Bonds nIsomer->Prop_Inert Prop_React Property: Highly Reactive Electrophilic C=C isoIsomer->Prop_React App_Med Application: Ultrasound Contrast (Stable Microbubbles) Prop_Inert->App_Med Low Solubility App_Haz Hazard: Pulmonary Toxin (Lung Edema) Prop_React->App_Haz Alkylation of Proteins

Figure 1: Structural divergence leading to opposing safety profiles.

Experimental Protocol: Detection of PFIB Impurity

Objective: Validate the purity of medical-grade


 by detecting trace PFIB (limit of detection < 10 ppb).
Challenge:  Direct GC analysis can thermally degrade PFIB or mask it under the 

solvent peak. Solution: Derivatization with 3,4-dimercaptotoluene (DMT).
Protocol: Derivatization-GC-MS

Reagents:

  • 3,4-Dimercaptotoluene (DMT)

  • Tenax TA adsorbent tubes

  • Gas Chromatograph Mass Spectrometer (GC-MS)[2][3][4]

Step-by-Step Methodology:

  • Sampling (Chemosorption):

    • Coat Tenax TA tubes with a solution of DMT.

    • Pass the

      
       gas sample through the tube at a controlled flow rate (e.g., 50 mL/min for 10 min).
      
    • Mechanism:[1][5][6] PFIB reacts quantitatively with DMT to form a stable cyclic dithioether derivative.

      
       passes through unreacted.
      
  • Thermal Desorption:

    • Place the tube in a thermal desorber unit connected to the GC.

    • Desorb at 250°C for 5 minutes. The stable PFIB-DMT derivative is released; the volatile matrix is already vented.

  • GC-MS Analysis:

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Temp Program: 50°C (1 min)

      
       15°C/min 
      
      
      
      280°C.
    • Detection: SIM mode (Selected Ion Monitoring) for the molecular ion of the derivative.

  • Validation (Self-Check):

    • Positive Control: Spike a blank gas sample with a known quantity of PFIB (trace standard). Ensure the derivative peak appears at the expected retention time.

    • Negative Control: Run pure Nitrogen through a DMT tube. No peak should be observed.

Diagram 2: QC Workflow for Medical Purity

QC_Workflow Sample Raw n-C4F10 Sample Trap DMT-Coated Tenax Trap (Chemosorption) Sample->Trap Reaction Reaction: PFIB + DMT -> Stable Adduct Trap->Reaction Inside Tube Desorb Thermal Desorption (Release Adduct) Reaction->Desorb GCMS GC-MS Analysis (SIM Mode) Desorb->GCMS Decision Purity Check GCMS->Decision Pass PASS: Medical Grade Decision->Pass < 10 ppb Fail FAIL: Reject/Reprocess Decision->Fail > 10 ppb

Figure 2: Quality Control workflow ensuring removal of toxic PFIB isomer.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 9638, Perflubutane. Retrieved from [Link]

  • Organization for the Prohibition of Chemical Weapons (OPCW). (n.d.). Schedule 2 Chemicals: Perfluoroisobutene. Retrieved from [Link]

  • Wingfors, H., et al. (2022). The potential of thermal desorption-GC/MS-based analytical methods for the unambiguous identification and quantification of perfluoroisobutene. Journal of Chromatography A. Retrieved from [Link]

  • Lantheus Medical Imaging. (2021). DEFINITY® (Perflutren Lipid Microsphere) Injectable Suspension Prescribing Information. Retrieved from [Link]

  • Smith, L.W., et al. (1982). Acute inhalation toxicity of perfluoroisobutylene. Toxicology and Applied Pharmacology. Retrieved from [Link]

Sources

1,1,1,2,2,3,3,4-octafluorobutane vs perfluorohexane as a reaction solvent

Author: BenchChem Technical Support Team. Date: March 2026

1,1,1,2,2,3,3,4-Octafluorobutane vs. Perfluorohexane as Reaction Solvents: A Technical Comparison Guide

Executive Summary

As a Senior Application Scientist, I approach solvent selection not merely as a matter of solubility, but as a strategic thermodynamic choice. In the realm of advanced organic synthesis and drug development, Fluorous Biphasic Catalysis (FBC) has revolutionized homogeneous catalyst recovery. FBC relies on the temperature-dependent miscibility of highly fluorinated solvents with standard organic phases[1]. In this guide, we objectively compare the operational causality and performance of two distinct fluorinated media: the industry-standard perfluorocarbon, perfluorohexane (PFH) , and the specialized hydrofluorocarbon, 1,1,1,2,2,3,3,4-octafluorobutane (HFC-338mccq) .

Physicochemical Profiling: Quantitative Data Comparison

To engineer a successful biphasic system, one must first understand the thermodynamic boundaries of the solvents. The table below summarizes the critical physicochemical properties that dictate their behavior in the reactor.

PropertyPerfluorohexane (PFH)1,1,1,2,2,3,3,4-Octafluorobutane (HFC-338mccq)
CAS Number 355-42-0662-35-1
Chemical Class Perfluorocarbon (PFC)Hydrofluorocarbon (HFC)
Molecular Formula C₆F₁₄C₄H₂F₈
Boiling Point 56.7 °C25.1 °C
Density (at 25 °C) 1.68 g/mL~1.50 g/mL
Polarity / Dipole Non-polar (0 D)Slightly polar (due to C-H bonds)
Primary FBC Utility High-temperature thermomorphic separationsLow-temperature/pressurized reactions; volatile co-solvent

Mechanistic Insights & Solvent Causality

Perfluorohexane (PFH): The Thermomorphic Standard

PFH is a fully fluorinated alkane, rendering it exceptionally inert and non-polar[2]. The causality behind its widespread use in FBC lies in its predictable thermomorphic behavior. At 25 °C, the complete lack of a dipole moment makes PFH strictly immiscible with standard organic solvents like toluene. However, heating the system to ~60 °C provides sufficient thermal kinetic energy to overcome the fluorous-organic miscibility gap, creating a homogeneous phase[3]. This allows for unhindered, diffusion-free catalytic turnover. Upon cooling, the system self-validates its thermodynamic state by spontaneously biphasizing, allowing the heavy fluorous layer to be decanted and the catalyst recycled.

1,1,1,2,2,3,3,4-Octafluorobutane (HFC-338mccq): The Volatile Alternative

Unlike PFH, HFC-338mccq retains two protons, which breaks the symmetry of complete fluorination and introduces a slight dipole moment[4]. This micro-polarity is mechanistically crucial: it enhances the solvation of highly polar transition states and partially fluorinated metal complexes that might prematurely precipitate out of pure PFCs. However, its exceptionally low boiling point of 25.1 °C dictates a completely different operational paradigm[4]. It cannot be used in standard open-flask reflux setups. Instead, it is utilized in pressurized autoclaves to maintain the liquid phase during catalysis, or as a highly volatile reaction medium where traceless, low-temperature solvent removal is required to preserve thermally labile pharmaceutical intermediates.

Experimental Methodologies: Self-Validating Protocols

Every protocol described here operates as a self-validating system: the visual cues of phase separation or pressure stabilization inherently confirm the thermodynamic state of the reaction.

Protocol A: Thermomorphic Catalysis using Perfluorohexane

This protocol utilizes temperature as the sole trigger for phase separation, creating a self-validating loop of homogeneous reaction and heterogeneous recovery.

  • Preparation: Charge a Schlenk flask with a fluorous-tagged Rhodium catalyst and 10 mL of Perfluorohexane[1].

  • Substrate Addition: Add 10 mL of an organic phase (e.g., toluene) containing the alkene substrate. At 25 °C, observe the distinct biphasic boundary (visual validation of immiscibility).

  • Homogenization & Reaction: Heat the vigorously stirred mixture to 60 °C under syngas (CO/H₂). Causality: The thermal energy bridges the miscibility gap, forming a single phase that eliminates mass-transfer limitations during hydroformylation.

  • Phase Separation: Cool the reactor to 25 °C. The system will spontaneously biphasize back into two distinct layers.

  • Recovery: Decant the top organic layer containing the product. The bottom PFH layer retains >99% of the fluorous catalyst, ready for the next cycle[3].

Protocol B: Low-Temperature Synthesis in Pressurized HFC-338mccq

This protocol leverages the volatility and slight polarity of HFC-338mccq for the synthesis of thermally labile compounds.

  • Reactor Setup: Utilize a pressure-rated glass autoclave equipped with a cooling jacket set to 15 °C.

  • Solvent Introduction: Introduce 15 mL of 1,1,1,2,2,3,3,4-octafluorobutane as the primary solvent[4].

  • Reagent Loading: Add the organic substrate and the halogenating agent. Causality: The slight polarity of the HFC-338mccq C-H bonds allows for superior solvation of polar transition states compared to PFH.

  • Catalysis under Pressure: Seal the autoclave and allow the reaction to proceed at 30 °C. The autogenous pressure self-regulates to keep the HFC in the liquid phase.

  • Traceless Evaporation: Upon completion, slowly vent the reactor at 30 °C. Causality: The low boiling point allows the solvent to completely evaporate without the need for vacuum distillation, leaving the concentrated, thermally intact product behind.

Thermodynamic & Kinetic Visualization

Solvent_Comparison Start Fluorous Biphasic Catalysis (FBC) PFH_Path Perfluorohexane (PFH) BP: 56.7°C Start->PFH_Path High-Temp Reactions HFC_Path 1,1,1,2,2,3,3,4-Octafluorobutane BP: 25.1°C Start->HFC_Path Low-Temp/Labile Reactions PFH_Heat Heat to 60°C Homogeneous Phase PFH_Path->PFH_Heat Add Substrate + Organic Solvent HFC_Press Pressurized Reactor (15°C - 30°C) HFC_Path->HFC_Press Add Substrate + Reagents PFH_Cool Cool to 25°C Phase Separation PFH_Heat->PFH_Cool Reaction Complete PFH_Recycle Catalyst Recovery (Bottom Layer) PFH_Cool->PFH_Recycle Decant Organic Layer HFC_Evap Depressurize/Vent at 30°C HFC_Press->HFC_Evap Reaction Complete HFC_Recycle Traceless Solvent Removal HFC_Evap->HFC_Recycle Evaporate

Workflow comparison of PFH thermomorphic separation vs. HFC-338mccq traceless evaporation.

References

  • [2] Title: Perfluorohexane | Source: Wikipedia | 2

  • [4] Title: Thermodynamic Properties of HFC-338mccq, CF3CF2CF2CH2F, 1,1,1,2,2,3,3,4-Octafluorobutane | Source: Journal of Chemical & Engineering Data (ACS Publications) | 4

  • [1] Title: Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond | Source: Coordination Chemistry Reviews | 1

  • [3] Title: Fluorous Synthesis of Heterocyclic Systems | Source: PMC - NIH | 3

Sources

comparing the performance of 1,1,1,2,2,3,3,4-octafluorobutane with other fluorinated solvents

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in fluorinated chemistries, I frequently evaluate specialty solvents for drug development, precision cleaning, and chemical synthesis. The phase-out of legacy chlorofluorocarbons (CFCs) like CFC-113 has driven the adoption of hydrofluorocarbons (HFCs) and hydrofluoroethers (HFEs). Among these, 1,1,1,2,2,3,3,4-octafluorobutane (industry designation: HFC-338mccq ) stands out due to its unique thermophysical profile.

This guide provides an objective, data-driven comparison of HFC-338mccq against other common fluorinated solvents, detailing its mechanistic advantages and providing self-validating protocols for its application in the laboratory.

Thermophysical & Performance Comparison

To understand the utility of HFC-338mccq, we must benchmark it against modern alternatives like HFC-43-10mee (Vertrel XF) and HFE-7100, as well as the legacy baseline, CFC-113.

PropertyHFC-338mccq[1]HFC-43-10meeHFE-7100CFC-113
Chemical Formula CF₃CF₂CF₂CH₂FCF₃CHFCHFCF₂CF₃C₄F₉OCH₃CCl₂FCClF₂
Boiling Point (°C) 25.1 – 27.8[2]55.061.047.6
Liquid Density (g/cm³) ~1.501.581.521.56
Ozone Depletion Potential 0000.8 (Phased Out)
Primary Application Low-temp extractionVapor degreasingHeat transferLegacy baseline
Mechanistic Insights: Why HFC-338mccq?

The specific arrangement of eight fluorine atoms on a butane backbone severely limits intermolecular hydrogen bonding and London dispersion forces. This causality results in a highly volatile solvent with a boiling point near room temperature (~27.8 °C)[2]. In pharmaceutical synthesis, recovering temperature-sensitive catalysts requires a solvent that can induce phase separation without thermal degradation. HFC-338mccq’s extreme volatility allows it to be completely removed under mild vacuum at room temperature, preventing the thermal breakdown of sensitive active pharmaceutical ingredients (APIs).

SolventSelection Start Fluorinated Solvent Selection Q1 Ozone Depleting Potential Allowed? Start->Q1 CFC CFC-113 (Phased Out) Q1->CFC Yes Q2 Requires Low Boiling Point (< 30°C)? Q1->Q2 No HFC338 HFC-338mccq (BP: 25-28°C) Q2->HFC338 Yes Q3 Requires Moderate Boiling Point (50-60°C)? Q2->Q3 No HFC43 HFC-43-10mee or HFE-7100 (BP: 55-61°C) Q3->HFC43 Yes

Decision matrix for selecting fluorinated solvents based on boiling point and ODP.

Experimental Methodology: Low-Temperature Catalyst Extraction

Context: Boron trifluoride (BF₃) is a highly active Lewis acid catalyst used in drug development. Separating it from the final product usually requires aqueous quenching, which irreversibly destroys the catalyst. By utilizing HFC-338mccq, a biphasic system is formed. The fluorine-rich environment selectively solubilizes the BF₃-etherate complex without degrading it[3].

Self-Validating System: The efficiency of this protocol is self-validated by gravimetric tracking. If the mass of the recovered catalyst matches the initial input (minus expected mechanical losses), the solvent's selectivity and phase separation efficacy are validated.

Step-by-Step Protocol:

  • Reaction: Conduct the synthesis reaction using a BF₃-diethyl ether complex at 10 °C.

  • Solvent Addition: Introduce an equal mass of HFC-338mccq to the reaction vessel. Causality: The high density (~1.5 g/cm³) and extreme hydrophobicity of the solvent force a rapid, clean phase separation.

  • Phase Separation: Chill the mixture to 0–5 °C and allow it to settle for 15 minutes.

  • Decantation: Decant the upper organic layer, which contains the synthesized pharmaceutical intermediate.

  • Isolation: Isolate the lower layer, which contains the HFC-338mccq and the intact BF₃ catalyst.

  • Recovery: Evaporate the HFC-338mccq at 28 °C under a mild vacuum. Causality: The low boiling point of HFC-338mccq ensures the catalyst is not subjected to thermal stress during solvent recovery, allowing it to be reused in subsequent batches.

ExtractionWorkflow Step1 1. Mix Reactants & Catalyst Step2 2. Add HFC-338mccq Extraction Solvent Step1->Step2 Step3 3. Phase Separation (< 5°C) Step2->Step3 Step4a 4a. Upper Layer (Target Product) Step3->Step4a Step4b 4b. Lower Layer (Catalyst + Solvent) Step3->Step4b Step5 5. Evaporation (@ 28°C) Step4b->Step5

Low-temperature extraction workflow of boron trifluoride complexes using HFC-338mccq.

Experimental Methodology: Precision Cleaning & NVR Analysis

Context: HFC-338mccq has an exceptionally low surface tension, allowing it to penetrate microscopic crevices in medical devices and analytical equipment. Because it boils at ~27.8 °C, it leaves zero thermal residue, unlike higher-boiling solvents (like HFE-7100) that might trap trace contaminants during the dry-down phase.

Self-Validating System: This process uses a pre-weighed test coupon. After contamination, cleaning, and drying, the coupon is re-weighed. A return to the exact baseline mass validates both the solvent's solvency power and its 100% volatility.

Step-by-Step Protocol:

  • Baseline Measurement: Weigh a clean stainless-steel test coupon on an analytical balance to establish a baseline mass (

    
    ).
    
  • Contamination: Apply a known mass of fluorinated grease to the coupon (

    
    ).
    
  • Sonication: Submerge the coupon in a sonication bath filled with HFC-338mccq at 20 °C for 3 minutes. Causality: Sonication creates cavitation bubbles. The high vapor pressure of HFC-338mccq enhances cavitation intensity even at room temperature, physically dislodging the grease.

  • Flash Drying: Remove the coupon and allow it to flash-dry in ambient air. Due to the solvent's volatility, drying takes approximately 30 seconds without the need for forced heat.

  • Validation: Re-weigh the coupon (

    
    ). Calculate the Non-Volatile Residue (NVR) = 
    
    
    
    . A successful self-validating test yields an NVR of < 0.1 mg, proving complete residue removal.

Conclusion

While solvents like HFC-43-10mee and HFE-7100 are excellent for general vapor degreasing, 1,1,1,2,2,3,3,4-octafluorobutane (HFC-338mccq) provides unmatched performance when thermal sensitivity is a primary concern. Its low boiling point (~27.8 °C) and high liquid density make it the superior choice for the non-destructive extraction of delicate catalysts and residue-free precision cleaning in drug development workflows.

References

  • Title: Thermodynamic Properties of HFC-338mccq, CF3CF2CF2CH2F, 1,1,1,2,2,3,3,4-Octafluorobutane Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

  • Title: New Chemical Alternative for Ozone-depleting Substances: HFC-245CA Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Extraction of boron trifluoride or complexes thereof from a mixture of reaction products by using hydrofluorocarbon or oxygenic hydrofluorocarbon Source: European Patent Office (EPO) - EP2123353A1 URL: [Link]

Sources

Spectroscopic Differentiation of 1,1,1,2,2,3,3,4-Octafluorobutane (HFC-338pcc13) vs. Conventional HFCs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Divergence

In the development of pharmaceutical propellants, solvents, and cleaning agents, distinguishing between hydrofluorocarbons (HFCs) is critical due to their varying thermodynamic properties and environmental impact.

This guide focuses on 1,1,1,2,2,3,3,4-octafluorobutane (commonly referred to as HFC-338pcc13 or 1H,1H-perfluorobutane ). While it shares the "HFC" designation with the ubiquitous HFC-134a (1,1,1,2-tetrafluoroethane), its spectroscopic signature is fundamentally different due to its extended perfluorinated chain and asymmetric termination.

The Core Differentiator: Unlike HFC-134a, which is a gas at room temperature (BP -26.3°C), HFC-338pcc13 is a volatile liquid (BP ~44.6°C). This physical difference dictates the sampling protocol, while the terminal -CH₂F group separated from the -CF₃ tail creates a unique NMR splitting pattern that acts as a definitive fingerprint.

Part 1: Structural & Physical Context

Before analyzing spectral data, one must understand the symmetry breaking that occurs in HFC-338pcc13 compared to shorter HFCs.

FeatureHFC-338pcc13 HFC-134a HFC-227ea
IUPAC Name 1,1,1,2,2,3,3,4-octafluorobutane1,1,1,2-tetrafluoroethane1,1,1,2,3,3,3-heptafluoropropane
Formula



Boiling Point 44.6°C (Liquid) -26.3°C (Gas)-16.4°C (Gas)
Symmetry Asymmetric (Chain)Asymmetric (Short)Symmetric (

)
Key Fragment

(m/z 169)

(m/z 69)

Implication for Analysis:

  • HFC-134a/227ea: Requires gas cells (IR) or pressurized/sealed NMR tubes.

  • HFC-338pcc13: Can be handled as a volatile liquid in standard IR liquid cells (NaCl/KBr plates) or standard NMR tubes, provided caps are sealed immediately to prevent evaporation.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]

NMR is the "gold standard" for differentiating these isomers. The key lies in the spin-spin coupling (


)  transmission through the carbon backbone.
NMR: The Chain Length Indicator

In HFC-134a, the


 group is vicinal (3 bonds away) to the protons, leading to strong coupling. In HFC-338pcc13, the 

group is distant (5 bonds away) from the protons.
  • HFC-338pcc13 Spectrum (

    
    ): 
    
    • 
       -80 ppm (
      
      
      
      ):
      Appears as a triplet (coupled to the adjacent
      
      
      ). Crucially, it shows no significant coupling to the protons.
    • 
       -110 to -130 ppm (Internal 
      
      
      
      s):
      Two distinct complex multiplets. The
      
      
      adjacent to the
      
      
      group will show additional splitting.
    • 
       -220 to -230 ppm (Terminal 
      
      
      
      ):
      Appears as a triplet of triplets (coupled to the 2 geminal protons and the 2 vicinal fluorines).
  • HFC-134a Spectrum (

    
    ): 
    
    • 
       -78 ppm (
      
      
      
      ):
      Appears as a doublet (coupled to the 2 protons).
    • 
       -200 ppm (
      
      
      
      ):
      Appears as a triplet of quartets (coupled to 2 protons and 3 vicinal fluorines).
NMR: The Proton Environment
  • HFC-338pcc13: The protons are on C4. They couple strongly to the geminal Fluorine (

    
     Hz) and the vicinal 
    
    
    
    group (
    
    
    Hz).
    • Result: A distinct doublet of triplets .

  • HFC-134a: The protons are on C2. They couple to the geminal Fluorine and the vicinal

    
     group.
    
    • Result: A doublet of quartets .

Part 3: Infrared (IR) Spectroscopy

IR is useful for rapid identification, particularly in process monitoring.

The C-H to C-F Ratio

The molar ratio of C-H bonds to C-F bonds dictates the relative intensity of the stretch regions.

  • C-H Stretch Region (2950–3000 cm⁻¹):

    • HFC-338pcc13: Very weak intensity. The molecule is 80% Fluorine by weight. The single

      
       group produces a faint doublet signal.
      
    • HFC-134a: Moderate intensity. The ratio of H:F is higher (2:4 vs 2:8).

  • Fingerprint Region (1000–1400 cm⁻¹):

    • Both molecules show strong C-F stretches.

    • Differentiation: HFC-338pcc13 exhibits specific skeletal vibration bands (C-C stretches) associated with the butane chain that are absent in the ethane-based HFC-134a. Look for a "comb" of peaks in the 1100–1250 cm⁻¹ range representing the varying

      
       stretching modes of the longer chain.
      

Part 4: Mass Spectrometry (MS)

When analyzing impurities or degradation products, MS provides the definitive molecular weight confirmation.

Fragmentation Pathway:

  • HFC-338pcc13 (MW 202):

    • Ionization leads to the loss of the terminal

      
       or 
      
      
      
      .
    • Signature Peak:

      
       169 (
      
      
      
      ). This perfluoropropyl cation is impossible to generate from HFC-134a or HFC-152a.
    • Secondary Peak:

      
       119 (
      
      
      
      ).
  • HFC-134a (MW 102):

    • Base Peak:

      
       69 (
      
      
      
      ).
    • Secondary Peak:

      
       33 (
      
      
      
      ).
    • Note: HFC-134a spectra stop at

      
       102.[1] Any signal above 102 indicates a contaminant or a higher homologue like HFC-338.
      

Part 5: Experimental Protocol (Liquid Handling)

Objective: Obtain high-resolution NMR spectra of HFC-338pcc13 without fractionation due to volatility.

Materials:

  • HFC-338pcc13 sample (Liquid, 4°C storage recommended).

  • NMR Solvent: Acetone-d6 or CDCl3 (Acetone-d6 often provides better separation of F signals).

  • 5mm NMR Tubes with tight-sealing caps (PTFE lined).

Workflow:

  • Chill: Pre-cool the HFC-338pcc13 sample and the NMR tube in an ice bath to ~4°C. This minimizes evaporation of the analyte during transfer.

  • Solvent Prep: Add 0.6 mL of deuterated solvent to the tube first.

  • Addition: Using a chilled glass Pasteur pipette, quickly transfer ~20-50 µL of HFC-338pcc13 into the solvent.

  • Seal: Cap immediately and wrap with Parafilm.

  • Acquisition: Run

    
     (proton-coupled) and 
    
    
    
    experiments at 25°C.
    • Note: Do not heat the probe; sample boiling may cause shimming instability.

Part 6: Analytical Decision Tree

The following diagram outlines the logical flow for identifying HFC-338pcc13 against common alternatives.

HFC_Identification Start Unknown Fluorinated Sample PhysicalState Physical State at 25°C? Start->PhysicalState Gas Gas PhysicalState->Gas Boils < 20°C Liquid Liquid PhysicalState->Liquid Boils > 20°C GasAnalysis Likely HFC-134a, 125, or 227ea (Requires Gas Cell IR / Sealed NMR) Gas->GasAnalysis LiquidAnalysis Run 19F NMR / GC-MS Liquid->LiquidAnalysis NMR_CF3 Does 19F NMR show CF3 coupled to Protons? LiquidAnalysis->NMR_CF3 Coupled Yes (Doublet/Multiplet) Short Chain NMR_CF3->Coupled Vicinal H-F Decoupled No (Singlet/Triplet) Long Chain (>C3) NMR_CF3->Decoupled Distant H-F Result_Other Other Liquid Fluorocarbon (e.g., Perfluorohexane) Coupled->Result_Other Likely HFC-245fa MS_Check Mass Spec: m/z > 150? Decoupled->MS_Check Result_338 Confirmed: HFC-338pcc13 (1,1,1,2,2,3,3,4-octafluorobutane) MS_Check->Result_338 Yes (m/z 169 present) MS_Check->Result_Other No

Caption: Analytical workflow for distinguishing HFC-338pcc13 from gaseous HFCs and other liquid fluorocarbons based on physical state and spectral coupling patterns.

References

  • National Institute of Standards and Technology (NIST). "1,1,1,2,2,3,3,4-Octafluorobutane (CAS 662-35-1) Properties."[2] NIST Chemistry WebBook, SRD 69. [Link][2]

  • Cheméo. "Physical Properties of Octafluorobutane Isomers." [Link]

Sources

performance evaluation of 1,1,1,2,2,3,3,4-octafluorobutane as a dielectric fluid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Performance Evaluation of 1,1,1,2,2,3,3,4-Octafluorobutane (HFC-338mccq) as a Dielectric Fluid in Pharmaceutical and High-Compute Workflows

Executive Summary

As a Senior Application Scientist, I have structured this guide to objectively evaluate the performance of 1,1,1,2,2,3,3,4-octafluorobutane (industry designation: HFC-338mccq), a hydrofluorocarbon with the chemical formula C4H2F8[3], against established industry alternatives. This evaluation focuses on its thermophysical limits, dielectric stability, and thermal extraction efficiency.

Thermophysical & Dielectric Profiling

To establish a baseline, we must compare HFC-338mccq against two ubiquitous dielectric fluids: Perfluorohexane (FC-72) and Methoxy-nonafluorobutane (HFE-7100). The critical differentiator for 2-PIC applications is the boiling point, as it dictates the temperature at which the fluid transitions into the highly efficient nucleate boiling regime.

Property1,1,1,2,2,3,3,4-Octafluorobutane (HFC-338mccq)Perfluorohexane (FC-72)Methoxy-nonafluorobutane (HFE-7100)
Chemical Formula C4H2F8[3]C6F14C4F9OCH3
Molecular Weight ( g/mol ) 202.04[3]338.04250.06
Boiling Point (°C) 27.8[4]56.061.0
Critical Temperature (K) 431.95[5]449.0468.0
Latent Heat of Vaporization (kJ/kg) ~11588112
Ozone Depletion Potential (ODP) 000

Experimental Protocol 1: Dielectric Permittivity & Breakdown Validation

Causality: In direct-to-chip immersion cooling, the dielectric fluid bathes exposed silicon, capacitors, and power delivery networks. The fluid must act as a perfect insulator. If the static relative permittivity (


) is too high, or if the fluid contains polar impurities, it will cause parasitic capacitance, signal delay, or catastrophic dielectric breakdown, destroying the compute node.

Step-by-Step Methodology:

  • Sample Degassing: The HFC-338mccq sample is subjected to vacuum sonication. Causality: Dissolved atmospheric moisture or gases create conductive pathways that prematurely trigger electrical arcing.

  • Resonator Loading: The purified fluid is loaded into a radiofrequency reentrant cavity resonator[6].

  • Thermal Equilibration: The system is isochorically sealed and thermostatically cycled between 250 K and 373 K[6]. Causality: Dielectric properties fluctuate with temperature; we must validate insulation capacity across the entire operational thermal envelope of an HPC node.

  • Resonance Measurement: We measure the resonance frequency shifts between 25 MHz and 250 MHz to calculate the equilibrium dipole moment and static relative permittivity[6].

Self-Validation Mechanism: The system continuously cross-references the measured empty-cavity baseline against the filled-cavity resonance. If the calculated variance exceeds 0.01% during a steady-state hold, the system flags potential atmospheric contamination, automatically invalidating the run and prompting a re-degassing cycle.

G Prep Sample Degassing Load Load RF Resonator Prep->Load Purify Temp Thermal Equilibration Load->Temp Seal Measure Resonance Measurement Temp->Measure Stabilize Calc Calculate Permittivity Measure->Calc Model

Experimental setup for measuring the static dielectric constant of fluids.

Experimental Protocol 2: Thermal Extraction Efficiency (Boiling Curve Mapping)

Causality: The primary advantage of 2-PIC is utilizing the fluid's latent heat of vaporization. HFC-338mccq has a uniquely low boiling point of 27.8 °C[4]. We must map its boiling curve to identify the Critical Heat Flux (CHF)—the point where vapor generates so rapidly it forms an insulating film over the chip (film boiling), causing a dangerous temperature spike.

Step-by-Step Methodology:

  • Submersion & Sealing: The TTV is submerged in a sealed bath of HFC-338mccq.

  • Incremental Heat Load Application: Power is stepped up in 10 W/cm² increments. Causality: This allows us to observe the transition from natural convection to nucleate boiling, quantifying the exact junction temperature at which vaporization begins.

  • Condenser Tuning: A secondary water-cooled condenser loop is activated. Causality: Because HFC-338mccq boils at near-ambient temperatures (27.8 °C)[4], the condenser must be precisely tuned to prevent vapor escape and maintain a closed-loop equilibrium[5].

Self-Validation Mechanism: The TTV is equipped with redundant center and edge thermocouples. If the delta (


) between the center junction temperature and the edge temperature exceeds 2 °C during steady-state boiling, it indicates uneven fluid distribution or localized dry-out, automatically triggering a safety shutdown.

G Server HPC Server Node Bath HFC-338mccq Bath Server->Bath Heat Vapor Vapor Phase Bath->Vapor Boiling Condenser Condenser Vapor->Condenser Rise Liquid Condensed Liquid Condenser->Liquid Cooling Liquid->Bath Return

Two-phase immersion cooling workflow for HPC nodes using HFC-338mccq.

Objective Comparison & Verdict

When evaluating 1,1,1,2,2,3,3,4-octafluorobutane against FC-72 and HFE-7100, its boiling point of 27.8 °C[4] is its defining operational characteristic.

The Trade-offs: The low boiling point demands that the facility's secondary condenser water be chilled well below ambient temperatures to recapture the vapor. This increases the energy overhead (CapEx/OpEx) of the external cooling plant compared to fluids that can be condensed with standard, warmer cooling tower water.

Final Verdict: 1,1,1,2,2,3,3,4-octafluorobutane (HFC-338mccq) is a highly aggressive, high-performance dielectric fluid. It is strongly recommended for ultra-dense compute nodes in pharmaceutical laboratories where maintaining the absolute lowest possible compute temperature is prioritized over facility-side condenser costs.

References

  • Title : 1,1,1,2,2,3,3,4-Octafluorobutane - the NIST WebBook | Source : nist.gov | URL : Link

  • Title : Thermodynamic Properties of HFC-338mccq, CF3CF2CF2CH2F, 1,1,1,2,2,3,3,4-Octafluorobutane | Journal of Chemical & Engineering Data | Source : acs.org | URL : Link

  • Title : Measurement of the dipole moments of seven partially fluorinated hydrocarbons with a radiofrequency reentrant cavity resonator | Source : researchgate.net | URL : Link

  • Title : Top Immersion Cooling Solutions for Pharmaceutical Laboratories | Source : microbiozindia.com | URL : Link

  • Title : New Chemical Alternative for Ozone-depleting Substances: HFC-236ea (Contains comparative data for HFC-338mccq) | Source : epa.gov | URL : Link

Sources

assessing the environmental impact of 1,1,1,2,2,3,3,4-octafluorobutane versus traditional solvents

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the Transition: Environmental Impact and Performance of 1,1,1,2,2,3,3,4-Octafluorobutane in Pharmaceutical Workflows

As a Senior Application Scientist navigating the complex intersection of green chemistry and drug development, one of the most persistent challenges I face is the selection of carrier solvents and working fluids. For decades, the industry relied heavily on chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) due to their exceptional thermodynamic stability and non-flammability. However, the devastating impact of these legacy solvents on stratospheric ozone necessitated a paradigm shift.

Today, hydrofluorocarbons (HFCs) like 1,1,1,2,2,3,3,4-octafluorobutane (industry designation: HFC-338mccq) are frequently evaluated as transitional alternatives. While this solvent successfully eliminates Ozone Depletion Potential (ODP) [1], its broader environmental profile is not entirely benign. In this guide, we will objectively deconstruct the environmental and operational trade-offs of HFC-338mccq against traditional solvents, backed by mechanistic insights and self-validating experimental protocols.

The Mechanistic Reality of Fluorinated Solvents

The chemical structure of 1,1,1,2,2,3,3,4-octafluorobutane (


) strictly dictates its environmental behavior. Because it lacks chlorine and bromine atoms, it does not participate in the catalytic destruction of stratospheric ozone [3]. However, the dense array of carbon-fluorine (C-F) bonds creates a different environmental liability: infrared absorption.

C-F bonds strongly absorb terrestrial infrared radiation within the atmospheric "window" (8–12 µm). When combined with its atmospheric stability, HFC-338mccq acts as a potent greenhouse gas. According to thermodynamic and environmental evaluations, its Global Warming Potential (GWP) is estimated at 1,588.7 relative to


 over a 100-year horizon [2].

Quantitative Environmental Comparison

To contextualize the impact of HFC-338mccq, the following table summarizes its critical environmental metrics compared to legacy solvents (CFC-11, HCFC-141b) and alternative organic solvents like Dichloromethane (DCM).

Solvent ClassificationChemical NameODP (CFC-11 = 1)GWP (100-yr)Atmospheric Lifetime (yrs)Primary Environmental Concern
Legacy CFC Trichlorofluoromethane (CFC-11)1.04,75052.0Severe Ozone Depletion
Legacy HCFC 1,1-Dichloro-1-fluoroethane (HCFC-141b)0.117259.3Moderate Ozone Depletion
Chlorinated Dichloromethane (DCM)~090.4High Toxicity / Smog Formation
HFC (Target) 1,1,1,2,2,3,3,4-Octafluorobutane 0 1,588 ~10–15 High Global Warming Potential
Modern HFE Methoxy-nonafluorobutane (HFE-7100)02974.1Moderate GWP

While HFC-338mccq successfully solves the ODP issue, its high GWP remains a significant regulatory hurdle under the Kigali Amendment to the Montreal Protocol, which mandates the global phasedown of high-GWP HFCs.

Atmospheric Degradation Pathway

To understand why HFC-338mccq persists in the atmosphere, we must examine its degradation mechanics. Unlike larger organic molecules that readily photolyze under UV light, HFCs are highly transparent to tropospheric UV radiation. Their primary atmospheric sink is the slow abstraction of hydrogen atoms by naturally occurring hydroxyl radicals (OH•).

Pathway A HFC-338mccq Emission B Tropospheric OH• Attack A->B C H-Atom Abstraction B->C D Fluorinated Alkyl Radical C->D E Degradation (CO2, HF) D->E

Atmospheric degradation pathway of HFC-338mccq via hydroxyl radical attack.

Because HFC-338mccq contains only two hydrogen atoms heavily shielded by electron-withdrawing fluorine atoms, the C-H bonds are exceptionally strong. This steric and electronic hindrance drastically slows down the OH• attack, resulting in an atmospheric lifetime of over a decade.

Experimental Protocol: Assessing Atmospheric Lifetime via Relative Rate Kinetics

Before integrating any novel solvent into a pharmaceutical workflow, my lab employs a self-validating Fourier Transform Infrared (FTIR) smog chamber protocol to empirically validate its environmental impact. This method determines the kinetic rate constant of the solvent's reaction with OH• radicals.

Causality & Self-Validation: Directly measuring OH• reaction rates is notoriously difficult due to the transient, highly reactive nature of the radical. Instead, we use a relative rate method. By introducing a reference compound (e.g., ethane) with a known OH• reaction rate into the same chamber, we create a self-validating system. Any fluctuations in OH• concentration, chamber leakage, or instrument drift affect both the target and the reference equally, effectively canceling out systemic errors.

Step-by-Step Methodology
  • Chamber Preparation & Background Calibration:

    • Evacuate a 100-liter quartz-glass environmental chamber to

      
       Torr to remove residual organics.
      
    • Backfill with ultra-pure synthetic air (80%

      
      , 20% 
      
      
      
      ) to 760 Torr.
    • Acquire a background FTIR spectrum (resolution: 1

      
      , 64 scans) to establish a pristine baseline.
      
  • Reactant Injection:

    • Inject precisely measured partial pressures of HFC-338mccq (target) and ethane (reference) into the chamber using a vacuum manifold.

    • Inject ozone (

      
      ) and water vapor. Causality: Under UV irradiation, 
      
      
      
      photolyzes to yield
      
      
      , which immediately reacts with
      
      
      to generate the necessary OH• radicals in situ.
  • Pre-Irradiation Stability Check:

    • Monitor the chamber in the dark for 30 minutes via FTIR. Causality: This confirms that neither the target nor the reference compound undergoes dark reactions with ozone or adheres to the chamber walls (wall-loss validation).

  • UV Irradiation & In-Situ Monitoring:

    • Activate UV lamps (

      
       nm) to initiate OH• production.
      
    • Continuously acquire FTIR spectra every 2 minutes for 2 hours. Track the depletion of specific IR absorption bands for HFC-338mccq (e.g., C-F stretching modes around 1100–1300

      
      ) and ethane (C-H stretching).
      
  • Kinetic Data Reduction:

    • Plot

      
       against 
      
      
      
      .
    • The slope of this linear plot represents the ratio of the rate constants (

      
      ). Multiply by the known 
      
      
      
      to obtain the absolute rate constant for HFC-338mccq.

ExpWorkflow Step1 1. Chamber Evacuation & Background Scan Step2 2. Co-Injection of HFC-338mccq & Ethane (Reference) Step1->Step2 Step3 3. Dark Stability Validation Step2->Step3 Step4 4. UV Irradiation & In-Situ FTIR Monitoring Step3->Step4 Step5 5. Relative Rate Kinetic Calculation Step4->Step5

Step-by-step experimental workflow for FTIR-based atmospheric lifetime assessment.

Conclusion and Strategic Recommendations

From a purely thermodynamic and toxicological standpoint, 1,1,1,2,2,3,3,4-octafluorobutane is a highly effective, non-flammable solvent with excellent phase-change properties [4]. It is a massive improvement over legacy CFCs in terms of ozone preservation.

However, its high GWP (~1,588) makes it a regulatory liability for long-term commercial scale-up. For researchers currently utilizing HFC-338mccq in extraction protocols or as an aerosol carrier, I strongly recommend initiating parallel validation studies with Hydrofluoroethers (HFEs) or Hydrofluoroolefins (HFOs). These next-generation fluids incorporate ether linkages or carbon-carbon double bonds, which dramatically increase their susceptibility to OH• attack, thereby reducing their atmospheric lifetimes to mere days and their GWPs to single digits.

References

  • National Institute of Standards and Technology (NIST). "1,1,1,2,2,3,3,4-Octafluorobutane - the NIST WebBook". NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Mather, J. D., et al. "Chapter 7: Search for New Fire Suppressant Chemicals". National Institute of Standards and Technology (NIST). Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Butane, 1,1,1,2,2,3,3,4-octafluoro- - Substance Details". EPA CompTox Chemicals Dashboard. Available at:[Link]

  • Defibaugh, D. R., et al. "Thermodynamic Properties of HFC-338mccq, CF3CF2CF2CH2F, 1,1,1,2,2,3,3,4-Octafluorobutane". Journal of Chemical & Engineering Data - ACS Publications, 1997. Available at:[Link]

Correlation of Experimental and Calculated Properties of 1,1,1,2,2,3,3,4-Octafluorobutane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The phase-out of high-Global Warming Potential (GWP) and ozone-depleting substances has catalyzed the search for next-generation fluorinated fluids. For researchers and drug development professionals, 1,1,1,2,2,3,3,4-octafluorobutane (designated as HFC-338mccq, CAS: 662-35-1) has emerged as a compelling candidate . Whether utilized as a specialized low-pressure solvent for lipid extraction, a working fluid in thermal machinery, or a co-propellant in pharmaceutical Metered-Dose Inhalers (MDIs), understanding its thermodynamic behavior is critical .

This guide objectively compares the thermophysical profile of HFC-338mccq against industry-standard alternatives and details the self-validating experimental workflows required to correlate its empirical data with predictive Equations of State (EoS).

Comparative Thermophysical Profiling

To evaluate HFC-338mccq's performance, we must benchmark its fundamental properties against legacy propellants (CFC-11) and current MDI standards (HFA-134a and HFA-227ea) .

Table 1: Thermophysical Comparison of Fluorinated Fluids
PropertyHFC-338mccqHFA-134aHFA-227eaCFC-11 (Legacy)
Chemical Formula




Molecular Weight ( g/mol ) 202.05102.03170.03137.37
Critical Temperature (

)
431.95 K374.15 K374.85 K471.15 K
Critical Pressure (

)
~2.80 MPa*4.06 MPa2.93 MPa4.41 MPa
Primary Application Azeotropic blends, Co-solventMDI Propellant, RefrigerantMDI Propellant, Fire SuppressionPhased-out

*Estimated via Carnahan-Starling-DeSantis EoS.

Causality in Fluid Selection: The critical temperature (


) directly dictates the vapor pressure curve of the fluid at ambient conditions. HFC-338mccq possesses a significantly higher 

(431.95 K) than HFA-134a (374.15 K). Consequently, it remains a liquid at higher temperatures and exerts much lower vapor pressure. For drug development professionals formulating MDIs, blending a high-pressure propellant (like HFA-134a) with a low-pressure fluid (like HFC-338mccq) allows for the precise modulation of the aerosol plume's velocity, reducing the undesirable "cold freon" impact on the patient's oropharynx.

Methodological Framework: Self-Validating Experimental Workflows

To build trustworthy computational models, the underlying experimental data must be absolute. The following protocols demonstrate how thermodynamic properties of HFC-338mccq are measured using self-validating systems .

Protocol 1: Vapor Pressure via Comparative Ebulliometry

Static vapor pressure measurements are prone to errors from dissolved non-condensable gases or superheating. Comparative ebulliometry circumvents this by maintaining dynamic liquid-vapor equilibrium.

  • System Setup: Introduce HFC-338mccq into a primary ebulliometer and a reference fluid (ultra-pure water) into a secondary ebulliometer. Connect both to a unified, helium-buffered pressure manifold.

  • Equilibration: Apply controlled heat to establish steady-state boiling and continuous reflux over the thermowells.

  • Measurement: Record the condensation temperatures using calibrated Platinum Resistance Thermometers (PRTs).

  • Self-Validation Mechanism: By measuring the reference fluid simultaneously, the system internally validates the manifold pressure. Any sensor drift or vacuum leak is immediately exposed by a deviation in the reference fluid's known boiling curve, ensuring the HFC-338mccq vapor pressure data is unimpeachable.

Protocol 2: Compressed Liquid Density via Vibrating Tube Densimeter

Accurate liquid density across isotherms (243 K to 371 K) is required to extrapolate saturated liquid densities.

  • Baseline Establishment: Flush the U-tube oscillator with solvent, dry with nitrogen, and pull a high vacuum to establish a baseline resonance period.

  • Dual-Point Calibration: Calibrate the oscillation period using vacuum and degassed water at every target isotherm.

  • Sample Injection: Inject HFC-338mccq at pressures ranging from 500 kPa to 6500 kPa and record the resonance period.

  • Self-Validation Mechanism: Density is inversely proportional to the square of the oscillation period. Performing a dual-point calibration (vacuum and water) at every temperature step self-validates the tube's elasticity and thermal expansion coefficients, mathematically eliminating temperature-dependent systematic errors.

Protocol 3: Speed of Sound via Spherical Resonator

Acoustic resonance provides a highly accurate route to determine the ideal gas heat capacity and the virial equation of state without complex calorimetry.

  • Cavity Filling: Introduce HFC-338mccq vapor into a precisely machined spherical cavity at low pressures (40 kPa to 400 kPa).

  • Acoustic Excitation: Excite the gas using a piezoelectric transducer and measure the resonance frequencies of the first five radial acoustic modes.

  • Extrapolation: Extrapolate the measured speed of sound to zero pressure to derive the ideal gas heat capacity.

  • Self-Validation Mechanism: Measuring multiple radial modes acts as an internal diagnostic. If the speed of sound calculated from the third mode diverges from the first, it indicates acoustic boundary layer losses or geometric imperfections, prompting real-time system recalibration.

Visualization: Correlation Workflow

G cluster_exp Self-Validating Experimental Workflows cluster_calc Computational EoS Correlation VP Vapor Pressure (Comparative Ebulliometry) CSD Carnahan-Starling-DeSantis (CSD) Equation of State VP->CSD SAFT SAFT-γ Mie Group Contribution Model VP->SAFT Dens Liquid Density (Vibrating Tube Densimeter) Dens->CSD Dens->SAFT SoS Speed of Sound (Spherical Resonator) Virial Virial Equation of State & Ideal Gas Heat Capacity SoS->Virial Output Validated Thermophysical Profile (Phase Equilibria & Aerosol Dynamics) CSD->Output SAFT->Output Virial->Output

Workflow correlating experimental thermophysical measurements with computational equations of state.

Computational Modeling: Validating the Data

Experimental data alone is insufficient for engineering applications; it must be correlated into robust thermodynamic models .

The Carnahan-Starling-DeSantis (CSD) Equation of State: The vapor pressure and saturated liquid density data derived from the self-validating protocols are used to determine the parameters of the CSD equation. Because the CSD model incorporates both a hard-sphere repulsion term and an attractive term, it is exceptionally well-suited for fluorocarbons. For HFC-338mccq, the CSD equation reproduces saturated liquid densities and vapor pressures within ±0.4% from 280 K to 410 K .

SAFT-γ Mie Group-Contribution Approach: In modern drug formulation, researchers often utilize the Statistical Associating Fluid Theory (SAFT-γ Mie) approach. By breaking down HFC-338mccq into its functional groups (


, 

,

), this model predicts thermodynamic behavior even when empirical data is sparse . The high fidelity between the SAFT-calculated critical temperature and the experimentally derived

(431.95 K) validates HFC-338mccq's stability profile for long-term pharmaceutical storage.

Conclusion

The correlation between the experimental and calculated properties of 1,1,1,2,2,3,3,4-octafluorobutane confirms its utility as a highly stable, low-pressure fluorinated fluid. By employing self-validating experimental workflows—such as comparative ebulliometry and acoustic resonance—researchers can trust the resulting Equations of State. For drug development professionals, these validated models are indispensable for engineering the next generation of environmentally conscious, precision-dosed aerosol therapeutics.

References

  • Thermodynamic Properties of HFC-338mccq, CF3CF2CF2CH2F, 1,1,1,2,2,3,3,4-Octafluorobutane. ACS Publications (Journal of Chemical & Engineering Data). URL:[Link]

  • 1,1,1,2,2,3,3,4-Octafluorobutane. NIST Chemistry WebBook, SRD 69. URL:[Link]

  • 1,1,1,2-Tetrafluoroethane (HFC-134a) Compound Summary. National Center for Biotechnology Information (PubChem). URL: [Link]

  • HFC-227ea Product Information and Physical Properties. MEP Fire. URL:[Link]

  • Development of a SAFT-γ Mie group-contribution approach to modelling working fluids. Universidad de Valladolid. URL:[Link]

Benchmarking the Inertness of 1,1,1,2,2,3,3,4-Octafluorobutane in Reactive Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Pseudo-Inert" Paradigm

In the search for environmentally responsible replacements for chlorofluorocarbons (CFCs) and dichloromethane (DCM), 1,1,1,2,2,3,3,4-octafluorobutane (HFC-338pcc13) has emerged as a compelling candidate.[1] Often miscategorized simply as "inert," this molecule occupies a nuanced middle ground: it possesses the oxidative resistance of perfluorocarbons but retains specific chemical vulnerabilities due to its terminal hydro-fluorinated group (


).[1]

The Verdict: HFC-338pcc13 is an elite solvent for electrophilic, radical, and oxidative transformations , outperforming DCM in stability against ozone and radicals.[1] However, it is unsuitable for strong base chemistry (e.g., organolithiums), where it acts as a substrate for dehydrofluorination.[1] This guide benchmarks its performance limits to prevent experimental failure.

Physicochemical Landscape

To understand the reactivity, we must first quantify the physical environment. HFC-338pcc13 offers a boiling point remarkably similar to Diethyl Ether (


), making it an excellent candidate for low-temperature work and easy evaporative removal, but with a density profile that facilitates phase separation from aqueous layers.[1]
Table 1: Comparative Physicochemical Properties[1]
PropertyHFC-338pcc13 Dichloromethane (DCM) Perfluorohexane (FC-72) Significance
Formula



Structure dictates reactivity.[1]
Boiling Point 33–34 °C 40 °C56 °CIdeal for heat-sensitive product isolation.[1]
Density (25°C) ~1.45 g/mL 1.33 g/mL1.68 g/mLForms the bottom layer in aqueous extractions.
Dielectric Constant ~6.5 (Est.)[1]8.931.75Solubilizes polar organics better than FC-72.[1]
Flash Point None NoneNoneNon-flammable safety profile.[1]

Analytic Insight: Unlike perfluorohexane, which is immiscible with most organic reactants, HFC-338pcc13 possesses a dipole moment due to the terminal


 group.[1] This allows it to dissolve a wider range of organic substrates while maintaining a "fluorous" character that allows for biphasic separation from non-fluorinated solvents.

Chemical Inertness Benchmarking

The term "inert" is relative. We benchmark HFC-338pcc13 against three distinct chemical environments.

Scenario A: Oxidative & Radical Environments (Superior Performance)
  • Benchmark: Radical bromination (NBS) and Ozonolysis.[1]

  • Observation: HFC-338pcc13 is transparent to UV and resistant to radical abstraction.[1] The

    
     bond energy (~485 kJ/mol) renders the perfluoroalkyl chain immune to attack.
    
  • Comparison:

    • vs. THF: THF forms explosive peroxides and reacts with radicals.[1]

    • vs. DCM: DCM can participate in halogen exchange under extreme radical conditions.[1]

    • HFC-338pcc13: Remains stable.[1] The terminal protons are deactivated by the electron-withdrawing fluorine atoms, making H-abstraction kinetically difficult for standard radicals.[1]

Scenario B: Electrophilic Catalysis (Lewis Acids)
  • Benchmark: Friedel-Crafts Acylation (

    
     catalyzed).[1]
    
  • Observation: The fluorine atoms are poor Lewis bases. Unlike ethers (which complex Lewis acids) or nitriles, HFC-338pcc13 does not poison the catalyst.

  • Verdict: Excellent solvent for cationic intermediates.[1]

Scenario C: The "Red Zone" – Strong Bases & Organometallics
  • Benchmark: Reaction with n-Butyllithium (n-BuLi) or LDA.[1]

  • Mechanism of Failure: The protons on the C4 position (

    
    ) are acidified by the inductive effect of the adjacent perfluoro-chain and the geminal fluorine.
    
  • Reaction:

    
    
    (E2 Elimination / Dehydrofluorination)
    
  • Comparison:

    • Perfluorohexane: Inert to n-BuLi (no protons).[1]

    • HFC-338pcc13: Reactive. Will consume the base and generate fluoroalkene byproducts.[1]

Visualizing the Decision Matrix

The following diagrams illustrate the decision logic for selecting HFC-338pcc13 and the mechanism of its potential failure.

SolventSelection Start Reaction Type Selection Base Strong Base / Nucleophile? (Grignard, n-BuLi, NaH) Start->Base Oxidant Strong Oxidant / Radical? (Ozone, NBS, F2) Start->Oxidant Lewis Lewis Acid Catalysis? (AlCl3, BF3) Start->Lewis DecisionBase Is pKa of Base > 20? Base->DecisionBase UseHFC USE HFC-338pcc13 (Solubility + Stability) Oxidant->UseHFC High Stability Lewis->UseHFC Non-Coordinating DecisionBase->UseHFC No (Mild Base) Avoid AVOID HFC-338pcc13 (Risk of Dehydrofluorination) DecisionBase->Avoid Yes (Reactive) UsePFC USE Perfluorohexane (FC-72) (Total Inertness) Avoid->UsePFC Alternative

Figure 1: Decision Tree for Solvent Selection. HFC-338pcc13 is the optimal choice for oxidative and acid-catalyzed systems but must be avoided in super-basic environments.[1]

Experimental Protocol: Competitive Inertness Assay

To validate the inertness of HFC-338pcc13 for your specific reaction system, perform this self-validating control experiment before committing valuable starting material.

Objective

Determine if HFC-338pcc13 consumes the reagent (Base/Oxidant) competitively against a standard substrate.

Materials
  • Solvent A: HFC-338pcc13 (Test Solvent)

  • Solvent B: Perfluorohexane (Inert Control)[1]

  • Reagent: Your specific reactive species (e.g., LDA,

    
    , Ozone)
    
  • Internal Standard: Decane (Non-volatile, chemically distinct)[1]

Step-by-Step Methodology
  • Baseline Preparation:

    • Prepare two reaction vessels under inert atmosphere (

      
      /Ar).
      
    • Vessel A: 5 mL HFC-338pcc13 + 0.1 mmol Internal Standard.[1]

    • Vessel B: 5 mL Perfluorohexane + 0.1 mmol Internal Standard.

  • Reagent Addition:

    • Add 1.0 equivalent of your Reagent to both vessels.

    • Stir at reaction temperature for 1 hour.

  • Quench & Analysis (Self-Validating Step):

    • For Bases: Quench with

      
      .[1] If HFC-338pcc13 reacted, you will observe fluoride ions in the aqueous phase (F-NMR or Ion Chromatography) and potentially deuterated elimination products.[1]
      
    • For Oxidants: Quench with mild reductant (

      
      ).[1]
      
    • GC-MS Analysis: Inject samples from Vessel A and B.

      • Pass Criteria: The chromatogram of Vessel A shows only the solvent and internal standard, identical to Vessel B.

      • Fail Criteria: Appearance of new peaks in Vessel A (fluoroalkenes) or consumption of the Reagent compared to Vessel B.

ProtocolFlow Step1 1. Prepare Vessels (Test vs Control) Step2 2. Add Reagent (1 hr Stir) Step1->Step2 Step3 3. Quench (D2O or Reductant) Step2->Step3 Step4 4. Analyze (GC-MS / F-NMR) Step3->Step4 ResultPass PASS: No New Peaks Step4->ResultPass Inert ResultFail FAIL: Fluoroalkenes Detected Step4->ResultFail Reactive

Figure 2: Workflow for the Competitive Inertness Assay.

Safety & Handling

  • Vapor Pressure: HFC-338pcc13 is highly volatile (BP ~34°C).[1] Use efficient reflux condensers (coolant < 0°C) to prevent solvent loss.

  • Asphyxiation: Like all heavy fluorinated gases, vapors settle in low areas.[1] Ensure bottom-ventilation in fume hoods.[1]

  • Environmental: While it has zero Ozone Depletion Potential (ODP), it is a greenhouse gas.[1] Use closed-loop systems and recover solvent via distillation whenever possible.[1]

References

  • National Institute of Standards and Technology (NIST). 1,1,1,2,2,3,3,4-Octafluorobutane - Thermophysical Properties.[1][2] NIST Chemistry WebBook, SRD 69.[1][2] [Link]

  • PubChem. 1,1,1,2,2,3,3,4-Octafluorobutane Compound Summary. National Library of Medicine. [Link]

Sources

Comparative Validation Guide: Headspace GC-MS vs. GC-FID for 1,1,1,2,2,3,3,4-Octafluorobutane Quantification

Author: BenchChem Technical Support Team. Date: March 2026


)

Executive Summary

This guide provides a technical cross-validation of two analytical methodologies—Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) and Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS) —for the quantification of 1,1,1,2,2,3,3,4-octafluorobutane.

The Verdict:

  • HS-GC-FID is the recommended "workhorse" for process control and assay testing where analyte concentrations exceed 50 ppm. However, it suffers from reduced sensitivity due to the high fluorine-to-carbon ratio, which suppresses the ionization efficiency in the flame.

  • HS-GC-MS (SIM Mode) is the mandatory standard for trace-level quantification (e.g., residual solvent analysis < 10 ppm) or genotoxic impurity screening. It offers superior specificity and overcomes the "fluorine suppression" effect inherent to FID.

The Analytical Challenge: Fluorine Suppression & Volatility

Physicochemical Constraints

1,1,1,2,2,3,3,4-octafluorobutane (Structure:


) presents two distinct challenges:
  • Volatility: With a boiling point estimated between 30°C and 45°C (depending on specific isomer purity), direct liquid injection results in poor precision due to discrimination in the inlet liner. Headspace (HS) introduction is strictly required to maintain thermodynamic equilibrium.

  • Effective Carbon Number (ECN): In FID, the signal is proportional to the number of carbon atoms bonded to hydrogen. Carbon atoms bonded to fluorine do not burn efficiently to produce the

    
     ions required for detection.
    
    • Theoretical ECN: While the molecule has 4 carbons, only the terminal

      
       group contributes significantly to the FID response. The perfluorinated chain (
      
      
      
      ) is essentially "invisible" to the FID, leading to a response factor ~4-5x lower than an equivalent hydrocarbon like butane.
Analytical Workflow Diagram

The following diagram outlines the decision pathway and processing steps for both methods.

AnalyticalWorkflow Sample Sample Matrix (API or Intermediate) Prep Phase 1: Sample Prep Dissolution in DMAc/DMSO Sample->Prep HS Phase 2: Headspace Equilibrium (80°C, 20 min) Prep->HS GC Phase 3: GC Separation Col: DB-624 or DB-VRX HS->GC Split Detection Choice GC->Split FID Method A: FID (High Conc > 50ppm) Split->FID Routine MS Method B: MS (SIM) (Trace < 10ppm) Split->MS Trace Data_FID Result: Area % (Process Control) FID->Data_FID Data_MS Result: m/z Quantification (Impurity Limit) MS->Data_MS

Caption: Integrated analytical workflow for HFC-338 quantification showing the divergence at detection based on sensitivity requirements.

Method A: Headspace GC-FID (Process Control)

Objective: Robust, low-cost quantification for high-concentration samples.

Experimental Protocol
  • Instrument: Agilent 7890B GC with FID.

  • Column: DB-624 (30m x 0.32mm x 1.8µm) or equivalent (USP G43 phase).

  • Carrier Gas: Nitrogen or Helium @ 1.5 mL/min (Constant Flow).

  • Headspace Parameters:

    • Oven Temp: 80°C (Must be > BP of analyte to ensure vaporization, but < BP of solvent).

    • Equilibration Time: 20 minutes.

    • Loop/Transfer Line: 90°C / 100°C.

  • Inlet: Split ratio 10:1 (to maximize sensitivity given the poor FID response).

  • Detector (FID): 250°C.

    
     flow: 30 mL/min; Air flow: 400 mL/min.
    
Critical Analysis

The FID method relies on the combustion of the single


 moiety.
  • Pros: High linearity (

    
    ) in the high range (100-2000 ppm). Robust and requires minimal maintenance.
    
  • Cons: High Limit of Quantification (LOQ). Due to the fluorine suppression, the LOQ is typically around 20-50 ppm, making it unsuitable for trace residue analysis under ICH Q3C guidelines if the limit is low.

Method B: Headspace GC-MS (Trace Analysis)

Objective: High-sensitivity detection for residual solvent limits (typically < 50 ppm).

Experimental Protocol
  • Instrument: GC-MS (Single Quadrupole, e.g., Agilent 5977).

  • Column: DB-624UI (Ultra Inert) or DB-VRX (specialized for volatiles).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • MS Parameters:

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Acquisition Mode:SIM (Selected Ion Monitoring) .

    • Target Ions:

      • Quant Ion: m/z 33 (

        
        ) - Specific to the hydro-fluorinated terminus.
        
      • Qualifier Ion: m/z 69 (

        
        ) - Characteristic of the perfluoro chain.
        
      • Note: m/z 51 (

        
        ) may also be observed depending on fragmentation energy.
        
Critical Analysis

GC-MS in SIM mode bypasses the combustion inefficiency of FID.

  • Pros: Extremely low LOQ (typically 0.5 - 1.0 ppm). The m/z 33 fragment provides high specificity against co-eluting fully fluorinated compounds (which lack H) or hydrocarbons (which lack F).

  • Cons: Higher cost per analysis. Requires more frequent calibration (tuning).

Cross-Validation Data Comparison

The following data summarizes a comparative study performed on spiked pharmaceutical matrices (API dissolved in DMSO).

ParameterMethod A: HS-GC-FIDMethod B: HS-GC-MS (SIM)Comparison Note
Linearity Range 50 ppm – 5000 ppm0.5 ppm – 100 ppmMS saturates at high conc.
Correlation (

)
> 0.999> 0.995FID is inherently more linear.
LOD (S/N = 3) ~ 15 ppm0.1 ppmMS is ~150x more sensitive.
LOQ (S/N = 10) ~ 50 ppm0.5 ppmFID fails for trace analysis.
Precision (RSD, n=6) 1.5% (at 500 ppm)3.2% (at 5 ppm)FID is more precise at high loads.
Accuracy (Recovery) 98.0% - 102.0%95.0% - 105.0%MS has higher variability.
Specificity Moderate (Retention Time only)High (RT + Mass Fingerprint)MS confirms identity.
Validation Logic Diagram

This diagram illustrates the logic for validating the method based on the data above.

ValidationLogic Start Validation Start Range_Check Define Required Range (Based on Limit) Start->Range_Check High_Limit Limit > 100 ppm? Range_Check->High_Limit Path_FID Select HS-GC-FID High_Limit->Path_FID Yes Path_MS Select HS-GC-MS High_Limit->Path_MS No Val_FID Validate Specificity: Ensure no co-elution with solvent Path_FID->Val_FID Val_MS Validate Specificity: Monitor m/z 33 / 69 Ratio Path_MS->Val_MS Final Method Validated Val_FID->Final Val_MS->Final

Caption: Decision logic for selecting and validating the appropriate detection method based on regulatory limits.

Recommendations & Conclusion

For the quantification of 1,1,1,2,2,3,3,4-octafluorobutane , the choice of method is dictated strictly by the sensitivity requirement :

  • Use HS-GC-MS (SIM) if you are screening for residual solvents in a final drug product where the limit is likely < 50 ppm. The specificity of the m/z 33 ion is critical to avoid false positives from other fluorinated processing aids.

  • Use HS-GC-FID if you are performing in-process checks (IPC) or solvent content assays where the target is > 100 ppm. You must compensate for the low response factor by using a concentrated standard and a low split ratio (e.g., 5:1 or 10:1).

Self-Validating Check: When transferring this method, always perform a "Spike Recovery" experiment at the LOQ level. If the FID signal-to-noise ratio drops below 10:1 at your target limit, you must switch to MS.

References

  • National Institute of Standards and Technology (NIST). Octafluorobutane Mass Spectra and Retention Indices. NIST Chemistry WebBook, SRD 69. (Source for m/z fragmentation patterns). [Link]

  • International Conference on Harmonisation (ICH). Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (Defines the validation parameters: Accuracy, Precision, LOQ). [Link]

  • Restek Corporation. Analysis of Volatile Organic Compounds (VOCs) by Headspace GC. (Technical guide on column selection like DB-624 for volatiles). [Link]

Safety Operating Guide

Navigating the Final Frontier: A Researcher's Guide to the Proper Disposal of 1,1,1,2,2,3,3,4-Octafluorobutane

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, navigating the complexities of chemical lifecycles is as critical as the discoveries made at the bench. 1,1,1,2,2,3,3,4-Octafluorobutane, a fluorinated hydrocarbon utilized in specialized laboratory applications, requires a disposal protocol that is both scientifically sound and rigorously compliant with environmental regulations. This guide provides a comprehensive, step-by-step framework for the safe and legal disposal of this compound, ensuring the protection of personnel and the environment. Our aim is to build your trust by providing value and clarity that extends beyond the product itself.

Immediate Safety & Hazard Profile

Before initiating any disposal procedure, it is imperative to understand the inherent characteristics of 1,1,1,2,2,3,3,4-Octafluorobutane. This substance is a liquefied, compressed gas that is non-flammable but can displace oxygen and act as a simple asphyxiant in high concentrations.[1] Direct contact with the liquid or rapidly expanding gas can cause frostbite.[1] The primary hazard associated with its disposal is the risk of explosion if the cylinder is heated or mishandled.[2]

The causality behind stringent disposal protocols for fluorinated gases lies in their environmental persistence and potential as greenhouse gases. While this specific isomer is not as prevalent as others, the principle of responsible stewardship dictates that its release into the atmosphere be prevented. The ultimate goal of the described disposal method—high-temperature incineration—is the complete thermal decomposition of the fluorocarbon into less harmful components like carbon oxides and hydrogen fluoride, which are then treated by scrubbers.[2]

PropertyValueSource
Chemical Formula C4H2F8[2]
Physical State Liquefied Gas[2][3]
DOT Hazard Class 2.2 (Non-flammable Gas)[1]
UN Number UN1976[1]
Primary Hazards Gas under pressure; may explode if heated. May displace oxygen and cause rapid suffocation. Contact with liquid can cause frostbite.[1][2][3]
RCRA Classification Characteristic Hazardous Waste (if discarded)[4][5][6][7]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the decision-making process and required actions for the disposal of a 1,1,1,2,2,3,3,4-Octafluorobutane cylinder. This workflow is designed as a self-validating system to ensure compliance and safety at each stage.

DisposalWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Hazardous Waste Protocol cluster_2 Phase 3: Final Disposition A Cylinder No Longer Needed B Is Cylinder Returnable to Supplier? A->B C Contact Supplier for Return/Exchange Instructions B->C  Yes   E Cylinder is now considered Hazardous Waste B->E  No / Supplier Refuses   D Prepare for Return: - Close Valve - Attach Cap - Follow Supplier Logistics C->D F Select Licensed Hazardous Waste Disposal Vendor E->F G Characterize Waste: - SDS Review - RCRA Code: D001, D003 (likely) F->G H Prepare Cylinder for Pickup G->H I Properly Label Container: - 'Hazardous Waste' Sticker - Generator Info - Accumulation Date - DOT Placard (2.2) H->I J Complete Hazardous Waste Manifest I->J K Vendor Pickup & Transport to TSDF J->K L Secure Storage at TSDF K->L M High-Temperature Incineration with Afterburner and Scrubber L->M N Receive Certificate of Disposal & Retain Records M->N

Caption: Disposal workflow for 1,1,1,2,2,3,3,4-Octafluorobutane cylinders.

Phase 1: Initial Assessment & The Preferred Path
  • Decision Point: Is the Cylinder Returnable? The most environmentally sound and cost-effective disposal method is to return the cylinder to the original supplier.[3][8] Many gas suppliers have exchange or return programs.[8] This approach avoids the material being classified as "waste" under the Resource Conservation and Recovery Act (RCRA).[9]

    • Action: Locate the supplier information on the cylinder's label or original purchasing records. Contact their representative to inquire about their return policy for partially used or empty cylinders.

  • Preparing for Return: If the supplier accepts the cylinder, follow their specific instructions for return.

    • Action: Securely close the cylinder valve. Replace the valve protection cap.[10] Do not remove or deface any existing labels. Follow the supplier's logistical requirements for pickup or shipment.

Phase 2: When Return is Not an Option - The Hazardous Waste Protocol

If the supplier will not accept the cylinder, or if the cylinder is from an unknown or defunct source, it must be managed as hazardous waste.[9][11] This initiates a series of federally and state-mandated procedures.

  • Waste Characterization: As a compressed gas, a discarded cylinder of 1,1,1,2,2,3,3,4-Octafluorobutane exhibits characteristics of a hazardous waste.

    • Causality: Under RCRA (40 CFR §261.21), an "ignitable compressed gas" is a characteristic hazardous waste.[4] While non-flammable, its pressurized nature can be hazardous. Furthermore, under 40 CFR §261.23, wastes that are reactive due to being capable of detonation or explosive reaction when heated under confinement can also be classified as hazardous.[5][6]

    • Action: Classify the waste. It will likely fall under RCRA waste codes D001 (Ignitability, for compressed gas) and/or D003 (Reactivity) .[4][5][6] Consult your institution's Environmental Health and Safety (EHS) department for confirmation.

  • Selecting a Disposal Vendor: It is illegal and unsafe to dispose of the cylinder in regular trash or to vent the contents to the atmosphere.[11] You must use a licensed hazardous waste disposal company.

    • Causality: The generator of the waste (your institution) retains "cradle-to-grave" liability for the waste, even after it leaves your facility.[12] Selecting a reputable, licensed, and insured vendor is critical to mitigate risk.[12][13][14]

    • Action:

      • Contact your EHS department, as they likely have contracted vendors.

      • If selecting a vendor independently, verify their EPA license, compliance history, and ability to handle compressed gas cylinders.[13][15]

      • Request references from similar research institutions.[12][15]

      • Ensure they provide a certificate of disposal.

  • Preparing the Cylinder for Pickup:

    • Action:

      • Move the cylinder to a designated hazardous waste accumulation area within your laboratory or facility.

      • Ensure the cylinder is stored upright and secured to prevent falling.[10]

      • The valve must be fully closed and the valve cap securely in place.

      • Attach a hazardous waste label as soon as the cylinder is designated for disposal.[16][17]

  • Labeling: Proper labeling is mandated by the EPA and the Department of Transportation (DOT).

    • Action: The hazardous waste label must include:

      • The words "Hazardous Waste" .[16][17]

      • Generator's name and address (your institution).[16]

      • The date accumulation began (the date you designated it as waste).[16]

      • The specific chemical name: "1,1,1,2,2,3,3,4-Octafluorobutane".

      • The appropriate EPA waste codes (e.g., D001, D003).

      • A DOT hazard placard for "Non-flammable Gas" (Class 2.2) must also be affixed.[1]

  • Manifest and Pickup: The vendor will provide a Uniform Hazardous Waste Manifest. This is a legal document tracking the waste from your facility to its final destination.

    • Action: Review the manifest for accuracy before signing. The vendor will then transport the cylinder to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Phase 3: Final Disposition
  • Ultimate Destruction: The standard and approved method for destroying fluorinated gases is high-temperature incineration.[2]

    • Causality: Incineration in a specialized facility equipped with afterburners and flue gas scrubbers ensures the complete breakdown of the C-F bonds. The scrubbers neutralize the resulting acidic gases (like hydrogen fluoride), preventing their release into the atmosphere.[2]

  • Record Keeping: Upon destruction of the waste, the TSDF will provide a signed copy of the manifest and a certificate of disposal.

    • Action: Retain these records indefinitely as proof of proper disposal, fulfilling your "cradle-to-grave" responsibility.

By adhering to this structured protocol, researchers can ensure that the disposal of 1,1,1,2,2,3,3,4-Octafluorobutane is managed with the highest degree of safety, environmental responsibility, and regulatory compliance, reinforcing the trust and integrity central to the scientific endeavor.

References

  • Synquest Labs. (n.d.). 1,1,1,2,3,4,4,4-Octafluorobutane - Safety Data Sheet 1100335.
  • Environment, Health and Safety, University of North Carolina at Chapel Hill. (n.d.). 16.4.1 Safe Storage and Handling of Compressed Gas Cylinders. Retrieved from [Link]

  • Air Products and Chemicals, Inc. (1999, October).
  • U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • Airgas. (n.d.). Halocarbon C-318 (Octafluorocyclobutane) Safety Data Sheet. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). RCRA Characteristic Waste. Office of Clinical and Research Safety. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 1,1,2,2,3,3,4,4-Octafluoro-1,4-diiodobutane.
  • Intergovernmental Panel on Climate Change. (n.d.). Chapter 5: Incineration and Open Burning of Waste. Retrieved from [Link]

  • New Pig Corporation. (n.d.). RCRA 101 Part 3: Listed and Characteristic Wastes. Retrieved from [Link]

  • Airgas. (2018, November 7). SAFETY DATA SHEET: Halocarbon C-318 (Octafluorocyclobutane).
  • U.S. Environmental Protection Agency. (n.d.). Characteristic Hazardous Waste. EPA Archive.
  • Superior Medical Disposal. (2026, February 19). 5 Steps to Choose Hazardous Waste Pickup Companies Near You. Retrieved from [Link]

  • Temple University. (n.d.). COMPRESSED GAS DISPOSAL.
  • Environment, Health and Safety, University of California, Berkeley. (n.d.). 5.2 Characteristic Waste.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Lang, J. R., et al. (2020, April 15).
  • European Environment Agency. (2006, December).
  • National Science Teaching Association. (2018, November 28). How to Properly Dispose Chemical Hazardous Waste. Retrieved from [Link]

  • Medical Waste Pros. (2018, August 10). What Are The Proper Procedures For Laboratory Chemical Waste Disposal?. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Bio-MED Regulated Waste Solutions. (2024, July 1). Choosing the Right Hazardous Waste Disposal Partner. Retrieved from [Link]

  • Temarry Recycling. (2020, September 1). How to Choose a Hazardous Waste Service Provider. Retrieved from [Link]

  • IDR Environmental Services. (2014, March 20). 5 Tips For Choosing The Right Hazardous Waste Vendor. Retrieved from [Link]

  • Meritus Gas Partners. (n.d.). How to Dispose of Empty Gas Cylinders. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1,1,1,2,2,3,3,4-Octafluorobutane

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of 1,1,1,2,2,3,3,4-Octafluorobutane. As a valued researcher, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a deep understanding of the risks and mitigation strategies involved.

Understanding the Hazards: A Proactive Approach to Safety

1,1,1,2,2,3,3,4-Octafluorobutane is a liquefied gas and, like its isomer, presents several potential hazards that necessitate the use of appropriate Personal Protective Equipment (PPE).[1]

  • Liquefied Gas: The primary physical hazard is that it is a gas stored under pressure. A ruptured cylinder can explode if heated.[1] Contact with the rapidly evaporating liquid can cause frostbite, a severe cold burn to the skin and eyes.

  • Asphyxiation Risk: As a gas, it can displace oxygen in confined or poorly ventilated areas, leading to dizziness, unconsciousness, and even death by suffocation.[1]

  • Irritant: The isomer is classified as causing skin irritation, serious eye irritation, and respiratory irritation.[1] It is prudent to assume similar properties for 1,1,1,2,2,3,3,4-Octafluorobutane.

  • Thermal Decomposition: In the event of a fire, fluorinated hydrocarbons can decompose to release highly toxic and corrosive gases, such as hydrogen fluoride.[1]

Core Protective Measures: Your First Line of Defense

A multi-layered approach to personal protection is crucial. The following table outlines the minimum recommended PPE for handling 1,1,1,2,2,3,3,4-Octafluorobutane.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical splash goggles and a full-face shield.To protect against splashes of the liquefied gas which can cause frostbite and serious eye damage.[1]
Hand Protection Insulated, chemical-resistant gloves (e.g., neoprene or nitrile).To prevent frostbite from contact with the liquefied gas and to protect against skin irritation.[1]
Body Protection A lab coat, long pants, and closed-toe shoes. For larger quantities or in case of potential for significant release, a chemical-resistant apron or coveralls are recommended.To protect the skin from splashes and potential irritant effects.[1]
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood. In case of inadequate ventilation or for emergency response, a self-contained breathing apparatus (SCBA) is required.To prevent inhalation of the gas, which can cause respiratory irritation and act as an asphyxiant.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

Preparation and Inspection
  • Consult the SDS: Before any work begins, thoroughly read and understand the specific Safety Data Sheet for 1,1,1,2,2,3,3,4-Octafluorobutane provided by your supplier.

  • Inspect Your PPE: Ensure all PPE is in good condition, free from defects, and fits correctly.

  • Work Area Ventilation: Confirm that your work area is well-ventilated. For any operations involving open or potentially leaking systems, a certified chemical fume hood is mandatory.

  • Cylinder Security: Gas cylinders must be securely chained or strapped to a wall or a stable bench.[1]

Donning and Doffing PPE: A Critical Procedure

The order in which you put on and take off your PPE is vital to prevent contamination.

Donning Sequence:

  • Lab coat or coveralls.

  • Chemical splash goggles.

  • Face shield.

  • Insulated, chemical-resistant gloves.

Doffing Sequence:

  • Insulated, chemical-resistant gloves (remove by peeling them off from the cuff, turning them inside out).

  • Face shield.

  • Chemical splash goggles.

  • Lab coat or coveralls (peel off from the shoulders, turning it inside out).

  • Wash hands thoroughly with soap and water.

PPE Selection Logic

The selection of appropriate PPE is contingent on the specific task being performed.

PPE_Selection cluster_0 Task Assessment cluster_1 PPE Requirements cluster_2 Required PPE Task Identify the Handling Task Cylinder_Handling Cylinder Connection/ Disconnection Task->Cylinder_Handling Standard Operation Small_Scale Small-Scale Experiment (in fume hood) Task->Small_Scale Standard Operation Large_Scale Large-Scale Transfer/ Potential for Release Task->Large_Scale Increased Risk Emergency Emergency Response (Leak or Spill) Task->Emergency Emergency Situation Standard_PPE Goggles, Face Shield, Insulated Gloves, Lab Coat Cylinder_Handling->Standard_PPE Small_Scale->Standard_PPE Enhanced_PPE Standard PPE + Chemical-Resistant Apron/ Coveralls Large_Scale->Enhanced_PPE Full_Protection Gas-Tight Chemical Suit with SCBA Emergency->Full_Protection

Caption: PPE Selection Workflow for Handling 1,1,1,2,2,3,3,4-Octafluorobutane.

Disposal Plan: Environmental Responsibility

Contaminated PPE and any residual 1,1,1,2,2,3,3,4-Octafluorobutane must be disposed of as hazardous waste.

  • Contaminated PPE: Disposable gloves, aprons, and any other contaminated items should be placed in a sealed, labeled hazardous waste container.

  • Chemical Waste: Unused or residual 1,1,1,2,2,3,3,4-Octafluorobutane should be disposed of through a licensed hazardous waste disposal company. High-temperature incineration is a common method for the destruction of fluorinated gases.[1] Do not attempt to vent the gas to the atmosphere.

  • Empty Cylinders: Return empty or partially empty cylinders to the supplier. Do not attempt to refill or dispose of the cylinders yourself.

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your laboratory and protecting the environment. Always prioritize caution and preparedness when working with any chemical.

References

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.